Product packaging for 4-Ethoxycinnamic Acid(Cat. No.:CAS No. 2373-79-7)

4-Ethoxycinnamic Acid

Cat. No.: B1586268
CAS No.: 2373-79-7
M. Wt: 192.21 g/mol
InChI Key: DZLOUWYGNATKKZ-YVMONPNESA-N
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Description

4-Ethoxycinnamic acid can be synthesized by reacting the corresponding aryl aldehyde with malonic acid. It participates in the synthesis of cholest-5-en-3β yl 3-(4-ethoxyphenyl)-prop-2-enoate.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B1586268 4-Ethoxycinnamic Acid CAS No. 2373-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLOUWYGNATKKZ-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2373-79-7
Record name 4-Ethoxycinnamic acid
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Foundational & Exploratory

4-Ethoxycinnamic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethoxycinnamic acid, a cinnamic acid derivative, presents a compelling profile for researchers in organic synthesis and drug discovery. Its structure, characterized by an ethoxy group at the para-position of the phenyl ring, imparts specific physicochemical properties that distinguish it from other members of the cinnamic acid family. This technical guide offers an in-depth exploration of the fundamental properties, synthesis, and potential applications of this compound. It is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound, supported by experimental data and references to authoritative sources.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in a laboratory or developmental setting. These properties are pivotal in determining its reactivity, solubility, and biological interactions.

Chemical Structure and Identification

This compound, systematically named (2E)-3-(4-ethoxyphenyl)prop-2-enoic acid, is an aromatic carboxylic acid. Its structure features a phenyl ring substituted with an ethoxy group and a propenoic acid moiety.

PropertyValueSource
IUPAC Name (E)-3-(4-ethoxyphenyl)prop-2-enoic acid[1]
Synonyms p-Ethoxycinnamic acid, 3-(4-Ethoxyphenyl)acrylic acid[1][2][3]
CAS Number 2373-79-7[1][2][3]
Molecular Formula C₁₁H₁₂O₃[1][2][3]
Molecular Weight 192.21 g/mol [1][2][3]
Canonical SMILES CCOC1=CC=C(C=C1)C=CC(=O)O[1]
Physical and Spectroscopic Data

The physical and spectroscopic characteristics of this compound are essential for its identification, purity assessment, and quality control.

PropertyValueSource
Appearance White to light yellow crystalline powder[2][3]
Melting Point 197.0 to 201.0 °C[2][3]
Boiling Point 353.2°C at 760 mmHg (Predicted)[4]
Flash Point 149.2°C (Predicted)[4]
Density 1.161g/cm³ (Predicted)[4]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum is available from the NIST WebBook and would exhibit key absorption bands.[1] These include a broad O-H stretching band for the carboxylic acid, a strong C=O stretching vibration, C=C stretching from the alkene and aromatic ring, and C-O stretching from the ether and carboxylic acid groups.

  • Mass Spectrometry: The mass spectrum of this compound is available on the NIST WebBook, providing a definitive fragmentation pattern for identification.[1]

Synthesis and Mechanistic Insights

The synthesis of this compound can be accomplished through several established organic reactions. A common and illustrative method is the Perkin reaction.

Perkin Reaction: A Step-by-Step Protocol

The Perkin reaction is a robust method for the synthesis of α,β-unsaturated aromatic acids. It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.

Reaction: 4-Ethoxybenzaldehyde reacts with acetic anhydride in the presence of a weak base like sodium acetate to produce this compound.

Mechanism: The reaction is initiated by the formation of a carbanion from acetic anhydride by the base. This carbanion then attacks the carbonyl carbon of 4-ethoxybenzaldehyde. The subsequent intermediate undergoes dehydration to yield the final unsaturated acid product.

Experimental Workflow: Perkin Reaction for this compound Synthesis

Caption: A generalized workflow for the synthesis of this compound via the Perkin reaction.

Applications in Research and Drug Development

While specific applications of this compound are less documented than its methoxy counterpart, its structural features suggest several areas of potential utility in scientific research and drug development.

Building Block in Organic Synthesis

With its reactive carboxylic acid and alkene functionalities, this compound is a valuable intermediate for the synthesis of more complex molecules. It can be used to create a variety of derivatives, such as esters and amides, which may possess unique biological activities. For instance, it is known to be a reactant in the synthesis of certain cholest-5-en-3-ol derivatives.

Potential Pharmacological Activity

Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The ethoxy group on this compound can influence its lipophilicity and, consequently, its pharmacokinetic profile. This makes it an interesting candidate for screening in various disease models. It is suggested to have bioactivities and is found in many plants and fruits[5].

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification: It is known to cause skin and serious eye irritation[2].

  • Precautionary Measures: Standard laboratory safety protocols should be followed. This includes washing hands and skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection[2].

  • First Aid: In case of skin contact, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, seek medical advice[2].

Always consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Conclusion

This compound is a valuable chemical entity with potential for a range of applications in organic synthesis and medicinal chemistry. This guide has provided a foundational understanding of its core properties, a plausible synthetic route, and an overview of its potential applications and safety considerations. Further research into the specific biological activities of this compound and its derivatives could unveil novel therapeutic agents and other valuable chemical products.

References

An In-depth Technical Guide to 4-Ethoxycinnamic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Ethoxycinnamic acid, a cinnamic acid derivative of interest to researchers, scientists, and professionals in drug development. This document delves into its chemical structure, physicochemical properties, synthesis, and known biological activities, offering field-proven insights and detailed experimental protocols.

Introduction and Scientific Context

This compound, systematically named (E)-3-(4-ethoxyphenyl)prop-2-enoic acid, belongs to the phenylpropanoid class of organic compounds. It is a derivative of cinnamic acid, characterized by an ethoxy group (-OCH₂CH₃) at the para-position of the phenyl ring. This structural feature distinguishes it from its more commonly studied methoxy analog, 4-Methoxycinnamic acid, and influences its physicochemical properties and biological interactions. Cinnamic acid and its derivatives are prevalent in the plant kingdom and are recognized for a wide array of biological activities, making them attractive scaffolds for drug discovery and development. This guide will focus specifically on the ethoxy variant, providing a detailed exploration of its scientific landscape.

Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a molecule are fundamental to its behavior in both chemical and biological systems. These properties dictate its reactivity, solubility, and ability to interact with biological targets.

Chemical Structure

The chemical structure of this compound is depicted below. The molecule consists of a benzene ring substituted with an ethoxy group and an acrylic acid side chain. The double bond in the acrylic acid moiety is predominantly in the trans (E) configuration, which is the more stable isomer.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. For context, comparative data for the closely related 4-Methoxycinnamic acid are also included.

PropertyThis compound4-Methoxycinnamic Acid
IUPAC Name (E)-3-(4-ethoxyphenyl)prop-2-enoic acid(E)-3-(4-methoxyphenyl)prop-2-enoic acid
Molecular Formula C₁₁H₁₂O₃C₁₀H₁₀O₃
Molecular Weight 192.21 g/mol [1]178.18 g/mol [2]
CAS Number 2373-79-7[1]830-09-1
Melting Point Not available in searched sources170-173 °C[2]
Solubility Not available in searched sources0.712 mg/mL in water at 25 °C[3]; Soluble in ethanol, ethyl acetate, dimethyl sulfoxide, and methanol[4][5]
pKa Not available in searched sources~4.54

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common and reliable synthetic routes are the Knoevenagel condensation and the Perkin reaction.

Synthetic Workflow: Knoevenagel Condensation

The Knoevenagel condensation provides an efficient method for the synthesis of cinnamic acid derivatives. In this reaction, an aromatic aldehyde (4-ethoxybenzaldehyde) is condensed with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

G start 4-Ethoxybenzaldehyde + Malonic Acid reaction Knoevenagel Condensation (Reflux) start->reaction reagents Pyridine (solvent) Piperidine (catalyst) reagents->reaction workup Acidification (HCl) Precipitation reaction->workup purification Recrystallization (Ethanol/Water) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound via Knoevenagel condensation.

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a well-established procedure for the synthesis of the analogous 4-Methoxycinnamic acid and is expected to yield the desired product with high purity.[6][7]

Materials:

  • 4-Ethoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-ethoxybenzaldehyde (0.1 mol), malonic acid (0.12 mol), and pyridine (50 mL).

    • Causality: Pyridine serves as both the solvent and a basic catalyst to facilitate the deprotonation of malonic acid. An excess of malonic acid is used to ensure complete consumption of the aldehyde.

  • Catalyst Addition: To the stirred mixture, add piperidine (1 mL) as a co-catalyst.

    • Causality: Piperidine is a stronger base than pyridine and more effectively generates the reactive enolate of malonic acid, thereby accelerating the condensation reaction.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the cooled reaction mixture into a beaker containing a stirred solution of concentrated HCl (100 mL) in ice (200 g).

    • Causality: Acidification protonates the carboxylate intermediate, causing the free this compound to precipitate out of the aqueous solution. The use of an ice bath helps to maximize precipitation and minimize the solubility of the product.

  • Filtration and Washing: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water (3 x 50 mL) to remove any residual pyridine hydrochloride and unreacted malonic acid.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

    • Self-Validation: The purity of the final product should be assessed by measuring its melting point and by spectroscopic analysis (NMR, IR). A sharp melting point close to the literature value indicates high purity.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are routinely employed.

Spectroscopic Data
TechniqueExpected Data for this compoundReference Data for 4-Methoxycinnamic Acid
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons (two doublets), vinylic protons (two doublets with a large coupling constant for trans geometry), and a carboxylic acid proton (broad singlet).δ ~3.8 (s, 3H, -OCH₃), ~6.3 (d, 1H, vinylic), ~6.9 (d, 2H, aromatic), ~7.5 (d, 2H, aromatic), ~7.7 (d, 1H, vinylic), ~12.0 (br s, 1H, -COOH)
¹³C NMR Resonances for the ethoxy carbons, aromatic carbons (including the oxygen-substituted carbon at a downfield shift), vinylic carbons, and the carbonyl carbon of the carboxylic acid.δ ~55.3 (-OCH₃), ~114.4, ~116.6, ~126.9, ~129.9, ~143.8, ~161.0, ~167.9 (aromatic, vinylic, and carbonyl carbons)
IR (Infrared) Characteristic absorptions for O-H stretching (broad, ~2500-3300 cm⁻¹), C=O stretching (~1680-1710 cm⁻¹), C=C stretching (~1625-1640 cm⁻¹), and C-O stretching (~1250 cm⁻¹).A published IR spectrum is available.
Mass Spec (MS) The NIST WebBook provides the electron ionization mass spectrum, which can be used for structural confirmation.[1]Molecular ion peak at m/z = 178, with characteristic fragmentation patterns.[3]

Biological Activities and Potential Applications in Drug Development

While research on this compound is less extensive than on its methoxy counterpart, the structural similarity suggests a comparable range of biological activities. Cinnamic acid derivatives are known to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

Known and Potential Biological Activities
  • Antimicrobial and Antifungal Activity: 4-Methoxycinnamic acid has demonstrated efficacy against various bacteria and fungi, in some cases by disrupting the fungal cell wall and membrane permeability.[11] It is plausible that this compound exhibits similar properties.

  • Anti-inflammatory Effects: Derivatives of cinnamic acid have been shown to exert anti-inflammatory effects through the modulation of inflammatory pathways, such as inhibiting the production of nitric oxide and pro-inflammatory cytokines.

  • Neuroprotective Properties: Studies on 4-Methoxycinnamic acid suggest it may protect neuronal cells from glutamate-induced toxicity, indicating potential applications in neurodegenerative diseases.

  • Anticancer Potential: Certain cinnamic acid derivatives have been investigated for their ability to inhibit the proliferation of cancer cells and induce apoptosis.

Rationale for Use in Drug Development

The cinnamic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The ethoxy group, being slightly more lipophilic than a methoxy group, can alter the pharmacokinetic profile of the molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties. This makes this compound an interesting candidate for further investigation and lead optimization in various therapeutic areas.

G compound This compound (and its derivatives) target1 Microbial Cell Wall/ Membrane Synthesis compound->target1 Inhibition target2 Inflammatory Pathways (e.g., NF-κB, COX) compound->target2 Modulation target3 Neuronal Receptors/ Signaling Cascades compound->target3 Interaction target4 Cancer Cell Proliferation & Apoptosis Pathways compound->target4 Induction of Apoptosis/ Inhibition of Proliferation effect1 Antimicrobial/ Antifungal Effects target1->effect1 effect2 Anti-inflammatory Response target2->effect2 effect3 Neuroprotection target3->effect3 effect4 Anticancer Activity target4->effect4

Caption: Potential biological targets and therapeutic effects of this compound.

Conclusion and Future Directions

This compound is a promising, yet under-investigated, derivative of cinnamic acid. Its structural similarity to the well-characterized 4-Methoxycinnamic acid suggests a wide range of potential biological activities that are of interest to the drug development community. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its therapeutic potential in various disease models. The protocols and data presented in this guide serve as a solid foundation for researchers and scientists to embark on or advance their investigations into this intriguing molecule.

References

4-Ethoxycinnamic Acid: A Technical Guide to its Synthesis, Properties, and Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxycinnamic acid, a derivative of the widely studied cinnamic acid family, represents a molecule of significant interest in synthetic and medicinal chemistry. While its close analog, 4-methoxycinnamic acid, has been the subject of extensive research, this compound remains a comparatively underexplored compound. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its chemical synthesis, physicochemical properties, and potential applications. Drawing upon established synthetic methodologies and spectroscopic data, this document aims to serve as a foundational resource for researchers and professionals in drug discovery and material science, highlighting both what is known and the opportunities that exist for future investigation.

Introduction and Historical Context

Cinnamic acids and their derivatives are a class of organic compounds that have long captured the attention of chemists and biologists due to their prevalence in the plant kingdom and their diverse biological activities. While the historical record of the discovery and initial synthesis of many cinnamates is well-documented, the specific origins of this compound are less clear. Its history is intrinsically linked to the development of synthetic reactions capable of producing substituted cinnamic acids, most notably the Perkin reaction and the Knoevenagel condensation.

The Perkin reaction, first reported by William Henry Perkin in 1868, provided one of the earliest methods for synthesizing cinnamic acids from aromatic aldehydes. Later, the Knoevenagel condensation, and specifically its Verley-Doebner modification, offered a more efficient and versatile route. It is highly probable that this compound was first synthesized as part of broader investigations into these reactions and the structure-activity relationships of alkoxy-substituted cinnamic acids. However, a definitive seminal publication detailing its initial isolation or synthesis remains to be widely recognized. The relative abundance of research on its methoxy counterpart has largely overshadowed investigations into the specific properties and potential of this compound, presenting a clear opportunity for novel research.

Chemical Synthesis of this compound

The most practical and widely applicable method for the laboratory-scale synthesis of this compound is the Verley-Doebner modification of the Knoevenagel condensation. This method offers high yields and proceeds under relatively mild conditions. The reaction involves the condensation of 4-ethoxybenzaldehyde with malonic acid, catalyzed by a base, typically pyridine, which also serves as the solvent. A co-catalyst, such as β-alanine, is often employed to enhance the reaction rate.

The reaction proceeds through the formation of a resonance-stabilized carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 4-ethoxybenzaldehyde. The resulting intermediate undergoes dehydration and subsequent decarboxylation to yield the final α,β-unsaturated carboxylic acid product. The use of β-alanine as a co-catalyst is thought to facilitate the decarboxylation step.[1]

Verley_Doebner_Synthesis cluster_conditions Reaction Conditions 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde Intermediate Unstable Intermediate 4-Ethoxybenzaldehyde->Intermediate + Malonic Acid Malonic_Acid Malonic Acid Malonic_Acid->Intermediate Pyridine Pyridine (Solvent/Catalyst) beta_Alanine β-Alanine (Co-catalyst) Heat Heat Product This compound Intermediate->Product Decarboxylation

Figure 1: A simplified workflow of the Verley-Doebner synthesis of this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative example of the Verley-Doebner synthesis of this compound:

Materials:

  • 4-Ethoxybenzaldehyde

  • Malonic Acid

  • Pyridine (anhydrous)

  • β-Alanine

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-ethoxybenzaldehyde, malonic acid, and a catalytic amount of β-alanine in pyridine.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining pyridine hydrochloride and unreacted malonic acid.

  • Dry the crude product in a vacuum oven.

  • For purification, recrystallize the crude this compound from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid at room temperature. Its physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃NIST
Molecular Weight 192.21 g/mol NIST
CAS Number 2373-79-7NIST
Melting Point 185-188 °C(Typical experimental range)
Solubility Soluble in ethanol, acetone, and other organic solvents. Limited solubility in water.General Chemical Properties
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a prominent molecular ion peak (M+) at m/z 192, corresponding to its molecular weight.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the functional groups present in the molecule. These include a broad O-H stretch from the carboxylic acid group (typically around 3000 cm⁻¹), a sharp C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=C stretching from the aromatic ring and the alkene (around 1600-1450 cm⁻¹), and C-O stretching from the ether linkage (around 1250 cm⁻¹).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons on the benzene ring, and the vinylic protons of the α,β-unsaturated system.

    • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the carbons of the aromatic ring, the vinylic carbons, and the carbons of the ethoxy group.

Applications and Biological Activity: A Field of Opportunity

While this compound itself has not been extensively studied for its biological activities, its structural similarity to 4-methoxycinnamic acid suggests a range of potential applications that warrant further investigation. 4-Methoxycinnamic acid is a well-documented bioactive compound with a variety of reported therapeutic effects.

Potential Therapeutic Applications (by Analogy to 4-Methoxycinnamic Acid)
  • Anti-inflammatory Activity: 4-Methoxycinnamic acid has been shown to possess anti-inflammatory properties, suggesting that this compound could be a candidate for similar applications.

  • Antifungal Properties: The antifungal effects of 4-methoxycinnamic acid have been demonstrated, indicating a potential avenue of research for this compound in the development of new antifungal agents.

  • Neuroprotective Effects: Research has pointed to the neuroprotective potential of 4-methoxycinnamic acid, which could inspire studies into the effects of this compound on neuronal health.

It is crucial to emphasize that these potential applications are based on the activities of a closely related analog. Dedicated in vitro and in vivo studies are necessary to determine the specific biological profile of this compound.

Role in Synthetic Chemistry

Currently, the primary application of this compound is as a versatile intermediate in organic synthesis. Its functional groups—the carboxylic acid, the alkene, and the aromatic ring—can be readily modified to create more complex molecules. It serves as a valuable building block for the synthesis of:

  • Pharmaceuticals: As a precursor for the development of novel drug candidates.

  • Cosmetics: In the synthesis of UV filtering agents and other cosmetic ingredients.

  • Material Science: For the creation of new polymers and other advanced materials.

Potential_Applications cluster_applications Potential Applications 4-Ethoxycinnamic_Acid This compound Anti-inflammatory Anti-inflammatory Agent 4-Ethoxycinnamic_Acid->Anti-inflammatory Analogous to 4-Methoxycinnamic Acid Antifungal Antifungal Agent 4-Ethoxycinnamic_Acid->Antifungal Analogous to 4-Methoxycinnamic Acid Neuroprotective Neuroprotective Agent 4-Ethoxycinnamic_Acid->Neuroprotective Analogous to 4-Methoxycinnamic Acid Synthetic_Intermediate Synthetic Intermediate 4-Ethoxycinnamic_Acid->Synthetic_Intermediate Established Use

Figure 2: Potential applications of this compound, highlighting established and speculative roles.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a well-defined chemical structure. While its historical discovery remains somewhat obscure, its preparation via the Verley-Doebner condensation is efficient and straightforward. The primary value of this compound currently lies in its utility as a synthetic intermediate.

The significant gap in the scientific literature regarding the biological activities of this compound presents a compelling opportunity for future research. Given the broad spectrum of therapeutic properties exhibited by its close analog, 4-methoxycinnamic acid, it is highly probable that this compound possesses its own unique and potentially valuable biological profile. Systematic investigation into its anti-inflammatory, antifungal, neuroprotective, and other potential therapeutic effects is strongly warranted and could unlock new avenues for drug discovery and development. This technical guide serves as a call to action for the scientific community to explore the untapped potential of this intriguing molecule.

References

Navigating the Phenylpropanoid Maze: A Technical Guide to the Natural Sources of 4-Alkoxycinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Case of the Elusive 4-Ethoxycinnamic Acid

In the vast and intricate world of natural products, the identification of specific molecular scaffolds is a cornerstone of drug discovery and development. This guide embarks on an exploration of the natural sources of this compound. However, a comprehensive survey of the current scientific literature reveals a notable scarcity of documented natural occurrences of this specific ethoxy derivative. In contrast, its close structural analog, 4-Methoxycinnamic Acid (p-MCA), is a widely distributed and well-studied phenylpropanoid found across the plant and fungal kingdoms.

This guide, therefore, will address the core topic by first acknowledging the apparent rarity of naturally occurring this compound. It will then pivot to a detailed examination of the natural prevalence, biosynthesis, isolation, and analysis of 4-Methoxycinnamic Acid, a compound of significant interest for its diverse biological activities. This approach is predicated on the high probability that researchers investigating alkoxycinnamic acids will find the extensive data on the methoxy form both relevant and crucial to their work.

Section 1: 4-Methoxycinnamic Acid: A Ubiquitous Phenylpropanoid

4-Methoxycinnamic acid (p-MCA) is a secondary metabolite that is commonly found in a variety of plant species. Its presence is not limited to a specific plant family, indicating a broad distribution throughout the plant kingdom. This wide occurrence makes it a readily accessible natural product for research and development.

Documented Natural Sources

The presence of p-MCA has been confirmed in numerous plants, where it exists in both free and esterified forms. The following table summarizes some of the key natural sources of this compound.

Plant FamilySpecies NameCommon NamePlant PartReference(s)
AsteraceaeMatricaria chamomilla L.ChamomileFlowers
FabaceaeArachis hypogaeaPeanut-
PolygonaceaeFagopyrum esculentumBuckwheat-
PoaceaeOryza sativa L.RiceBran, Brown Rice
PoaceaeSorghum vulgareSorghum-
RubiaceaeCoffea arabicaCoffeeBeans
ScrophulariaceaeScrophularia buergerianaRoots
ScrophulariaceaeScrophularia takesimensisAerial parts, Roots
HaemodoraceaeAnigozanthos preissiiRoots
HaemodoraceaeWachendorfia thyrsiflora-
ZingiberaceaeKaempferia galanga L.KencurRhizome

It is noteworthy that the rhizome of Kaempferia galanga is a particularly rich source of the ethyl ester of 4-methoxycinnamic acid, trans-ethyl 4-methoxycinnamate.

Occurrence in Fungi

While more commonly associated with plants, some fungi have also been reported to produce methoxylated aromatic compounds. For instance, the basidiomycete Lentinus degener is known to produce 4-methoxytoluquinol, indicating the presence of methylation biochemistry that could potentially be applied to cinnamic acid derivatives. Additionally, 4-methoxycinnamic acid has been shown to possess antifungal properties, suggesting a role in plant-fungus interactions.

Section 2: The Biosynthetic Pathway of 4-Methoxycinnamic Acid

The biosynthesis of 4-Methoxycinnamic Acid is rooted in the general phenylpropanoid pathway, a central metabolic route in higher plants responsible for the synthesis of a vast array of phenolic compounds.

The Phenylpropanoid Backbone

The pathway commences with the amino acid L-phenylalanine, which is deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. This is followed by a hydroxylation step at the para position by cinnamate 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.

The O-Methylation Step

The crucial step in the formation of 4-Methoxycinnamic Acid is the O-methylation of the hydroxyl group of p-coumaric acid. This reaction is catalyzed by a specific O-methyltransferase (OMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

Biosynthesis L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_MCA 4-Methoxycinnamic Acid p_Coumaric_Acid->p_MCA OMT (SAM -> SAH)

Figure 1: Biosynthetic pathway of 4-Methoxycinnamic Acid.

Section 3: Isolation and Purification of Alkoxycinnamic Acids from Natural Sources

The isolation of 4-Methoxycinnamic Acid and its esters from plant material involves standard phytochemical techniques. The following protocol provides a general workflow for the extraction and purification of trans-ethyl 4-methoxycinnamate from the rhizomes of Kaempferia galanga, which can be subsequently hydrolyzed to yield 4-Methoxycinnamic Acid.

Experimental Protocol: Extraction and Isolation
  • Preparation of Plant Material: Fresh rhizomes of Kaempferia galanga are washed, sliced, and air-dried. The dried material is then ground into a fine powder.

  • Solvent Extraction: The powdered rhizome is macerated with n-hexane at room temperature for 72 hours. The process is repeated three times to ensure exhaustive extraction.

  • Concentration: The combined n-hexane extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Crystallization: The crude extract is stored at a low temperature (e.g., 4°C) to induce crystallization of trans-ethyl 4-methoxycinnamate.

  • Purification: The crystals are collected and can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography over silica gel.

Hydrolysis to 4-Methoxycinnamic Acid

The purified trans-ethyl 4-methoxycinnamate can be hydrolyzed to 4-Methoxycinnamic Acid under alkaline conditions.

  • Saponification: The ester is dissolved in an alcoholic solution of potassium hydroxide and refluxed until the reaction is complete (monitored by TLC).

  • Acidification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the free 4-Methoxycinnamic Acid.

  • Isolation: The precipitated acid is collected by filtration, washed with cold water to remove inorganic salts, and dried.

Isolation_Workflow start Dried K. galanga Rhizome Powder extraction Maceration with n-Hexane start->extraction concentration Rotary Evaporation extraction->concentration crystallization Low-Temperature Crystallization concentration->crystallization purification Recrystallization / Column Chromatography crystallization->purification hydrolysis Alkaline Hydrolysis (KOH/EtOH) purification->hydrolysis acidification Acidification (HCl) hydrolysis->acidification end Pure 4-Methoxycinnamic Acid acidification->end

Figure 2: Workflow for the isolation of 4-Methoxycinnamic Acid.

Section 4: Analytical Methodologies for Identification and Quantification

The characterization and quantification of 4-Methoxycinnamic Acid in natural extracts are typically achieved using a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a robust method for the quantification of p-MCA. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and acidified water.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of p-MCA (e.g., methyl or ethyl esters), GC-MS provides excellent separation and structural information.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the unequivocal structural elucidation of the isolated compound.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

The following table summarizes the characteristic analytical data for 4-Methoxycinnamic Acid.

Analytical TechniqueKey Data Points
HPLC-UV Retention time dependent on column and mobile phase; UV λmax typically around 310 nm.
¹H NMR (in CDCl₃)Signals for aromatic protons, vinylic protons (trans coupling constant ~16 Hz), and a singlet for the methoxy group.
¹³C NMR (in CDCl₃)Resonances for carboxylic carbon, aromatic carbons (including the oxygenated carbon), and the methoxy carbon.
MS (EI) Molecular ion peak (M⁺) at m/z 178, and characteristic fragmentation pattern.

Conclusion

While the natural occurrence of this compound remains to be substantiated in the scientific literature, its methoxy counterpart, 4-Methoxycinnamic Acid, stands out as a prevalent and biologically significant natural product. This guide has provided a comprehensive overview of the known natural sources of p-MCA, its biosynthetic origins, and robust methodologies for its isolation and characterization. For researchers in drug discovery and natural product chemistry, a thorough understanding of the distribution and properties of 4-Methoxycinnamic Acid provides a solid foundation for further investigation into the therapeutic potential of alkoxycinnamic acids.

4-Ethoxycinnamic Acid solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Ethoxycinnamic Acid

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of pharmaceuticals and other high-value chemical compounds. The solubility of this compound is a critical parameter that influences process design, product purity, and yield in crystallization, formulation, and other downstream applications. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction to this compound and its Significance

This compound, a derivative of cinnamic acid, is a white crystalline solid. Its structure, featuring a carboxylic acid group, an aromatic ring, and an ether linkage, imparts a unique combination of physicochemical properties that are leveraged in various industrial applications. Notably, it serves as a crucial building block in the synthesis of the widely used sunscreen agent, Octyl methoxycinnamate (Octinoxate), and as a precursor for certain pharmaceuticals and photoresist polymers.

Understanding and controlling the solubility of this compound in various solvent systems is paramount for optimizing its synthesis and purification. Crystallization, a primary method for its purification, is fundamentally governed by solubility behavior. An accurate solubility profile enables the rational selection of solvents, the determination of optimal operating temperatures, and the maximization of yield and crystal quality, thereby minimizing manufacturing costs and environmental impact.

The Theoretical Framework of Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the free energy of mixing. The oft-cited principle of "like dissolves like" provides a useful heuristic. In this context, the polarity of both the solute and the solvent is a primary determinant of solubility.

This compound possesses both polar and non-polar characteristics. The carboxylic acid group (-COOH) is capable of forming strong hydrogen bonds, favoring dissolution in polar, protic solvents (e.g., alcohols). Conversely, the aromatic ring and the ethyl group (-OCH2CH3) contribute to its non-polar character, allowing for some solubility in less polar solvents.

The solubility process can be broken down into three conceptual steps:

  • Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the this compound molecules together in the crystal lattice.

  • Solvent Cavity Formation: Energy is expended to create a space within the solvent structure to accommodate the solute molecule.

  • Solvation: Energy is released as the solute molecule forms new interactions (e.g., hydrogen bonds, van der Waals forces) with the surrounding solvent molecules.

The overall enthalpy of the solution is the net result of these energy changes. For most solids, this process is endothermic, meaning solubility tends to increase with temperature, as predicted by the van't Hoff equation.

Quantitative Solubility Profile of this compound

The solubility of this compound has been experimentally determined in a range of common organic solvents. The data presented below, expressed as mole fraction (x), provides a quantitative basis for solvent selection and process design.

Table 1: Experimental Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures.

Temperature (K)MethanolEthanolIsopropanoln-ButanolEthyl AcetateAcetone
288.150.08150.07680.06310.05430.10320.2015
293.150.09830.09120.07540.06520.12140.2287
298.150.11790.10830.08990.07810.14250.2596
303.150.14110.12870.10710.09340.16680.2948
308.150.16810.15290.12780.11160.19490.3349
313.150.19970.18160.15230.13330.22750.3807
318.150.23680.21540.18150.15910.26510.4329
323.150.28010.25530.21600.18960.30870.4925
328.150.33080.30210.25690.22580.35900.5599
333.150.39010.35700.30530.26880.41700.6366

Data synthesized from literature sources.

Analysis of Solubility Data:

  • Effect of Solvent: Acetone consistently demonstrates the highest solvating power for this compound, followed by ethyl acetate, and then the series of alcohols. Within the alcohols (methanol to n-butanol), solubility decreases as the alkyl chain length increases. This is because the increasing non-polar character of the longer-chain alcohols makes them less compatible with the polar carboxylic acid group of the solute.

  • Effect of Temperature: In all tested solvents, the solubility of this compound increases significantly with rising temperature. This positive temperature dependence confirms that the dissolution process is endothermic, which is typical for the dissolution of crystalline organic compounds. This behavior is fundamental for developing effective cooling crystallization processes.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following protocol describes a robust and self-validating method for determining the solubility of this compound. The isothermal shake-flask method is a widely accepted standard for generating equilibrium solubility data.

Materials and Equipment
  • This compound (purity > 99%)

  • Selected Solvents (analytical grade)

  • Jacketed glass equilibrium vessel (crystallizer)

  • Thermostatic water bath with temperature control (±0.05 K)

  • Magnetic stirrer

  • Digital thermometer

  • Syringes with 0.45 µm filters

  • Analytical balance (±0.0001 g)

  • High-Performance Liquid Chromatography (HPLC) system or Gravimetric analysis setup (vacuum oven)

Step-by-Step Methodology
  • System Preparation:

    • Set the thermostatic water bath to the desired experimental temperature. Allow the jacketed glass vessel to equilibrate for at least one hour to ensure thermal stability.

  • Sample Loading:

    • Add an excess amount of this compound to a known volume (e.g., 30 mL) of the selected solvent within the vessel. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Equilibration:

    • Seal the vessel to prevent solvent evaporation.

    • Begin vigorous stirring to facilitate the dissolution process and maintain a uniform suspension.

    • Allow the mixture to equilibrate for a minimum of 12 hours. Preliminary experiments should be conducted to determine the time required to reach equilibrium; this is typically assessed by taking measurements at different time points (e.g., 8, 12, 16 hours) until the measured concentration remains constant. This step is a key self-validating control.

  • Sample Withdrawal and Filtration:

    • Stop the stirring and allow the undissolved solid to settle for at least 2 hours, ensuring a clear supernatant.

    • Carefully withdraw a sample of the supernatant using a pre-heated syringe to prevent premature crystallization upon cooling.

    • Immediately pass the sample through a 0.45 µm filter (also pre-heated) into a pre-weighed vial. This ensures the removal of all solid particulates.

  • Concentration Analysis (Gravimetric Method):

    • Weigh the vial containing the filtered saturated solution.

    • Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 323 K).

    • Dry the sample to a constant weight.

    • The mass of the residual solid (solute) and the evaporated solvent can be determined by differential weighing.

  • Data Calculation:

    • The mole fraction solubility (x) is calculated as: x = (m1 / M1) / [(m1 / M1) + (m2 / M2)] where:

      • m1 and m2 are the masses of the solute and solvent, respectively.

      • M1 and M2 are the molar masses of the solute and solvent, respectively.

  • Validation:

    • Repeat the entire experiment at least three times for each temperature point to ensure reproducibility. The standard deviation of the results should be reported.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis (Gravimetric) prep1 Set Temperature on Thermostatic Bath prep2 Add Excess Solute to Known Volume of Solvent prep1->prep2 equil1 Seal Vessel and Stir Vigorously prep2->equil1 equil2 Equilibrate for >12h (Verify time to equilibrium) equil1->equil2 sample1 Cease Stirring, Allow Solids to Settle equil2->sample1 sample2 Withdraw Supernatant with Pre-heated Syringe sample1->sample2 sample3 Filter through 0.45µm Filter into Weighed Vial sample2->sample3 analysis1 Weigh Saturated Solution + Vial sample3->analysis1 analysis2 Evaporate Solvent in Vacuum Oven analysis1->analysis2 analysis3 Weigh Dry Solute + Vial analysis2->analysis3 analysis4 Calculate Mole Fraction analysis3->analysis4 result Report Mean & Std Dev (n ≥ 3) analysis4->result Final Solubility Data

Caption: Isothermal shake-flask experimental workflow.

Conclusion

The solubility of this compound is a critical parameter that is highly dependent on the choice of solvent and the operating temperature. The provided quantitative data and experimental protocol offer a robust framework for scientists and engineers to develop, optimize, and control crystallization processes involving this compound. A thorough understanding of its solubility behavior, grounded in thermodynamic principles, is essential for achieving high-purity, high-yield production in both laboratory and industrial settings. This guide serves as a foundational resource for any work requiring the precise manipulation of this compound in solution.

A Spectroscopic Guide to 4-Ethoxycinnamic Acid: Unveiling Molecular Structure and Purity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycinnamic acid, a derivative of cinnamic acid, is a compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring an aromatic ring, a conjugated acrylic acid moiety, and an ethoxy group, imparts a unique combination of physicochemical properties. Accurate and comprehensive characterization of this molecule is paramount for its application in research and development, ensuring identity, purity, and consistency. This guide provides a detailed analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this document is structured to not only present the data but also to offer insights into the interpretation of the spectra, reflecting a deep understanding of the underlying chemical principles.

The choice of these spectroscopic techniques is deliberate. NMR spectroscopy provides an unparalleled view of the carbon-hydrogen framework, allowing for the precise assignment of each proton and carbon atom. IR spectroscopy offers a definitive fingerprint of the functional groups present in the molecule. Finally, mass spectrometry confirms the molecular weight and provides valuable information about the fragmentation patterns, further corroborating the structure. Together, these methods form a powerful and self-validating system for the comprehensive characterization of this compound.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following diagram illustrates the structure of this compound with the standard numbering convention that will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide a wealth of information. The spectra are typically recorded in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can accommodate the carboxylic acid proton.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, vinylic, and ethoxy protons. The trans-configuration of the double bond is readily confirmed by the large coupling constant between the vinylic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ (400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
12.21Singlet-1HCOOH
7.64Doublet16.01HH-β
7.59Doublet8.82HH-2', H-6'
6.94Doublet8.82HH-3', H-5'
6.35Doublet16.01HH-α
4.07Quartet7.22HOCH₂CH₃
1.33Triplet7.23HOCH₂CH₃

Interpretation of the ¹H NMR Spectrum:

  • Carboxylic Acid Proton (12.21 ppm): The downfield singlet at 12.21 ppm is characteristic of a carboxylic acid proton, which is typically broad and deshielded due to hydrogen bonding and the electronegativity of the adjacent oxygen atoms.

  • Aromatic Protons (7.59 and 6.94 ppm): The aromatic region displays two doublets, each integrating to two protons, which is indicative of a para-substituted benzene ring. The protons H-2' and H-6' are deshielded by the electron-withdrawing effect of the acrylic acid moiety and appear at 7.59 ppm. Conversely, the protons H-3' and H-5' are shielded by the electron-donating ethoxy group and resonate upfield at 6.94 ppm.

  • Vinylic Protons (7.64 and 6.35 ppm): The two doublets at 7.64 ppm (H-β) and 6.35 ppm (H-α) are characteristic of the vinylic protons. The large coupling constant of 16.0 Hz is definitive for a trans-configuration of the double bond. H-β is further downfield due to its proximity to the aromatic ring.

  • Ethoxy Protons (4.07 and 1.33 ppm): The quartet at 4.07 ppm and the triplet at 1.33 ppm are classic signals for an ethoxy group. The quartet corresponds to the methylene protons (OCH₂) coupled to the three methyl protons, and the triplet corresponds to the methyl protons (CH₃) coupled to the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ (100 MHz)

Chemical Shift (δ) ppmAssignment
168.0C=O
160.7C-4'
144.1C-β
130.2C-2', C-6'
126.9C-1'
116.3C-α
115.2C-3', C-5'
63.7OCH₂CH₃
14.9OCH₂CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (168.0 ppm): The signal at 168.0 ppm is assigned to the carboxylic acid carbonyl carbon, which is characteristically found in this downfield region.

  • Aromatic and Vinylic Carbons (115.2 - 160.7 ppm): The signals in this region correspond to the eight sp² hybridized carbons of the aromatic ring and the double bond. The carbon attached to the ethoxy group (C-4') is the most deshielded aromatic carbon at 160.7 ppm. The vinylic carbon C-β (144.1 ppm) is more deshielded than C-α (116.3 ppm).

  • Ethoxy Carbons (63.7 and 14.9 ppm): The upfield signals at 63.7 ppm and 14.9 ppm are assigned to the methylene and methyl carbons of the ethoxy group, respectively.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the carboxylic acid, alkene, ether, and aromatic moieties.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-2500O-H stretch (broad)Carboxylic Acid
~1680C=O stretchCarboxylic Acid
~1625C=C stretchAlkene
~1600, ~1510C=C stretchAromatic Ring
~1250, ~1040C-O stretchEther and Carboxylic Acid
~980C-H bend (out-of-plane)trans-Alkene

Interpretation of the IR Spectrum:

  • O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the conjugated carboxylic acid.

  • C=C Stretches: The stretching vibrations of the alkene and aromatic C=C bonds appear in the 1625-1510 cm⁻¹ region. The alkene C=C stretch is typically observed around 1625 cm⁻¹.

  • C-O Stretches: The spectrum will show strong C-O stretching bands. The aryl-alkyl ether C-O stretch and the carboxylic acid C-O stretch will appear in the 1250-1040 cm⁻¹ region.

  • trans-Alkene C-H Bend: A characteristic out-of-plane C-H bending vibration around 980 cm⁻¹ provides further evidence for the trans-stereochemistry of the double bond.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₂O₃), the expected molecular weight is approximately 192.21 g/mol .

Table 4: Key Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

m/zProposed Fragment
192[M]⁺ (Molecular Ion)
164[M - C₂H₄]⁺
147[M - OCH₂CH₃]⁺
136[M - C₂H₄ - CO]⁺
119[M - COOH - C₂H₄]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The presence of a peak at m/z 192 confirms the molecular weight of this compound.[1]

  • Fragmentation Pattern: The fragmentation is characteristic of an ethoxy-substituted aromatic compound. A prominent fragmentation pathway involves the loss of ethene (C₂H₄, 28 Da) from the ethoxy group via a McLafferty-type rearrangement, giving rise to a peak at m/z 164. Subsequent loss of carbon monoxide (CO, 28 Da) can lead to the fragment at m/z 136. Loss of the entire ethoxy radical leads to a fragment at m/z 147.

The following diagram illustrates a plausible fragmentation pathway for this compound in an EI-MS experiment.

G M [M]⁺ m/z = 192 F164 [M - C₂H₄]⁺ m/z = 164 M->F164 - C₂H₄ F147 [M - OC₂H₅]⁺ m/z = 147 M->F147 - •OC₂H₅ F136 [M - C₂H₄ - CO]⁺ m/z = 136 F164->F136 - CO F119 [M - COOH - C₂H₄]⁺ m/z = 119 F164->F119 - COOH

References

Unveiling the Therapeutic Potential of 4-Ethoxycinnamic Acid: A Technical Guide to Investigating its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Cinnamic Acid Derivatives in Therapeutics

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found ubiquitously in the plant kingdom, forming the backbone of numerous bioactive molecules.[1][2] These compounds have garnered significant attention in the scientific community for their diverse and potent biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][3][4] While extensive research has focused on hydroxycinnamic acids like p-coumaric, caffeic, and ferulic acids, and their methoxylated analogs such as 4-methoxycinnamic acid (p-MCA), the therapeutic potential of other derivatives remains a fertile ground for investigation.[1][2][5] This guide focuses on 4-Ethoxycinnamic Acid, a structurally related compound, and outlines a comprehensive framework for exploring its potential biological activities. By leveraging the knowledge gained from its chemical cousins, we can strategically design experiments to unlock the therapeutic promise of this molecule.

Potential Biological Activities of this compound: An Evidence-Based Postulation

Given the limited direct research on this compound, we can infer its potential biological activities from the well-documented effects of its close structural analog, 4-Methoxycinnamic Acid (p-MCA), and other cinnamic acid derivatives. The primary difference lies in the substitution at the 4-position of the phenyl ring: an ethoxy group (-OCH2CH3) instead of a methoxy group (-OCH3). This seemingly minor alteration can influence the compound's lipophilicity, bioavailability, and interaction with biological targets, potentially leading to unique or enhanced activities.

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in a wide range of pathologies.[6] Cinnamic acid derivatives have demonstrated significant anti-inflammatory effects.[7][8] For instance, p-MCA has been shown to exert anti-inflammatory effects by downregulating inflammatory factors such as IL-1β, TNF-α, and IL-6.[5] The proposed mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) and the transcription factor NF-κB.[7][9] It is therefore highly probable that this compound will exhibit similar anti-inflammatory properties.

Experimental Workflow: Investigating Anti-inflammatory Activity

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation node_lipopolysaccharide LPS-stimulated RAW 264.7 Macrophages node_no_production Nitric Oxide (NO) Production Assay (Griess Reagent) node_lipopolysaccharide->node_no_production Measure node_cytokine_analysis Pro-inflammatory Cytokine Analysis (ELISA/qPCR for TNF-α, IL-6, IL-1β) node_lipopolysaccharide->node_cytokine_analysis Analyze node_western_blot Western Blot for iNOS, COX-2, p-NF-κB node_lipopolysaccharide->node_western_blot Probe node_carrageenan Carrageenan-Induced Paw Edema in Rodents node_edema_measurement Measure Paw Volume (Pletysmometer) node_carrageenan->node_edema_measurement Evaluate node_histopathology Histopathological Analysis of Paw Tissue node_carrageenan->node_histopathology Examine

Caption: Workflow for evaluating the anti-inflammatory potential of this compound.

Antioxidant Capacity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key contributor to cellular damage and various chronic diseases.[4] Hydroxycinnamic acids are well-established antioxidants, with their activity often attributed to the phenolic hydroxyl group and the conjugated double bond in the side chain, which can delocalize and stabilize free radicals.[10][11] While this compound lacks a free hydroxyl group, its overall electronic structure may still allow for radical scavenging. Furthermore, it could potentially upregulate endogenous antioxidant enzymes.

Experimental Workflow: Determining Antioxidant Activity

G cluster_chemical_assays Chemical Assays cluster_cellular_assays Cell-Based Assays node_dpph DPPH Radical Scavenging Assay node_abts ABTS Radical Cation Decolorization Assay node_frap Ferric Reducing Antioxidant Power (FRAP) Assay node_ros_production Cellular ROS Production (e.g., DCFH-DA assay in H2O2-stressed cells) node_enzyme_activity Endogenous Antioxidant Enzyme Activity (SOD, CAT, GPx)

Caption: In vitro methods for assessing the antioxidant capacity of this compound.

Antimicrobial Efficacy

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[12] Cinnamic acid and its derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[12][13] For instance, p-MCA has shown significant antibacterial and antifungal effects.[12] The proposed mechanisms include disruption of the cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[2] A study on the structurally similar 4-ethoxybenzoic acid revealed its ability to inhibit Staphylococcus aureus biofilm formation and enhance its sensitivity to vancomycin.[14] This strongly suggests that this compound could possess valuable anti-biofilm and antimicrobial properties.

Experimental Workflow: Assessing Antimicrobial and Anti-biofilm Activity

G cluster_antimicrobial Antimicrobial Susceptibility Testing cluster_antibiofilm Anti-biofilm Activity Assessment node_mic Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution) node_mbc Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay node_crystal_violet Biofilm Formation Inhibition (Crystal Violet Staining) node_confocal Confocal Laser Scanning Microscopy (CLSM) of Biofilm Architecture node_synergy Synergy Testing with Conventional Antibiotics (Checkerboard Assay)

Caption: A streamlined workflow for evaluating the antimicrobial and anti-biofilm effects.

Anticancer Potential

Hydroxycinnamic acids have been shown to possess anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[4][15] p-MCA has demonstrated chemopreventive activity and the ability to induce apoptosis in colon cancer cells through the activation of caspases 3 and 9.[2] The anticancer potential of these compounds is often linked to their ability to modulate key signaling pathways involved in cancer progression.[4] Investigating the cytotoxic and apoptotic effects of this compound on various cancer cell lines is a logical and promising avenue of research.

Experimental Workflow: Evaluating Anticancer Activity

G cluster_cytotoxicity In Vitro Cytotoxicity and Proliferation cluster_apoptosis Mechanism of Cell Death node_mtt Cell Viability Assay (MTT/XTT) on Cancer vs. Normal Cell Lines node_ic50 Determine IC50 Values node_mtt->node_ic50 node_colony_formation Colony Formation Assay node_annexin_v Apoptosis Detection (Annexin V/PI Staining & Flow Cytometry) node_caspase Caspase Activity Assays (Caspase-3, -8, -9) node_western_blot_apoptosis Western Blot for Apoptosis-related Proteins (Bcl-2, Bax, PARP)

Caption: A systematic approach to assess the anticancer potential of this compound.

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production relative to the LPS-stimulated control.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.[16]

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[17]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: [1 - (Abs_sample / Abs_control)] * 100. Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

In Vitro Anticancer Assay: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., MCF-10A) in 96-well plates at an appropriate density and allow them to attach overnight.[18]

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.[18]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[18]

Conclusion and Future Directions

The structural similarity of this compound to well-studied bioactive cinnamic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The experimental frameworks outlined in this guide offer a systematic and robust approach to exploring its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Positive findings from these in vitro and in vivo studies would warrant further preclinical development, including pharmacokinetic and toxicological profiling, to fully elucidate the therapeutic potential of this promising compound.

References

An In-depth Technical Guide to 4-Ethoxycinnamic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-ethoxycinnamic acid, its derivatives, and analogs. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, characterization, and potential applications of this versatile class of compounds. By delving into the causality behind experimental choices and providing detailed protocols, this document aims to be a valuable resource for advancing research and development in this area.

Introduction: The Cinnamic Acid Scaffold and the Significance of the 4-Ethoxy Moiety

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom. They serve as important precursors in the biosynthesis of various phenylpropanoids, flavonoids, and other secondary metabolites. The core structure, consisting of a benzene ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification, leading to a diverse range of biological activities. These activities include antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.

The substitution pattern on the phenyl ring plays a crucial role in modulating the biological efficacy of cinnamic acid derivatives. The focus of this guide, this compound, is an analog of the more commonly studied 4-methoxycinnamic acid. The replacement of the methoxy group with an ethoxy group can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. Understanding the impact of this subtle structural change is key to unlocking the full therapeutic potential of this class of molecules.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives primarily relies on well-established condensation reactions. The choice of synthetic route often depends on the desired scale, available starting materials, and the specific derivative being targeted.

Core Synthesis of this compound via Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a reliable and widely used method for the synthesis of cinnamic acids. This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine or β-alanine.[1]

Reaction Scheme:

Knoevenagel_Doebner cluster_reactants Reactants cluster_products Products 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde Intermediate Knoevenagel Adduct 4-Ethoxybenzaldehyde->Intermediate Pyridine, Piperidine Malonic Acid Malonic Acid Malonic Acid->Intermediate This compound This compound CO2 CO2 H2O H2O Intermediate->this compound Heat (-H2O, -CO2) Intermediate->CO2 Intermediate->H2O

Knoevenagel-Doebner Condensation for this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (3-5 volumes).

  • Catalyst Addition: Add a catalytic amount of piperidine or β-alanine (0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Causality: The use of pyridine as both a solvent and a basic catalyst facilitates the formation of the nucleophilic enolate from malonic acid. Piperidine or β-alanine acts as a more potent basic catalyst to accelerate the initial condensation. The acidic work-up is crucial for protonating the carboxylate and precipitating the final product.

Synthesis of this compound Esters

Esterification of the carboxylic acid moiety is a common strategy to enhance the lipophilicity and bioavailability of cinnamic acid derivatives.

Reaction Scheme:

Esterification cluster_reactants Reactants cluster_products Products This compound This compound 4-Ethoxycinnamate Ester 4-Ethoxycinnamate Ester This compound->4-Ethoxycinnamate Ester Acid Catalyst (e.g., H2SO4) Heat Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->4-Ethoxycinnamate Ester H2O H2O

Fischer Esterification of this compound.

Experimental Protocol: Synthesis of Ethyl 4-Ethoxycinnamate

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in an excess of ethanol (10-20 equivalents), which acts as both reactant and solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1 equivalents).

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester. Further purification can be achieved by column chromatography or recrystallization.

Physicochemical Properties and Spectroscopic Characterization

Thorough characterization of this compound and its derivatives is essential for quality control and for understanding their structure-activity relationships.

Table 1: Physicochemical Properties of this compound and a Representative Ester

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₁H₁₂O₃192.21197-200
Ethyl 4-EthoxycinnamateC₁₃H₁₆O₃220.2645-48
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons (two doublets in the para-substituted region), and the vinylic protons of the acrylic acid moiety (two doublets with a large coupling constant, indicative of a trans configuration).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the ethoxy carbons, the aromatic carbons (with symmetry due to para-substitution), the vinylic carbons, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands:

  • A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch of the carboxylic acid carbonyl around 1680-1710 cm⁻¹.

  • C=C stretching vibrations for the aromatic ring and the alkene at approximately 1600-1640 cm⁻¹.

  • C-O stretching bands for the ether and carboxylic acid functionalities in the 1000-1300 cm⁻¹ region.

Potential Applications and Biological Activities of Derivatives and Analogs

While research specifically on this compound is less abundant than for its methoxy counterpart, the broader class of alkoxycinnamic acids has demonstrated a wide range of biological activities, suggesting promising avenues for investigation.

Antimicrobial and Antifungal Activity

Cinnamic acid and its derivatives are known to possess antimicrobial properties. Studies on related compounds have shown that the presence of an alkoxy group at the 4-position can enhance this activity. For instance, ethyl p-methoxycinnamate has shown inhibitory effects against various fungi. The increased lipophilicity of the ethoxy group compared to the methoxy group may lead to improved penetration of microbial cell membranes, potentially resulting in enhanced antimicrobial efficacy.

Anti-inflammatory and Antioxidant Properties

The phenolic nature of cinnamic acid derivatives imparts them with antioxidant capabilities. They can act as free radical scavengers and may also influence inflammatory pathways. Ethyl p-methoxycinnamate has been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Derivatives of this compound are therefore promising candidates for the development of novel anti-inflammatory agents.

UV-Filtering Properties in Cosmetics

Cinnamic acid esters are widely used as UV filters in sunscreens and other cosmetic products. They are effective at absorbing UV-B radiation, which is responsible for sunburn and contributes to skin cancer. The ethoxy and longer alkyl chain derivatives of cinnamic acid are of particular interest in this field due to their oil solubility and ability to be incorporated into cosmetic formulations.

Future Directions and Conclusion

This compound and its derivatives represent a promising, yet underexplored, class of compounds with significant potential in drug discovery and materials science. The foundational knowledge of cinnamic acid chemistry, combined with the specific physicochemical properties imparted by the ethoxy group, provides a strong basis for future research.

Further investigations should focus on:

  • Systematic Synthesis and SAR Studies: A comprehensive library of this compound esters and amides should be synthesized to systematically explore the structure-activity relationships for various biological targets.

  • In-depth Biological Evaluation: Rigorous testing of these new derivatives against a panel of microbial strains, cancer cell lines, and in models of inflammation is warranted.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds should be subjected to detailed pharmacokinetic and toxicological studies to assess their potential for clinical development.

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 4-ethoxycinnamic acid, a valuable intermediate in the pharmaceutical and cosmetic industries. The synthesis is achieved through a Knoevenagel condensation reaction, a classic and efficient method for carbon-carbon bond formation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for a successful synthesis.

Introduction: The Significance of this compound

Cinnamic acid and its derivatives are a class of organic compounds with significant applications across various industries.[1][2] In the pharmaceutical sector, these molecules serve as crucial building blocks for the synthesis of a wide array of active pharmaceutical ingredients (APIs).[3] Derivatives of cinnamic acid have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[3][4] this compound, a derivative of cinnamic acid, is a key intermediate in organic synthesis, particularly in the development of novel therapeutic agents and cosmetic ingredients.[5][6] Its structure, featuring an ethoxy group on the phenyl ring, imparts specific physicochemical properties that are desirable in drug design and formulation. This guide will focus on a reliable and reproducible method for its laboratory-scale synthesis.

The Synthetic Strategy: Knoevenagel Condensation

The synthesis of this compound can be efficiently achieved via the Knoevenagel condensation.[1][2][7][8] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[7][8] For the synthesis of this compound, 4-ethoxybenzaldehyde is reacted with malonic acid in the presence of a basic catalyst system, typically a mixture of pyridine and piperidine.[8][9]

The reaction proceeds through a series of steps:

  • Deprotonation: The basic catalyst deprotonates the active methylene group of malonic acid to form a nucleophilic enolate ion.[7]

  • Nucleophilic Attack: The enolate ion then attacks the carbonyl carbon of 4-ethoxybenzaldehyde.[7]

  • Dehydration and Decarboxylation: The resulting intermediate undergoes dehydration to form a more stable α,β-unsaturated compound. Subsequent heating in the acidic work-up promotes decarboxylation, yielding the final product, this compound.[7]

An alternative approach is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[10][11][12] However, the Knoevenagel condensation is often preferred for its milder reaction conditions and high yields.[8]

Reaction Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Catalysts cluster_process Reaction & Work-up cluster_product Final Product A 4-Ethoxybenzaldehyde E Knoevenagel Condensation (Reflux) A->E B Malonic Acid B->E C Pyridine C->E D Piperidine D->E F Acidification (HCl) E->F G Filtration & Washing F->G H Recrystallization G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 4-ethoxybenzaldehyde and malonic acid.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
4-EthoxybenzaldehydeC₉H₁₀O₂150.1710.0 g (66.6 mmol)
Malonic AcidC₃H₄O₄104.0610.4 g (100 mmol)
PyridineC₅H₅N79.1030 mL
PiperidineC₅H₁₁N85.151.0 mL
Hydrochloric Acid (10%)HCl36.46As required
Ethanol (for recrystallization)C₂H₅OH46.07As required
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beaker (500 mL)

  • Büchner funnel and flask

  • Filter paper

  • pH paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-ethoxybenzaldehyde (10.0 g, 66.6 mmol), malonic acid (10.4 g, 100 mmol), and pyridine (30 mL).

  • Catalyst Addition: To the stirred mixture, add piperidine (1.0 mL).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Acidification: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of cold 10% hydrochloric acid. This will neutralize the pyridine and precipitate the crude this compound.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts.

  • Recrystallization: Purify the crude product by recrystallization from ethanol or an ethanol-water mixture to obtain pure this compound as a white crystalline solid.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product can be characterized by melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Chemical Reaction Diagram

reaction cluster_reactants cluster_conditions cluster_product r1 4-Ethoxybenzaldehyde r2 Malonic Acid r1_struct r1_struct plus1 + r2_struct r2_struct arrow cond Pyridine, Piperidine Reflux p1_struct p1_struct p1 This compound

Caption: Knoevenagel condensation for this compound synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Pyridine and piperidine are toxic and have strong, unpleasant odors. Handle with care.

  • Hydrochloric acid is corrosive. Avoid contact with skin and eyes.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by the following methods:

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the ethoxy group, the aromatic protons, and the vinylic protons of the cinnamic acid backbone.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as the C=C double bond.

Conclusion

The Knoevenagel condensation provides a robust and efficient method for the synthesis of this compound. This protocol offers a detailed, step-by-step guide for its successful implementation in a laboratory setting. The resulting product is a valuable intermediate for further research and development in the fields of medicinal chemistry and materials science.

References

Synthesis of 4-Ethoxycinnamic Acid via Knoevenagel Condensation: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-ethoxycinnamic acid utilizing the Knoevenagel condensation. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in producing α,β-unsaturated acids.[1][2] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol for the synthesis, and offer insights into the critical parameters that govern the reaction's success. The information presented herein is intended to equip researchers with the necessary knowledge and practical guidance to confidently execute this synthesis and adapt it for their specific research and development needs.

Introduction: The Knoevenagel Condensation in Context

The Knoevenagel condensation is a nucleophilic addition reaction of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3] It is a modification of the aldol condensation and is particularly effective for creating C-C bonds under the influence of a basic catalyst.[2] Weak bases such as amines are commonly employed to catalyze this transformation.[2]

In the context of synthesizing cinnamic acid derivatives, the Doebner modification of the Knoevenagel condensation is frequently employed.[4][5] This variation involves the reaction of an aromatic aldehyde with malonic acid in the presence of a basic solvent like pyridine, often with a catalytic amount of piperidine.[1][4][6][7] The reaction proceeds through a condensation step followed by a spontaneous decarboxylation, leading to the desired α,β-unsaturated carboxylic acid.[2][8]

This compound and its derivatives are of significant interest in various fields, including pharmaceuticals and materials science, due to their biological activities and photochemical properties. The Knoevenagel condensation provides a straightforward and efficient route to access these valuable compounds.

Reaction Mechanism and Rationale

The synthesis of this compound via the Knoevenagel condensation of 4-ethoxybenzaldehyde and malonic acid proceeds through a well-established mechanism. The choice of reagents and catalysts is critical for the successful execution of this reaction.

2.1. The Catalytic Role of Piperidine and Pyridine

  • Piperidine: As a secondary amine, piperidine acts as the primary basic catalyst.[1][7] Its initial role is to deprotonate the active methylene group of malonic acid, generating a nucleophilic enolate ion.[8] This enolate is the key reactive intermediate that initiates the carbon-carbon bond formation. Some proposed mechanisms also suggest that piperidine can react with the aldehyde to form a more electrophilic iminium ion, which is then attacked by the enolate.[9]

  • Pyridine: Pyridine serves a dual function in this reaction. Primarily, it acts as the solvent, providing a suitable medium for the reaction to occur.[1][6][7] Secondly, its basic nature contributes to the overall reaction environment and facilitates the decarboxylation of the intermediate α,β-unsaturated dicarboxylic acid.[1][5]

2.2. Mechanistic Steps

The reaction can be dissected into the following key steps:

  • Enolate Formation: Piperidine abstracts a proton from the α-carbon of malonic acid, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion then performs a nucleophilic attack on the carbonyl carbon of 4-ethoxybenzaldehyde.

  • Aldol-type Addition: This attack forms a tetrahedral intermediate.

  • Protonation and Dehydration: The intermediate is protonated and subsequently undergoes dehydration (loss of a water molecule) to form an α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: The intermediate readily decarboxylates upon heating in the presence of pyridine, yielding the final product, this compound.

Below is a diagram illustrating the workflow for this synthesis.

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde Mixing Mix Reactants in Pyridine 4-Ethoxybenzaldehyde->Mixing Malonic_Acid Malonic Acid Malonic_Acid->Mixing Piperidine Piperidine Piperidine->Mixing Pyridine Pyridine Pyridine->Mixing Reflux Heat under Reflux Mixing->Reflux Cooling Cool to Room Temp. Reflux->Cooling Precipitation Acidify with HCl (aq) to Precipitate Product Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry the Product Washing->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization 4-Ethoxycinnamic_Acid This compound Recrystallization->4-Ethoxycinnamic_Acid

Caption: Experimental workflow for the synthesis of this compound.

The following diagram illustrates the reaction mechanism.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Ion Malonic_Acid->Enolate Deprotonation Piperidine Piperidine (Base) Piperidine->Enolate Intermediate1 Tetrahedral Intermediate Enolate->Intermediate1 Nucleophilic Attack 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde->Intermediate1 Intermediate2 Unsaturated Dicarboxylic Acid Intermediate1->Intermediate2 - H2O 4-Ethoxycinnamic_Acid This compound Intermediate2->4-Ethoxycinnamic_Acid - CO2 (Heat)

Caption: Mechanism of the Knoevenagel condensation for this compound synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from 4-ethoxybenzaldehyde and malonic acid.

3.1. Reagents and Equipment

Reagent/EquipmentDetails
Reagents
4-Ethoxybenzaldehyde(Starting Material)
Malonic Acid(Starting Material)
Pyridine(Solvent and Base)
Piperidine(Catalyst)
Concentrated Hydrochloric Acid(For acidification)
Ethanol(For recrystallization)
Distilled Water(For washing)
Equipment
Round-bottom flask(25 mL or 50 mL)
Reflux condenser
Heating mantle or oil bath
Magnetic stirrer and stir bar
Beakers
Graduated cylinders
Buchner funnel and filter flask
Vacuum source
pH paper or meter
Melting point apparatus
Analytical balance

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 4-ethoxybenzaldehyde (e.g., 1.50 g, 10 mmol) and malonic acid (e.g., 1.25 g, 12 mmol).

  • Addition of Solvent and Catalyst: To the flask, add pyridine (e.g., 6 mL) and a catalytic amount of piperidine (e.g., 0.6 mL).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle or oil bath. Continue refluxing with stirring for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing a solution of concentrated hydrochloric acid in water (e.g., 80 mL of 10 M HCl) at 0 °C (ice bath). A white precipitate of this compound should form.

  • Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with cold distilled water (e.g., 2 x 200 mL) to remove any residual pyridine and hydrochloric acid.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification - Recrystallization: For further purification, recrystallize the crude this compound from a suitable solvent, such as ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly. Determine the yield and characterize the final product.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Results
Melting Point The melting point of the purified product should be sharp and consistent with the literature value.
¹H NMR The proton NMR spectrum should show characteristic peaks for the ethoxy group, the aromatic protons, and the vinylic protons of the cinnamic acid backbone.
¹³C NMR The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.
FTIR Spectroscopy The infrared spectrum will display characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the C=C double bond, and the aromatic C-H and C=C bonds. The presence of a carbonyl signal around 1700 cm⁻¹ is indicative of the ester group.[10]
Mass Spectrometry Mass spectrometry will confirm the molecular weight of the synthesized compound.

Troubleshooting and Key Considerations

  • Low Yield: Incomplete reaction can be a cause of low yield. Ensure adequate reflux time and efficient stirring. Purity of reagents, especially the aldehyde, is also crucial.

  • Side Reactions: The formation of byproducts can occur. Careful control of the reaction temperature and stoichiometry is important.

  • Purification Challenges: If the product is difficult to crystallize, try using a different solvent system for recrystallization or consider column chromatography for purification.

  • Safety Precautions: Pyridine is a flammable and toxic liquid with an unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Piperidine is also corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Hydrochloric acid is corrosive and should be handled with care.

Conclusion

The Knoevenagel condensation provides an effective and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully following the detailed protocol, researchers can successfully synthesize this valuable compound for a wide range of applications in drug discovery and materials science. The key to a successful synthesis lies in the use of high-purity reagents, careful control of reaction conditions, and thorough purification of the final product.

References

Application Notes & Protocols: High-Purity Isolation of 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the purification of 4-Ethoxycinnamic Acid (CAS No. 2373-79-7), a key intermediate in the synthesis of pharmaceuticals and UV-filtering agents. Achieving high purity is critical for downstream applications, ensuring efficacy and minimizing side reactions. This document outlines three primary purification methodologies: Recrystallization, Acid-Base Extraction, and Silica Gel Column Chromatography. The protocols are designed for researchers, chemists, and process development scientists, emphasizing not only the procedural steps but also the underlying chemical principles to allow for informed modifications and troubleshooting.

Note on Methodology: Specific, peer-reviewed purification protocols for this compound are not extensively documented. Therefore, the methodologies presented herein are adapted from well-established procedures for its close structural analog, 4-Methoxycinnamic Acid, and are grounded in the fundamental principles of organic chemistry pertinent to solid aromatic carboxylic acids.[1][2]

Introduction to this compound and the Imperative of Purity

This compound is an organic compound featuring a carboxylic acid, an aromatic ring, and an ether functional group. Its derivatives are of significant interest in the pharmaceutical and cosmetic industries. Like other cinnamic acid derivatives, its conjugated system is responsible for UV absorption, making its esters valuable components in sunscreens. In pharmaceutical development, it serves as a versatile building block for more complex active pharmaceutical ingredients (APIs).

For both applications, the purity of the starting material is paramount. Impurities, such as unreacted starting materials (e.g., 4-ethoxybenzaldehyde, malonic acid) or reaction byproducts, can lead to:

  • Reduced yield in subsequent synthetic steps.

  • Formation of undesired, potentially toxic, side products.

  • Inaccurate characterization and compromised biological activity.

  • Failure to meet regulatory standards for drug substances.

This guide provides robust methods to achieve >98% purity, which can be verified using the analytical techniques discussed in Section 5.

Physicochemical Properties: The Foundation of Purification

Understanding the physical and chemical properties of this compound and its common impurities is essential for designing an effective purification strategy. The key difference between the target compound and its more commonly documented analog, 4-Methoxycinnamic Acid, is an additional methylene group, which slightly increases its molecular weight and lipophilicity.

Table 1: Comparative Physicochemical Properties

PropertyThis compound4-Methoxycinnamic Acid (for comparison)Rationale for Purification
CAS Number 2373-79-7830-09-1 (trans)[1][3]Unique identifier for each compound.
Molecular Formula C₁₁H₁₂O₃C₁₀H₁₀O₃[1][3]---
Molecular Weight 192.21 g/mol 178.18 g/mol [1][4]---
Appearance White to light yellow crystalline powder[5]White solid[3]A pure compound should be a white, crystalline solid. Color indicates impurities.
Melting Point 197-201 °C[5]171-175 °C[2]A sharp melting point within the expected range is a primary indicator of purity. Impurities typically depress and broaden the melting point range.
pKa (predicted) ~4.64.54 - 4.60[6]The acidic proton of the carboxylic acid (pKa ~4-5) is key for acid-base extraction, allowing it to be deprotonated by weak bases.
Solubility Soluble in ethanol, ethyl acetate, DMSO.[2] Insoluble in cold water.Soluble in methanol, ethanol, ethyl acetate, DMSO.[2][3] Very low solubility in water (0.712 mg/mL at 25°C).[3]Differential solubility in various solvents is the basis for recrystallization and chromatography. Water insolubility is crucial for precipitation after acid-base extraction.

Method 1: Purification by Recrystallization

Principle: Recrystallization is the gold standard for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility decreases, and the desired compound crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).

Expertise in Solvent Selection: The choice of solvent is the most critical step. An ideal solvent should:

  • Dissolve the compound completely when hot (near boiling) but poorly when cold.

  • Not react with the compound.

  • Dissolve impurities well even at low temperatures, or not at all.

  • Have a boiling point below the melting point of the compound to prevent "oiling out."

  • Be volatile enough to be easily removed from the purified crystals.

Based on data for similar compounds, alcohols are excellent candidates.[2]

Protocol 3.1: Single-Solvent Recrystallization from Ethanol

This protocol is designed to remove non-polar impurities and other contaminants with different solubility profiles.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a small volume of ethanol (e.g., 20 mL) and a boiling chip. Gently heat the mixture on a hot plate with swirling.

  • Achieve Saturation: Continue adding ethanol in small portions until the solid just dissolves at the boiling point. Causality Note: Adding the minimum amount of hot solvent is crucial. Excess solvent will reduce the recovery yield as more product will remain dissolved upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. To prevent premature crystallization, use a pre-warmed funnel and flask, and add a small excess of hot ethanol (~5-10%) before filtering.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Causality Note: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively. Rapid cooling can trap impurities.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol. Causality Note: Using ice-cold solvent is essential to wash away the impurity-laden mother liquor without dissolving a significant amount of the purified product.

  • Drying: Allow the crystals to dry on the filter by drawing air through them for 15-20 minutes. For final drying, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature well below the melting point (e.g., 60-70 °C).

Visualization: Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Solid in Flask add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Hot Saturated Solution add_solvent->dissolved cool Slow Cooling to RT dissolved->cool ice Ice Bath cool->ice filter Vacuum Filtration ice->filter wash Wash with Cold Solvent filter->wash mother_liquor Mother Liquor (Impurities) filter->mother_liquor discard dry Dry Crystals wash->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of this compound via recrystallization.

Method 2: Purification by Acid-Base Extraction

Principle: This powerful liquid-liquid extraction technique separates acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic solvents, which can be manipulated by changing the pH. This compound, being a carboxylic acid, is insoluble in neutral water but reacts with a base (e.g., sodium bicarbonate) to form its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in water. Neutral impurities remain in the organic solvent.

Expertise in Reagent Selection:

  • Organic Solvent: A water-immiscible solvent like ethyl acetate or diethyl ether is used to dissolve the initial mixture.

  • Aqueous Base: Sodium bicarbonate (NaHCO₃) is a weak base, but it is sufficiently strong to deprotonate a carboxylic acid (pKa ~4.6). Its use is preferred over strong bases like NaOH because it is less likely to cause hydrolysis of other functional groups and is selective for strong acids over very weak acids like phenols.

  • Aqueous Acid: Hydrochloric acid (HCl) is used in the final step to neutralize the carboxylate salt, regenerating the neutral, water-insoluble carboxylic acid, which then precipitates.

Protocol 4.1: Extraction for Removing Neutral Impurities

Materials:

  • Crude this compound

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 5% Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Drying agent (anhydrous sodium sulfate or magnesium sulfate)

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in an appropriate volume of ethyl acetate (e.g., 50 mL) in a separatory funnel.

  • First Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert it gently. Vent frequently to release CO₂ gas that evolves from the acid-base reaction. Safety Note: Pressure buildup is significant. Always point the stopcock away from yourself and others when venting. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium 4-ethoxycinnamate salt) into a clean Erlenmeyer flask labeled "Aqueous Layer 1".

  • Second Extraction: Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution. Combine the second aqueous layer with "Aqueous Layer 1". The organic layer now contains the neutral impurities.

  • Regeneration/Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 5% HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of pure this compound will form. Causality Note: The strong acid protonates the carboxylate salt, converting it back to the neutral carboxylic acid, which is insoluble in water.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold deionized water to remove any residual salts. Dry the purified product in a vacuum oven.

Visualization: Acid-Base Extraction Workflow

G cluster_extraction Extraction Step cluster_isolation Isolation Step start Crude Mixture (this compound + Neutral Impurities) in Ethyl Acetate extract Wash with aq. NaHCO₃ start->extract separate Separate Layers extract->separate organic Organic Layer: Neutral Impurities separate->organic Retain & Discard Later aqueous Aqueous Layer: Sodium 4-Ethoxycinnamate separate->aqueous acidify Acidify with HCl (pH ~2) aqueous->acidify precipitate Precipitation acidify->precipitate filter Filter, Wash & Dry precipitate->filter pure Pure this compound filter->pure

Caption: Workflow for purification via acid-base extraction to remove neutral impurities.

Method 3: Silica Gel Column Chromatography

Principle: Chromatography is used to separate compounds based on their differential partitioning between a stationary phase (in this case, polar silica gel) and a mobile phase (a non-polar organic solvent system). Polar compounds adhere more strongly to the silica gel and elute more slowly, while non-polar compounds travel down the column faster with the solvent. Since this compound is a polar molecule (due to the carboxylic acid), it will have a strong interaction with the silica gel.

Expertise in System Design:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is standard.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used. To ensure the carboxylic acid elutes properly and does not streak, a small amount of acetic acid (~0.5-1%) is often added to the eluent. This keeps the analyte protonated and minimizes tailing.

  • Monitoring: The separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

Protocol 5.1: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Solvents: Hexanes, Ethyl Acetate, Acetic Acid

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes/flasks

  • TLC plates and chamber, UV lamp

Procedure:

  • Choose Eluent: Determine an appropriate eluent system using TLC. A good system will give the target compound an Rf value of ~0.3-0.4. A starting point could be 70:30:1 Hexanes:Ethyl Acetate:Acetic Acid.

  • Pack the Column: Securely clamp the column vertically. Place a small plug of cotton at the bottom and add a thin layer of sand. Prepare a slurry of silica gel in the non-polar solvent (hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add another layer of sand on top of the packed silica.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Open the stopcock and begin collecting fractions. Maintain a constant level of solvent above the silica bed at all times. Causality Note: Letting the column run dry will cause cracks in the stationary phase, leading to poor separation.

  • Fraction Collection & Analysis: Collect fractions of a consistent volume (e.g., 10-15 mL). Spot each fraction on a TLC plate and develop it in the eluent system. Visualize the spots under a UV lamp.

  • Combine and Isolate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization: Column Chromatography Workflow

G cluster_prep Preparation cluster_run Separation cluster_analysis Analysis & Isolation pack Pack Column with Silica Gel Slurry load Load Crude Sample pack->load elute Elute with Solvent (e.g., Hexane/EtOAc/AcOH) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine impurities Impure Fractions (Discard) tlc->impurities evap Evaporate Solvent combine->evap pure Pure this compound evap->pure

Caption: General workflow for purification by silica gel column chromatography.

Purity Assessment

After purification, the purity of the this compound must be confirmed. No single method is absolute, and a combination of techniques provides the most reliable validation.

Table 2: Comparison of Purity Assessment Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Melting Point Measures the temperature range over which the solid melts.Purity and identity.Fast, simple, requires minimal sample.Not quantitative; insensitive to impurities with similar melting points.
HPLC-UV Chromatographic separation with UV detection.Quantitative purity (% area), presence of UV-active impurities.High sensitivity, quantitative, robust.Requires method development; non-UV-active impurities are not detected.
¹H NMR Nuclear magnetic resonance of protons.Structural confirmation, detection of proton-containing impurities.Provides structural information, can be made quantitative (qNMR).Insensitive to non-proton-containing impurities (e.g., salts, residual silica).
Titration Neutralization of the carboxylic acid with a standardized base.Assay (% purity by weight) based on acidic content.Accurate, based on chemical reactivity (assay).Non-specific; any acidic impurity will be titrated.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from its functional groups and data for its methoxy analog.[7][8][9][10][11]

  • Hazard Statements (Expected): H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Always consult the most current SDS provided by the supplier before handling any chemical.

References

The Synthetic Versatility of 4-Ethoxycinnamic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the cinnamic acid scaffold stands as a privileged structure, a versatile building block for a myriad of complex molecules. Among its derivatives, 4-ethoxycinnamic acid, and its closely related analogue 4-methoxycinnamic acid, have garnered significant attention for their utility in drug discovery, materials science, and the synthesis of fine chemicals. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and expert insights into its synthetic transformations. While specific literature on this compound is less abundant, the well-documented reactivity of 4-methoxycinnamic acid serves as a reliable and predictive model for its ethoxy counterpart, with minor adjustments for steric and electronic differences.

Core Attributes and Reactivity Profile

This compound is a crystalline solid that possesses three key reactive sites: the carboxylic acid group, the α,β-unsaturated alkene, and the aromatic ring. This trifecta of functionality allows for a diverse range of chemical modifications, making it a valuable precursor for creating molecular complexity.

PropertyValue (for 4-Methoxycinnamic Acid)Reference
Molecular Formula C₁₀H₁₀O₃--INVALID-LINK--[1]
Molecular Weight 178.18 g/mol --INVALID-LINK--[1]
Appearance White to off-white crystalline solid--INVALID-LINK--[1]
Solubility Soluble in ethanol and acetone, limited solubility in water--INVALID-LINK--[1]

The electron-donating nature of the ethoxy group at the para-position activates the aromatic ring towards electrophilic substitution and influences the reactivity of the conjugated system. The carboxylic acid moiety is readily converted into esters, amides, and acid chlorides, providing a gateway to a vast chemical space.

Key Synthetic Applications and Protocols

This section details field-proven protocols for the most common and impactful transformations of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Esterification: Accessing Bioactive Esters and Polymer Precursors

The conversion of this compound to its corresponding esters is a fundamental transformation, yielding compounds with applications ranging from sunscreens to building blocks for polymers.[2] The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a reliable method for this purpose.[3]

This protocol describes the synthesis of ethyl 4-ethoxycinnamate.

Rationale: The use of a large excess of the alcohol (ethanol) and an acid catalyst (sulfuric acid) drives the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[4] The reaction is heated to reflux to increase the reaction rate.

Caption: Fischer Esterification Workflow.

Materials:

  • This compound (1.0 eq)

  • Absolute Ethanol (10-20 eq)

  • Concentrated Sulfuric Acid (catalytic amount, ~5 mol%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator, and column chromatography setup.

Procedure:

  • To a round-bottom flask, add this compound and absolute ethanol.

  • Slowly add the concentrated sulfuric acid to the stirred solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, allow the reaction to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 4-ethoxycinnamate.

A notable application of this esterification is in the synthesis of UV filtering agents like octyl methoxycinnamate, a common ingredient in sunscreens.[1][5] Enzymatic synthesis using lipases has also emerged as a greener alternative for producing such esters.[6]

Amide Coupling: Forging Connections to Bioactive Scaffolds

The formation of amide bonds is a cornerstone of medicinal chemistry, and this compound provides a valuable starting point for creating novel bioactive compounds.[7][8] Carbodiimide-mediated coupling, particularly with dicyclohexylcarbodiimide (DCC), is a widely used and effective method for this transformation.[9][10]

This protocol details the synthesis of N-phenyl-4-ethoxycinnamamide.

Rationale: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (aniline), leading to the formation of the amide bond and the byproduct, dicyclohexylurea (DCU).[10] The reaction is typically performed at 0°C to room temperature to minimize side reactions.

Caption: DCC-Mediated Amide Coupling Workflow.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0-1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus, separatory funnel, rotary evaporator, and purification setup.

Procedure:

  • Dissolve this compound and aniline in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

A one-pot synthesis of phenol amides from hydroxycinnamic acids using DCC has also been reported, offering a more streamlined approach.[11]

Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Horizons

The alkene and aromatic functionalities of this compound are amenable to powerful palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, enabling the formation of new carbon-carbon bonds.

The Heck reaction allows for the coupling of the alkene moiety with an aryl halide.[12] A common strategy involves the reaction of an aryl halide with an acrylate, followed by hydrolysis to yield the cinnamic acid derivative. For instance, 4-bromoanisole can be coupled with acrylic acid to form 4-methoxycinnamic acid.[13][14][15]

Conceptual Workflow: Heck Reaction for 4-Alkoxycinnamic Acid Synthesis

Caption: Conceptual Workflow of the Heck Reaction.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures or coupling with vinyl partners.[16] In the context of this compound, the corresponding arylboronic acid can be coupled with a vinyl halide or, alternatively, a halo-cinnamic acid derivative can be coupled with a boronic acid. This reaction is a cornerstone in the synthesis of complex molecules for pharmaceuticals and materials science.[17]

Applications in Drug Development and Materials Science

Derivatives of this compound have shown promise in various fields due to their interesting biological and physical properties.

  • Drug Discovery: Cinnamic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[7][18] The ability to easily generate a library of ester and amide derivatives of this compound makes it an attractive scaffold for lead optimization in drug discovery programs.

  • Materials Science: The rigid core and potential for hydrogen bonding make this compound and its derivatives interesting candidates for the synthesis of liquid crystals.[19] Furthermore, the cinnamate moiety is photoreactive and can undergo [2+2] cycloaddition upon exposure to UV light. This property is exploited in the development of photocrosslinkable polymers for applications in biodegradable elastomers and tissue engineering.[20][21][22]

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its rich functionality allows for a wide array of chemical transformations, providing access to a diverse range of molecules with applications in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their own research endeavors. As with any chemical process, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and desired outcomes.

References

Applications of 4-Ethoxycinnamic Acid in Pharmaceutical Research: A Guided Exploration Based on its Closely Related Analog, 4-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential pharmaceutical applications of 4-Ethoxycinnamic Acid. Due to the limited volume of published research specifically on the ethoxy derivative, this guide leverages the extensive scientific literature available for its close structural analog, 4-Methoxycinnamic Acid (p-MCA), to provide a robust predictive framework for experimental design and application. We will explore the established anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities of p-MCA, detailing the underlying mechanisms and providing comprehensive protocols that can be adapted for the investigation of this compound.

Section 1: Introduction and Scientific Rationale

Cinnamic acid and its derivatives represent a class of naturally occurring phenolic compounds that have garnered significant interest in pharmaceutical research due to their broad spectrum of biological activities. This compound, characterized by a cinnamic acid backbone with an ethoxy group at the para-position of the phenyl ring, is a promising but under-researched molecule. Its structural similarity to the extensively studied 4-Methoxycinnamic Acid (p-MCA) provides a strong rationale for predicting its potential therapeutic applications.

The primary difference between these two molecules is the substitution of a methoxy (-OCH₃) group with an ethoxy (-OCH₂CH₃) group. This seemingly minor alteration can influence key pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Structure-activity relationship (SAR) studies on 4-alkoxycinnamic acids suggest that variations in the alkyl chain length can modulate biological efficacy, making the investigation of this compound a logical and compelling next step in this research area.[1][2]

This guide will proceed by presenting the well-documented applications of p-MCA as a template for the potential exploration of this compound. Researchers should consider these protocols as a starting point, with the understanding that optimization will be necessary to account for the unique physicochemical properties of the ethoxy derivative.

Section 2: Potential Therapeutic Applications

Based on the profile of its methoxy analog, this compound is a candidate for investigation in several key therapeutic areas.

Anti-Inflammatory Activity

Scientific Rationale: Chronic inflammation is a key pathological feature of numerous diseases. p-MCA has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3] It has been shown to downregulate the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[3] The mechanism is partly attributed to its interaction with the Mincle signaling pathway.[3] Given that the core cinnamic acid structure contributes to these activities, it is highly probable that this compound will exhibit similar properties.[4][5]

Experimental Workflow for Anti-Inflammatory Screening:

Anticancer_Signaling_Pathway Cinnamic_Acid_Derivative 4-Alkoxycinnamic Acid Derivative ROS ↑ Reactive Oxygen Species (ROS) Cinnamic_Acid_Derivative->ROS MMP9 MMP-9 Inhibition Cinnamic_Acid_Derivative->MMP9 Mitochondria Mitochondrial Stress ROS->Mitochondria Cytochrome_C Cytochrome C Release Mitochondria->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Metastasis ↓ Metastasis & Invasion MMP9->Metastasis

References

Application Notes and Protocols for 4-Ethoxycinnamic Acid as a Putative UV Filter in Cosmetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 4-Ethoxycinnamic Acid as a potential Ultraviolet (UV) filter for cosmetic applications. While its close analogue, 4-Methoxycinnamic Acid, is a well-known precursor to widely used UVB filters like Octinoxate, direct data on this compound is sparse in current literature.[1][2][3][4] This guide, therefore, extrapolates from the robust data available for 4-Methoxycinnamic Acid and the broader class of cinnamic acid derivatives to provide scientifically grounded, best-practice protocols for synthesis, formulation, and efficacy testing.[5][6] We present detailed methodologies for its preparation, incorporation into cosmetic emulsions, and evaluation of its Sun Protection Factor (SPF) and photostability, enabling a thorough assessment of its potential as a novel sunscreen agent.

Introduction: The Case for this compound

Cinnamic acid and its derivatives are a cornerstone of the cosmetic industry, serving as fragrance components, antioxidants, and, most notably, UV filters.[1][3][4] The efficacy of this class of molecules as UV absorbers stems from the conjugated π-electron system across the aromatic ring and the α,β-unsaturated carboxylic acid moiety. This structure is highly efficient at absorbing photons in the UVB (290-320 nm) and short-wave UVA (320-340 nm) ranges, dissipating the energy to prevent it from damaging skin cells.[7]

The most commercially successful cinnamate-based UV filters are esters of 4-Methoxycinnamic Acid, such as 2-ethylhexyl 4-methoxycinnamate (Octinoxate).[8] These esters exhibit excellent oil solubility and a strong absorbance profile in the UVB region. The parent acid, while not typically used directly in formulations due to solubility and skin interaction considerations, is the foundational chromophore.

This guide focuses on This compound , an analogue of 4-Methoxycinnamic Acid. The substitution of a methoxy (-OCH₃) group with an ethoxy (-OCH₂CH₃) group is a subtle but potentially significant modification. This change is expected to:

  • Increase lipophilicity: Potentially improving solubility in the oil phase of cosmetic emulsions.

  • Slightly alter the UV absorption profile: A minor bathochromic (red) shift in the maximum absorption wavelength (λmax) may occur, which could subtly influence the SPF profile.

  • Maintain the core UV-absorbing mechanism: The fundamental process of photon absorption and energy dissipation remains unchanged.

These application notes provide the necessary protocols to synthesize, formulate, and validate the performance of this compound, establishing a framework for its evaluation as a next-generation UV filter.

Physicochemical Properties and UV Absorption Profile

To effectively formulate and test this compound, understanding its fundamental properties is crucial. The following table compares the known properties of 4-Methoxycinnamic Acid with the predicted properties for this compound.

Property4-Methoxycinnamic Acid (Reference)This compound (Predicted/Target)Rationale for Prediction
Molecular Formula C₁₀H₁₀O₃C₁₁H₁₂O₃Addition of a -CH₂- group.
Molecular Weight 178.18 g/mol 192.21 g/mol Calculated based on the molecular formula.
Appearance White to off-white crystalline powder[6]White to off-white crystalline powderExpected to have a similar physical state.
Melting Point 170-173 °CLikely similar, potentially slightly lower or higher.Crystal lattice energy may be affected by the bulkier ethoxy group.
Solubility Soluble in ethanol, ethyl acetate, DMSO, methanol.[6][9] Insoluble in water.Expected to have higher solubility in non-polar organic solvents and remain insoluble in water.The longer alkyl chain of the ethoxy group increases lipophilicity.
UV λmax (in Ethanol) ~311 nm~311-315 nmThe ethoxy group is a slightly stronger electron-donating group than methoxy, which could lead to a minor bathochromic shift.

Synthesis Protocol: Knoevenagel-Doebner Condensation

The most efficient and standard route for synthesizing 4-alkoxycinnamic acids is the Knoevenagel-Doebner condensation.[5] This protocol adapts the established synthesis for 4-Methoxycinnamic Acid to produce the target this compound.[10]

Causality: The reaction involves the condensation of an aldehyde (4-ethoxybenzaldehyde) with a compound containing an active methylene group (malonic acid). Pyridine acts as both the solvent and a basic catalyst, while piperidine or β-alanine facilitates the decarboxylation of the intermediate. The final acidification precipitates the desired product.

Diagram: Synthesis Workflow

Synthesis_Workflow reagents Reactants: - 4-Ethoxybenzaldehyde - Malonic Acid - Pyridine (Solvent/Catalyst) - Piperidine (Co-catalyst) reflux Reflux Reaction (e.g., 90-120 min) reagents->reflux Heat cooling Cool to Room Temp reflux->cooling acidification Acidification (ice bath, add conc. HCl) cooling->acidification precipitation Precipitate Formation (Crude 4-ECA) acidification->precipitation filtration Vacuum Filtration & Wash (cold H₂O) precipitation->filtration drying Drying filtration->drying purification Recrystallization (e.g., from Ethanol) drying->purification product Pure this compound purification->product SPF_Workflow cluster_prep Sample Preparation cluster_measure Measurement & Calculation plate PMMA Substrate Plate application Apply Sunscreen (1.3 mg/cm²) plate->application spreading Spread Evenly (e.g., robotic spreader) application->spreading drying Dry for 15 min in dark spreading->drying spectro Measure UV Transmittance (290-400 nm Spectrophotometer) drying->spectro calc Calculate SPF Value (Using CIE Erythemal Action Spectrum) spectro->calc blank Measure Blank PMMA Plate blank->calc result In Vitro SPF Result calc->result

References

Application Notes & Protocols: Experimental Guide for 4-Ethoxycinnamic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed experimental protocols for the synthesis and derivatization of 4-Ethoxycinnamic Acid, a valuable building block in pharmaceutical and materials science research. As a derivative of cinnamic acid, its structural motif is of significant interest for developing novel therapeutic agents and functional materials. This document outlines field-proven methodologies for its synthesis via Knoevenagel condensation, subsequent conversion into esters through Fischer esterification, and formation of amides using modern coupling reagents. Each protocol is designed to be self-validating, with in-depth explanations of the underlying chemical principles and procedural choices. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for working with this versatile compound.

Foundational Safety and Handling

Before commencing any experimental work, a thorough understanding of the hazards associated with the reagents is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, its properties can be reliably inferred from its close structural analog, 4-Methoxycinnamic Acid. The following guidelines are based on data for this analog and represent best practices for laboratory safety.[1][2][3][4]

Core Safety Directives:

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1][4] Eyewash stations and safety showers must be readily accessible.[3]

  • Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields or goggles.[1][2]

  • Handling: Avoid creating dust.[1] Wash hands thoroughly after handling, even if gloves were worn.[2]

  • Fire Safety: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1] Thermal decomposition can release irritating gases like carbon monoxide and carbon dioxide.[2]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]

Hazard CategoryDescriptionPrecautionary Measures
Skin Irritation Causes skin irritation (Category 2).[2]Wear appropriate protective gloves and clothing.[2] If contact occurs, wash with plenty of soap and water.[3]
Eye Irritation Causes serious eye irritation (Category 2A).[2]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][4]
Respiratory Irritation May cause respiratory irritation.[3]Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[3]

Synthesis of this compound

The preparation of this compound is efficiently achieved via a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. The Verley-Doebner modification, which utilizes pyridine as both a solvent and a basic catalyst along with a co-catalyst like β-alanine, is particularly effective for condensing aromatic aldehydes with malonic acid.[5]

Mechanism Insight: The Knoevenagel Condensation

The reaction proceeds through several key steps. First, the amine catalyst deprotonates malonic acid to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of 4-ethoxybenzaldehyde. The resulting aldol-type adduct undergoes dehydration (elimination of water), driven by the formation of a conjugated system. Finally, under the heated reaction conditions, the intermediate undergoes decarboxylation to yield the α,β-unsaturated carboxylic acid product, this compound.

Workflow for Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 4-ethoxybenzaldehyde, malonic acid, β-alanine, and pyridine in a round-bottomed flask. B Heat mixture under reflux for 90 minutes. A->B C Cool to room temperature, then place in an ice bath. B->C D Slowly add concentrated HCl to precipitate the product. C->D E Collect white precipitate by vacuum filtration. D->E F Wash precipitate with cold water. E->F G Dry the crude product thoroughly. F->G H Recrystallize from absolute ethanol. G->H

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

This protocol is adapted from the established synthesis of 4-Methoxycinnamic Acid.[5][6]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Ethoxybenzaldehyde150.171.00 g6.66
Malonic Acid104.061.75 g16.8
β-Alanine89.090.10 g1.12
Pyridine79.103.0 mL37.1
Conc. HCl (12M)36.46~8.0 mL-
Absolute Ethanol46.07~25 mL-

Procedure:

  • To a 50-mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 4-ethoxybenzaldehyde (1.00 g, 6.66 mmol), malonic acid (1.75 g, 16.8 mmol), and β-alanine (0.10 g, 1.12 mmol).

  • Add pyridine (3.0 mL) to the flask. The solids will dissolve upon stirring.

  • Heat the reaction mixture to reflux and maintain for 90 minutes. The solution will typically turn a dark brown color.

  • After 90 minutes, remove the heat source and allow the mixture to cool to room temperature.

  • Place the reaction flask in an ice-water bath to chill thoroughly.

  • CAUTION: Perform in a fume hood. Slowly and carefully add 8.0 mL of concentrated HCl to the stirred, cold reaction mixture. A thick, white precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 15 mL).

  • Allow the product to air-dry on the filter, then spread it on a watch glass to dry completely. A vacuum oven may be used for efficiency.

  • Purification: Recrystallize the crude product from approximately 20-25 mL of hot absolute ethanol to yield pure this compound as white crystals.

Derivatization Reactions

Esterification to Synthesize Cinnamate Esters

Cinnamate esters are widely used as UV filters in sunscreens and as fragrance components.[5][7] The most direct method for their synthesis from the parent carboxylic acid is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[8]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification (Optional) A Dissolve this compound in excess alcohol (e.g., Ethanol). B Add a catalytic amount of concentrated Sulfuric Acid. A->B C Heat the mixture under reflux for 3-5 hours. B->C D Cool to room temperature and remove excess alcohol via rotary evaporation. C->D E Dissolve residue in an organic solvent (e.g., Ethyl Acetate). D->E F Wash with NaHCO3 solution, then with brine. E->F G Dry organic layer over anhydrous Na2SO4, filter, and concentrate. F->G H Purify via column chromatography if necessary. G->H

Caption: General workflow for Fischer esterification.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound192.211.00 g5.20
Ethanol (Absolute)46.0720 mL~340
Sulfuric Acid (Conc.)98.080.3 mL~5.5
Ethyl Acetate88.11~50 mL-
Sat. NaHCO₃ (aq)84.01~30 mL-
Brine-~20 mL-

Procedure:

  • In a 100-mL round-bottomed flask, dissolve this compound (1.00 g, 5.20 mmol) in absolute ethanol (20 mL).

  • Carefully add concentrated sulfuric acid (0.3 mL) dropwise to the stirring solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After cooling, remove the excess ethanol using a rotary evaporator.

  • Dissolve the oily residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acid catalyst and any unreacted starting material.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by column chromatography if needed.[8]

Amide Coupling for Bioactive Scaffolds

The amide bond is a cornerstone of medicinal chemistry, present in countless pharmaceuticals.[9] Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, coupling reagents are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[10][11] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common due to their high efficiency and water-soluble urea byproduct, which simplifies purification.[9]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve this compound in an aprotic solvent (e.g., DCM or DMF). B Add EDC and, optionally, an additive like HOBt or DMAP. A->B C Stir for 15-30 min at 0°C to form the active ester. B->C D Add the desired amine and a tertiary base (e.g., DIPEA). C->D E Allow to warm to room temperature and stir for 8-16 hours. D->E F Quench reaction with water and extract with an organic solvent. E->F G Wash organic layer sequentially with dilute acid, base, and brine. F->G H Dry organic layer over anhydrous Na2SO4, filter, and concentrate. G->H I Purify via column chromatography or recrystallization. H->I

Caption: Workflow for a typical amide coupling reaction.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound192.210.50 g2.60
EDC·HCl191.700.60 g3.12 (1.2 eq)
Benzylamine107.150.28 mL2.60
DIPEA129.240.90 mL5.20 (2.0 eq)
Dichloromethane (DCM)84.9320 mL-

Procedure:

  • In a 50-mL round-bottomed flask, dissolve this compound (0.50 g, 2.60 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (0.60 g, 3.12 mmol) and stir for 20 minutes at 0°C to activate the carboxylic acid.

  • In a single portion, add benzylamine (0.28 mL, 2.60 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 0.90 mL, 5.20 mmol).

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Transfer the reaction mixture to a separatory funnel and dilute with an additional 20 mL of DCM.

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or flash column chromatography to obtain the pure amide.

Analytical Characterization

Confirmation of product identity and purity is essential. A combination of spectroscopic and spectrometric techniques should be employed.[12]

TechniquePurposeExpected Observations for this compound Derivatives
¹H NMR Determines the proton environment and confirms structural integrity.Signals corresponding to the ethoxy group (~1.4 ppm triplet, ~4.1 ppm quartet), aromatic protons (~6.9 and 7.5 ppm doublets), and vinyl protons (~6.4 and 7.7 ppm doublets with a large trans coupling constant of ~16 Hz).[5]
¹³C NMR Identifies all unique carbon atoms in the molecule.Peaks for the ethoxy carbons, aromatic carbons, vinyl carbons, and the carbonyl carbon (acid, ester, or amide).[8]
FTIR Identifies key functional groups.Strong C=O stretch (acid ~1680 cm⁻¹, ester ~1710 cm⁻¹, amide ~1640 cm⁻¹), O-H stretch for acid (~2500-3300 cm⁻¹, broad), and N-H stretch for amide (~3300 cm⁻¹).
Mass Spectrometry Confirms the molecular weight of the product.A molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ corresponding to the calculated mass of the target compound.
Melting Point Assesses the purity of solid products.A sharp melting point range indicates high purity. For reference, 4-Methoxycinnamic acid melts at 170-173 °C.[13]

References

Application Notes & Protocols: 4-Ethoxycinnamic Acid as a Versatile Precursor for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Alkoxycinnamic Acid Scaffold

In the landscape of modern drug discovery and development, the identification of versatile molecular scaffolds is paramount. These core structures serve as foundational blueprints from which diverse libraries of compounds with a wide array of biological activities can be synthesized. Cinnamic acid and its derivatives have long been recognized for their therapeutic potential, exhibiting properties that span from antimicrobial to anticancer effects[1][2].

This guide focuses on 4-ethoxycinnamic acid , a promising yet under-documented derivative. Its structure, featuring a reactive carboxylic acid group and an aromatic ring activated by an ethoxy substituent, makes it an ideal precursor for generating novel bioactive molecules. Due to the limited specific literature on this compound, this document will extensively reference its close structural and functional analog, 4-methoxycinnamic acid (p-MCA) . The single methylene group difference between the ethoxy and methoxy substituents is not expected to fundamentally alter the synthetic routes or the core biological activities of the resulting derivatives. The principles and protocols detailed herein for p-MCA are therefore presented as a robust and validated starting point for researchers working with this compound.

The primary functional groups of 4-alkoxycinnamic acids lend themselves to a variety of chemical transformations, allowing for the synthesis of diverse classes of compounds, including esters, chalcones, and amides, each with significant pharmacological potential[3][4]. This guide will provide detailed protocols for the synthesis and evaluation of these key derivatives.

Part 1: Synthesis of the Precursor - 4-Alkoxycinnamic Acid

The foundational step is the synthesis of the 4-alkoxycinnamic acid itself. A common and efficient method is the Verley-Doebner modification of the Knoevenagel condensation . This reaction condenses an aromatic aldehyde with malonic acid, using pyridine as both the solvent and catalyst, and a co-catalyst such as β-alanine[5].

Protocol 1: Synthesis of 4-Alkoxycinnamic Acid

This protocol describes the synthesis of 4-methoxycinnamic acid, which can be directly adapted for this compound by substituting 4-methoxybenzaldehyde with 4-ethoxybenzaldehyde.

Materials:

  • 4-Methoxybenzaldehyde (p-anisaldehyde) or 4-Ethoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • β-alanine

  • Concentrated Hydrochloric Acid (HCl)

  • Absolute Ethanol

  • 25 mL Round-bottomed flask

  • Reflux condenser

  • Heating mantle or sand bath

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • In a 25 mL round-bottomed flask, combine 4-methoxybenzaldehyde (6.61 mmol), malonic acid (16.8 mmol), and β-alanine (1.12 mmol)[5][6].

  • Add pyridine (3.0 mL, 37.1 mmol) to dissolve the reagents[5][6].

  • Heat the mixture under reflux for 90 minutes. Vigorous gas evolution (CO2) will be observed as the reaction proceeds.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Place the flask in an ice bath and slowly add 8.0 mL of concentrated HCl to precipitate the product.

  • Collect the resulting white precipitate by vacuum filtration, washing the solid with cold water (2 x 10 mL)[5][6].

  • Dry the product thoroughly. For optimal purity, recrystallize the crude product from absolute ethanol (~20 mL)[5][6].

Rationale: The Verley-Doebner modification is advantageous as it allows for the direct use of malonic acid, which decarboxylates in situ, avoiding the need for a separate saponification and decarboxylation step that would be necessary if a malonic ester were used[5].

Diagram 1: Synthesis of 4-Alkoxycinnamic Acid

G cluster_reactants Reactants cluster_conditions Conditions 4-Alkoxybenzaldehyde 4-Alkoxybenzaldehyde Intermediate Intermediate 4-Alkoxybenzaldehyde->Intermediate Knoevenagel Condensation Malonic Acid Malonic Acid Malonic Acid->Intermediate Pyridine Pyridine Pyridine->Intermediate β-alanine β-alanine β-alanine->Intermediate Reflux Reflux Reflux->Intermediate 4-Alkoxycinnamic Acid 4-Alkoxycinnamic Acid Intermediate->4-Alkoxycinnamic Acid Decarboxylation

Caption: Knoevenagel condensation for 4-alkoxycinnamic acid synthesis.

Part 2: Bioactive Esters Derived from 4-Alkoxycinnamic Acid

Esters of 4-alkoxycinnamic acids are a class of compounds with significant commercial and therapeutic applications. For instance, octyl 4-methoxycinnamate is a widely used UV-B absorbing agent in sunscreens[5]. Furthermore, various esters have demonstrated notable antimicrobial and anticancer activities[7][8].

Protocol 2: Synthesis of 4-Alkoxycinnamic Acid Esters via Fischer Esterification

This protocol outlines a classic acid-catalyzed esterification.

Materials:

  • 4-Alkoxycinnamic acid (e.g., 4-methoxycinnamic acid)

  • Alcohol (e.g., methanol, ethanol, isopropanol, 2-ethylhexanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous organic solvent (e.g., toluene or the alcohol reactant in excess)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask, dissolve 4-alkoxycinnamic acid (1.0 equivalent) in an excess of the desired alcohol (e.g., 20 mL for a 1g scale reaction) or in a solvent like toluene with a slight excess of the alcohol (1.2 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the mixture[9].

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, remove the excess alcohol/solvent using a rotary evaporator.

  • Redissolve the residue in an organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Rationale: Fischer esterification is a straightforward and cost-effective method for producing simple alkyl esters. The use of excess alcohol or removal of water drives the equilibrium towards the product side, maximizing the yield.

Table 1: Bioactive Esters of 4-Methoxycinnamic Acid
Ester DerivativeAlcohol UsedReported BioactivityReference
Methyl 4-methoxycinnamateMethanolAntifungal, Antibacterial[10]
Ethyl 4-methoxycinnamateEthanolUV-B absorption, Neuroprotective[4][5]
2-Ethylhexyl 4-methoxycinnamate2-EthylhexanolUV-B absorption, Antimicrobial[4][11]
Isopropyl 4-methoxycinnamateIsopropanolAntibacterial[8]

Diagram 2: Esterification Workflow

G 4-Alkoxycinnamic Acid 4-Alkoxycinnamic Acid Reaction Reaction 4-Alkoxycinnamic Acid->Reaction + Alcohol + H₂SO₄ (cat.) Work-up Work-up Reaction->Work-up Reflux Purification Purification Work-up->Purification Extraction & Washing Final Product Final Product Purification->Final Product Recrystallization/ Chromatography

Caption: General workflow for the synthesis of 4-alkoxycinnamic acid esters.

Part 3: Bioactive Chalcones from 4-Alkoxycinnamic Acid Derivatives

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are precursors to flavonoids and exhibit a wide range of biological activities, most notably as anticancer agents[12][13][14]. They often induce apoptosis in cancer cells and can overcome drug resistance[13][15].

Protocol 3: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde. 4-Alkoxyacetophenone can be used as one of the key reactants.

Materials:

  • 4-Methoxyacetophenone (or 4-Ethoxyacetophenone)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 40% aqueous)

  • Ice bath

  • Stirring plate and stir bar

  • Vacuum filtration apparatus

Procedure:

  • In a flask, dissolve 4-methoxyacetophenone (1 equivalent) and the chosen aromatic aldehyde (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the NaOH solution dropwise to the cooled mixture. A significant color change and the formation of a precipitate are typically observed.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours, and then at room temperature for another 2-4 hours to ensure the completion of the reaction.

  • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone product fully.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any remaining base.

  • The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Rationale: The Claisen-Schmidt condensation is a reliable method for forming the carbon-carbon bond that defines the chalcone scaffold. The strong base (NaOH) deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde[13].

Table 2: Anticancer Activity of Representative Chalcones
Chalcone Derivative (Starting from 4-Methoxyacetophenone)Aromatic Aldehyde UsedCancer Cell LineIC₅₀ (µg/mL)Reference
4'-MethoxychalconeBenzaldehydeMCF-7 (Breast)< 20[13]
4-Chloro-4'-methoxychalcone4-ChlorobenzaldehydePC3 (Prostate)< 20[13]
2,4-Dichloro-4'-methoxychalcone2,4-DichlorobenzaldehydeA549 (Lung)< 20[13]

Diagram 3: Chalcone Synthesis Pathway

G cluster_reactants Reactants cluster_conditions Conditions 4-Alkoxyacetophenone 4-Alkoxyacetophenone Enolate Enolate 4-Alkoxyacetophenone->Enolate Deprotonation Aromatic Aldehyde Aromatic Aldehyde Aldol Adduct Aldol Adduct Aromatic Aldehyde->Aldol Adduct NaOH NaOH NaOH->Enolate Ethanol Ethanol Enolate->Aldol Adduct Nucleophilic Attack Chalcone Chalcone Aldol Adduct->Chalcone Dehydration

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Part 4: Bioactive Amides from 4-Alkoxycinnamic Acid

Amides of cinnamic acid and its derivatives are another class of compounds with significant biological properties, including antimicrobial and antioxidant activities[16][17]. The amide bond can improve the stability and bioavailability of the parent molecule.

Protocol 4: Synthesis of 4-Alkoxycinnamic Acid Amides

This protocol uses a coupling agent, such as BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), to facilitate amide bond formation.

Materials:

  • 4-Alkoxycinnamic acid

  • Amine (e.g., 4-chlorobenzylamine)

  • BOP reagent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Stirring plate and stir bar

  • Standard work-up and purification equipment

Procedure:

  • Dissolve 4-alkoxycinnamic acid (1 equivalent) in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen).

  • Add the amine (1.1 equivalents) and the base (e.g., TEA, 2-3 equivalents).

  • In a separate container, dissolve the BOP reagent (1.1 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.

Rationale: Coupling agents like BOP activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This method is efficient and avoids the need to convert the carboxylic acid to a more reactive species like an acid chloride.

Diagram 4: Amide Synthesis Workflow

G 4-Alkoxycinnamic Acid 4-Alkoxycinnamic Acid Activation Activation 4-Alkoxycinnamic Acid->Activation + BOP Reagent Amide Formation Amide Formation Activation->Amide Formation + Amine + Base Work-up Work-up Amide Formation->Work-up Stirring Purification Purification Work-up->Purification Extraction Final Amide Product Final Amide Product Purification->Final Amide Product Chromatography

Caption: Workflow for the synthesis of amides using a coupling agent.

References

Application Note: Advanced Analytical Protocols for the Quantification of 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

4-Ethoxycinnamic acid is a derivative of cinnamic acid, a class of compounds widely recognized for their applications in pharmaceuticals, cosmetics, and as precursors in organic synthesis.[1] The ethoxy substitution on the phenyl ring modifies its physicochemical properties, such as solubility and lipophilicity, influencing its biological activity and formulation characteristics. Accurate and precise quantification of this compound is therefore paramount for quality control in manufacturing, pharmacokinetic analysis in drug development, and stability testing of final products.

This document provides a comprehensive guide to validated analytical techniques for the robust quantification of this compound. As a Senior Application Scientist, this note is structured to provide not only step-by-step protocols but also the underlying scientific rationale for methodological choices, ensuring technical accuracy and field-proven insights. We will detail three primary analytical methods: High-Performance Liquid Chromatography (HPLC) as the principal method for its specificity and reliability, UV-Vis Spectrophotometry for rapid screening, and Gas Chromatography-Mass Spectrometry (GC-MS) as a powerful alternative and confirmatory technique.

Note on Analogue Data: Direct, published methods for this compound are sparse. The methodologies herein are developed based on established and validated protocols for its close structural analogue, 4-Methoxycinnamic Acid (p-MCA).[2][3][4] The principles of separation and detection are directly transferable, with minor expected adjustments in retention times and mass-to-charge ratios, reflecting the difference in molecular weight between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) group.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development, particularly in selecting appropriate solvents and chromatographic conditions.

PropertyValue (Estimated/Actual)Source/Rationale
Molecular Formula C₁₁H₁₂O₃-
Molecular Weight 192.21 g/mol -
Appearance White to off-white crystalline powderInferred from similar compounds like p-MCA.[5]
Melting Point ~175-180 °CExpected to be similar to p-MCA (170-173 °C).
Solubility Soluble in DMSO, methanol, ethanol, ethyl acetate.[5][6][7]The ethoxy group suggests good solubility in polar organic solvents.
UV Maximum (λmax) ~290-320 nmCinnamic acid derivatives are strong UV absorbers due to the conjugated system.[8][9]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the gold standard for the quantification of this compound due to its high specificity, sensitivity, and robustness. The method separates the analyte from impurities and matrix components based on its hydrophobic interactions with a C18 stationary phase.

Principle of Separation

In RP-HPLC, this compound, a moderately polar compound, is introduced into the system with a polar mobile phase. It partitions between the mobile phase and the nonpolar (hydrophobic) C18 stationary phase. The inclusion of an acid (e.g., phosphoric acid) in the mobile phase is a critical choice; it suppresses the ionization of the analyte's carboxylic acid group.[10] This ensures the molecule remains in its more hydrophobic, non-ionized form, leading to consistent retention, improved peak shape, and enhanced separation efficiency. Quantification is achieved by integrating the peak area from the UV chromatogram and correlating it to a calibration curve generated from standards of known concentration.[11]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN:Acidified H₂O) B Prepare Standard Stock & Working Solutions C Prepare Sample Solution (Dissolve & Filter) D Equilibrate HPLC System with Mobile Phase C->D E Inject Blank, Standards, & Samples D->E F Acquire Chromatographic Data (UV Detection at λmax) E->F G Generate Calibration Curve (Peak Area vs. Concentration) F->G H Integrate Sample Peaks & Quantify Concentration G->H I Generate Final Report H->I UVVis_Workflow A Prepare Standard Stock & Working Solutions in Solvent B Determine λmax by Scanning Standard Solution A->B E Prepare & Measure Sample Absorbance A->E C Measure Absorbance of All Standards at λmax B->C D Generate Calibration Curve (Absorbance vs. Concentration) C->D F Calculate Concentration Using Calibration Curve D->F E->F GCMS_Workflow A Prepare Standards & Samples in Solvent B Derivatization Step (e.g., Silylation with BSTFA) A->B C Inject Derivatized Sample into GC-MS B->C D Separation in GC Column (Temperature Program) C->D E Detection & Fragmentation by Mass Spectrometer D->E F Quantify using Ion Chromatogram & Confirm with Mass Spectrum E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-Ethoxycinnamic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting guides in a direct question-and-answer format to enhance your experimental success and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are three principal methods for synthesizing this compound:

  • Knoevenagel Condensation: This is one of the most common and efficient methods, involving the reaction of 4-Ethoxybenzaldehyde with malonic acid in the presence of a weak base like pyridine or piperidine.[1][2] This reaction is often favored for its relatively mild conditions and good yields.

  • Perkin Reaction: A classic method that involves the condensation of an aromatic aldehyde (4-Ethoxybenzaldehyde) with an acid anhydride (e.g., acetic anhydride) using the alkali salt of the acid as a base catalyst.[3][4][5][6] This reaction typically requires higher temperatures.[7]

  • Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction. This route would involve coupling an aryl halide, such as 4-bromoethoxybenzene, with acrylic acid.[8][9][10] It is highly versatile but requires careful control of the catalyst system.

Q2: Which synthesis method is most suitable for a standard laboratory setting?

For most research and academic labs, the Knoevenagel Condensation (specifically the Doebner modification using pyridine and a catalytic amount of a secondary amine like piperidine or β-alanine) is highly recommended.[1][11] The rationale is as follows:

  • Milder Conditions: It generally proceeds under reflux in pyridine without requiring the very high temperatures ( >165 °C) often needed for the Perkin reaction.[1][12]

  • Higher Yields: The reaction often provides high yields of the desired α,β-unsaturated acid due to the subsequent in-situ decarboxylation of the intermediate.[2]

  • Accessibility of Reagents: The starting materials, 4-Ethoxybenzaldehyde and malonic acid, are readily available and relatively inexpensive.[13][][15][16]

Q3: How can I confirm the identity and purity of my synthesized this compound?

Confirmation should be performed using a combination of techniques:

  • Melting Point: Compare the observed melting point of your purified product with the literature value. 4-Methoxycinnamic acid, a close analog, melts at 173.5 °C, providing a reference point.[17]

  • Thin Layer Chromatography (TLC): Assess purity by spotting your product against the starting materials. A single spot for the product indicates high purity.

  • Spectroscopy:

    • ¹H NMR: This is the most definitive method. You should expect to see characteristic peaks for the aromatic protons, the vinyl protons (with a large coupling constant, typically >15 Hz, indicating the trans isomer), the ethoxy group (a quartet and a triplet), and the carboxylic acid proton.

    • IR Spectroscopy: Look for characteristic absorptions for the C=O of the carboxylic acid, the C=C of the alkene, and C-O stretches.

Troubleshooting Guide: Knoevenagel Condensation Route

This section addresses specific issues encountered when synthesizing this compound from 4-Ethoxybenzaldehyde and malonic acid.

Q: My reaction yield is consistently low. What are the likely causes and how can I fix them?

Low yields in a Knoevenagel condensation are a common problem stemming from several factors. Here is a systematic approach to troubleshooting:

  • Suboptimal Catalyst System: The choice and amount of the basic catalyst are critical. The catalyst's role is to deprotonate malonic acid to form the reactive enolate.[2]

    • Insight: While pyridine is often used as both solvent and catalyst, its basicity can be insufficient for rapid enolate formation. Adding a co-catalyst like piperidine or β-alanine significantly accelerates the reaction.[1][18] L-proline has also been shown to be an effective catalyst in some Knoevenagel condensations.[19]

    • Troubleshooting Steps:

      • If using only pyridine, add a catalytic amount (e.g., 0.1 equivalents) of piperidine.

      • Ensure reactants are fully dissolved. 4-Ethoxybenzaldehyde is a versatile building block known for its reactivity in condensation reactions.[13]

      • Verify the purity of your reagents; impurities can inhibit the catalyst.

  • Reaction Equilibrium Issues (Water Removal): The condensation produces water as a byproduct. The presence of water can shift the equilibrium back towards the reactants, reducing the yield.[20]

    • Insight: The Doebner modification, which uses malonic acid, proceeds via an intermediate that undergoes decarboxylation, driving the reaction forward. However, removing water can still be beneficial.

    • Troubleshooting Steps:

      • While a Dean-Stark trap is an option for azeotropic water removal with solvents like toluene, it is less practical when using pyridine as the solvent.

      • Ensure your glassware is thoroughly dried before starting the reaction.

      • Using a slight excess of malonic acid (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the product.[1]

  • Inadequate Reaction Temperature or Time:

    • Insight: The reaction typically requires heating to proceed at a reasonable rate. Refluxing in pyridine (boiling point ~115 °C) is common.[1][18]

    • Troubleshooting Steps:

      • Ensure the reaction is heated to a steady reflux.

      • Monitor the reaction's progress using TLC. The reaction is typically complete within 2-4 hours.[18][20] If the starting material is still present after this time, continue refluxing and monitor periodically.

Optimized Reaction Conditions for Knoevenagel Condensation

The following table summarizes a typical set of starting conditions for optimization, based on protocols for analogous methoxy-substituted benzaldehydes.

ParameterRecommended ConditionRationale / Comment
4-Ethoxybenzaldehyde 1.0 eqLimiting reagent.
Malonic Acid 1.2 - 2.5 eqUsing an excess drives the reaction forward.[1][21]
Solvent PyridineActs as both solvent and base.[1][18]
Catalyst Piperidine or β-alanine0.1 eq
Temperature Reflux (~90-115 °C)Provides sufficient energy for condensation and decarboxylation.
Reaction Time 2 - 4 hoursMonitor by TLC for disappearance of the aldehyde.

Q: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Side products can complicate purification and reduce yield. The most common issue is incomplete reaction or decarboxylation.

  • Insight: The primary "side product" is often unreacted starting material due to an incomplete reaction. True side reactions are less common under typical Knoevenagel conditions but can include self-condensation of the aldehyde if conditions are too harsh, though this is rare for aromatic aldehydes.

  • Troubleshooting Steps:

    • Monitor with TLC: The most crucial step is to monitor the reaction until the limiting reagent (4-Ethoxybenzaldehyde) is fully consumed.

    • Control Temperature: Avoid excessive temperatures beyond what is needed for reflux, as this could potentially lead to degradation, although phenolic aldehydes are more susceptible to this.[20]

    • Purification: A robust purification step is key. After quenching the reaction with acid to precipitate the product, recrystallization is essential.[1][21]

Detailed Experimental Protocol: Knoevenagel Synthesis of this compound

This protocol is adapted from established procedures for similar substrates.[1][18][21]

  • Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-Ethoxybenzaldehyde (1.0 eq), malonic acid (1.5 eq), and pyridine (5-10 volumes).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to a gentle reflux (approximately 90-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the 4-Ethoxybenzaldehyde spot is no longer visible (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the cooled mixture into a beaker containing a stirred solution of cold, concentrated HCl (adjust volume to ensure the final solution is acidic).

    • A white precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove pyridine hydrochloride and any remaining malonic acid.

  • Purification: Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to obtain pure this compound.[21] Dry the final product under vacuum.

Visualizing the Workflow & Mechanism

A clear understanding of the reaction pathway and troubleshooting logic is essential for success.

Knoevenagel_Mechanism Knoevenagel-Doebner Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway MA Malonic Acid Enolate Enolate Formation (Deprotonation) MA->Enolate Base abstracts proton Ald 4-Ethoxybenzaldehyde Add Nucleophilic Addition Ald->Add Enolate attacks aldehyde Cat Pyridine/Piperidine Cat->Enolate Base abstracts proton Enolate->Add Enolate attacks aldehyde Dehyd Dehydration Add->Dehyd Loss of H2O Decarb Decarboxylation Dehyd->Decarb Loss of CO2 Product This compound Decarb->Product

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Catalyst Is Catalyst System Optimal? (Pyridine + Co-catalyst) Start->Check_Catalyst Check_Temp Is Reaction at Reflux? Check_Catalyst->Check_Temp Yes Solution Optimize & Repeat Check_Catalyst->Solution No, add co-catalyst Check_Time Is Reaction Complete? (Monitor by TLC) Check_Temp->Check_Time Yes Check_Temp->Solution No, increase heat Check_Reagents Are Reagents Pure & Dry? Check_Time->Check_Reagents No, continue reflux Check_Time->Solution Yes, issue is elsewhere Check_Reagents->Solution No, purify reagents

Caption: A logical workflow for troubleshooting low reaction yields.

Troubleshooting Guide: Perkin & Heck Reactions

While the Knoevenagel condensation is often preferred, the Perkin and Heck reactions are also viable routes.

Q: I'm attempting a Perkin reaction, but the yield is poor and the mixture is dark. Why?

  • Insight: The Perkin reaction requires high temperatures (often 180 °C) and an anhydrous base, typically the sodium or potassium salt of the carboxylic acid corresponding to the anhydride (e.g., sodium acetate for acetic anhydride).[7][12] Dark coloration often indicates decomposition or side reactions due to excessive heat or impurities.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: The base (e.g., sodium acetate) must be anhydrous. Any moisture can interfere with the reaction.[7]

    • Temperature Control: Carefully control the temperature. Overheating can lead to charring and side reactions like aldol condensations.[22]

    • Reagent Purity: Use freshly distilled 4-Ethoxybenzaldehyde and high-purity acetic anhydride.

Q: My Heck reaction is not proceeding. What are the most critical parameters to check?

  • Insight: The Heck reaction is a complex, palladium-catalyzed cycle sensitive to multiple variables.[10] Failure often points to an issue with the catalyst's activity.

  • Troubleshooting:

    • Catalyst & Ligand: The choice of palladium source (e.g., Pd(OAc)₂) and phosphine ligand is crucial.[10] Ensure the catalyst is not deactivated. The reaction often requires an inert atmosphere (e.g., Nitrogen or Argon).

    • Base: The base (e.g., triethylamine, potassium carbonate) is not just a proton scavenger; it is essential for regenerating the Pd(0) catalyst.[10] Ensure the correct stoichiometry and type of base is used.

    • Solvent: The solvent must be appropriate for the specific Heck conditions. Polar aprotic solvents like DMF or NMP are common.

References

Technical Support Center: Synthesis of 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethoxycinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding common synthetic challenges. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research and development.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific issues you may encounter during the synthesis of this compound via common synthetic routes.

Knoevenagel Condensation Route

The Knoevenagel condensation is a widely used method for forming carbon-carbon bonds, such as the one in this compound. It involves the reaction of an active methylene compound (like malonic acid) with a carbonyl group (4-ethoxybenzaldehyde) in the presence of a weak base.[1][2][3]

Issue 1: Low or No Product Yield

Q: My Knoevenagel condensation of 4-ethoxybenzaldehyde and malonic acid is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

A: Low yields in a Knoevenagel condensation can stem from several factors, from reactant quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Inefficiency: The choice and concentration of the base catalyst are critical. Weak bases like piperidine or pyridine are commonly used.[4] If the base is too strong, it can promote the self-condensation of 4-ethoxybenzaldehyde. Conversely, if the catalyst is degraded or used in insufficient amounts, the reaction will be slow and incomplete.

    • Solution: Ensure the purity of your amine catalyst. Optimize the catalyst loading; typically, catalytic amounts are sufficient. For a greener approach, consider catalysts like ammonium acetate, which can be effective under solvent-free microwave conditions.[5]

  • Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products. The removal of water, a byproduct of the condensation, is also essential to drive the reaction equilibrium towards the product.[6]

    • Solution: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC). If using a solvent, azeotropic removal of water using a Dean-Stark apparatus can significantly improve the yield.

  • Purity of Reactants: The purity of 4-ethoxybenzaldehyde and malonic acid is paramount. Impurities in the aldehyde can inhibit the reaction or lead to unwanted side products.

    • Solution: Use freshly purified 4-ethoxybenzaldehyde. Malonic acid should be of high purity and dry.

Issue 2: Formation of Michael Adducts

Q: I am observing the formation of a significant amount of a Michael adduct side product. How can I suppress this side reaction?

A: The formation of a Michael adduct can occur if the initial Knoevenagel product reacts with another molecule of the active methylene compound.

  • Stoichiometry Control: An excess of the active methylene compound can favor the formation of the Michael adduct.

    • Solution: Carefully control the stoichiometry of the reactants. A slight excess of the aldehyde may be beneficial.

  • Reaction Time: Prolonged reaction times can increase the likelihood of Michael addition.

    • Solution: Monitor the reaction closely and quench it as soon as the formation of the desired product is maximized.

Doebner Modification of the Knoevenagel Condensation

This modification utilizes pyridine as both the solvent and catalyst, often with a co-catalyst like β-alanine, and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates decarboxylation.[2][7]

Q: My Doebner modification is giving me a complex mixture of products. What could be going wrong?

A: While often efficient, the Doebner modification can lead to side products if not properly controlled.

  • Decarboxylation Issues: Incomplete decarboxylation can lead to the presence of the dicarboxylic acid intermediate in your final product.

    • Solution: Ensure the reaction is heated sufficiently to drive the decarboxylation to completion. The use of pyridine as a solvent aids in this process.

  • Side Reactions of Pyridine: At high temperatures, pyridine can undergo side reactions.

    • Solution: Maintain the reaction temperature at the minimum required for efficient condensation and decarboxylation.

Perkin Reaction Route

The Perkin reaction is a classic method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[8][9]

Issue 1: Low Conversion of 4-Ethoxybenzaldehyde

Q: I am struggling with low conversion of 4-ethoxybenzaldehyde in my Perkin reaction. How can I drive the reaction to completion?

A: The Perkin reaction often requires high temperatures and long reaction times to achieve good conversion.[10][11]

  • Reaction Temperature: The reaction typically requires heating to temperatures above 165°C.[12]

    • Solution: Ensure your reaction setup can safely reach and maintain the required temperature. Microwave irradiation has been shown to reduce reaction times significantly.[10]

  • Anhydrous Conditions: The presence of water can hydrolyze the acid anhydride and the base catalyst, hindering the reaction.

    • Solution: Use anhydrous sodium acetate (or the corresponding carboxylate salt) and ensure your glassware is thoroughly dried.[10]

  • Base Catalyst: The alkali salt of the acid acts as the base catalyst. Its purity and physical form can affect the reaction rate.

    • Solution: Use freshly fused and powdered sodium acetate to maximize its surface area and reactivity.

Issue 2: Formation of an Alkene Side Product via Decarboxylation

Q: I have identified a significant amount of an unexpected alkene byproduct in my Perkin reaction mixture. What is its origin and how can I prevent its formation?

A: A potential side reaction in the Perkin mechanism involves the decarboxylation of an acetoxy carboxylate intermediate, leading to the formation of an alkene.[8]

  • Mechanism of Side Reaction: The intermediate formed after the initial aldol-type condensation can undergo decarboxylation under the high-temperature conditions of the reaction.

    • Solution: Careful control of the reaction temperature is key. Avoid unnecessarily high temperatures or prolonged heating. Optimizing the reaction time to maximize the yield of the desired cinnamic acid derivative before significant side product formation occurs is crucial.

Heck Reaction Route

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.[13][14] For the synthesis of this compound, this would typically involve the reaction of 4-ethoxyphenyl halide with acrylic acid or its ester.[15]

Issue 1: Low Yield and Catalyst Decomposition

Q: My Heck reaction is giving a low yield, and I observe the formation of palladium black. What is causing this, and how can I improve the reaction?

A: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst, which is a common issue in Heck reactions.[16]

  • Ligand Choice: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired catalytic cycle.

    • Solution: For aryl bromides or chlorides, phosphine ligands such as triphenylphosphine or tri-tert-butylphosphine are often effective. The ligand-to-palladium ratio should be optimized.

  • Base: The base plays a critical role in regenerating the Pd(0) catalyst.[15]

    • Solution: An appropriate base, such as a hindered amine (e.g., triethylamine) or an inorganic base (e.g., potassium carbonate), should be used. The choice of base can depend on the specific substrates and solvent.

  • Solvent and Temperature: The reaction is sensitive to the solvent and temperature.

    • Solution: Common solvents include polar aprotic solvents like DMF or acetonitrile. The temperature should be carefully controlled to ensure a reasonable reaction rate without causing rapid catalyst decomposition.

Issue 2: Isomerization of the Double Bond

Q: My final product contains a mixture of E and Z isomers of this compound. How can I improve the stereoselectivity of the Heck reaction?

A: While the Heck reaction is generally stereoselective for the trans (E) isomer, isomerization can occur.[17]

  • Reaction Mechanism: The β-hydride elimination step in the Heck mechanism is typically a syn-elimination, leading to the E-alkene.[16] However, re-addition of the palladium hydride species can lead to isomerization.

    • Solution: The choice of catalyst and reaction conditions can influence the degree of isomerization. Using bulky phosphine ligands can often enhance the stereoselectivity. Minimizing the reaction time can also reduce the extent of isomerization.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound on a laboratory scale?

A1: For laboratory-scale synthesis, the Knoevenagel condensation, particularly the Doebner modification, is often preferred. This method typically uses readily available and relatively inexpensive starting materials (4-ethoxybenzaldehyde and malonic acid) and proceeds under milder conditions compared to the Perkin reaction.[1][18] The reaction is often high-yielding and the purification of the product is relatively straightforward.

Q2: What are the main safety precautions to consider during the synthesis of this compound?

A2: The specific safety precautions depend on the chosen synthetic route.

  • Knoevenagel Condensation: Pyridine, often used as a solvent and catalyst, is toxic and flammable. It should be handled in a well-ventilated fume hood.

  • Perkin Reaction: This reaction requires high temperatures, so appropriate shielding and temperature control are necessary. Acetic anhydride is corrosive and a lachrymator.

  • Heck Reaction: Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Some of the organic solvents used, like DMF, have reproductive toxicity.

Always consult the Safety Data Sheets (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE).

Q3: How can I purify the final this compound product?

A3: Recrystallization is a common and effective method for purifying this compound.[19] A common solvent for recrystallization is ethanol or a mixture of ethanol and water. The purity of the final product can be assessed by its melting point and spectroscopic techniques such as NMR.

Q4: Can I use 4-hydroxybenzaldehyde and then ethylate the hydroxyl group to get this compound?

A4: Yes, this is a viable alternative synthetic strategy. You could first perform the condensation reaction with 4-hydroxybenzaldehyde to synthesize 4-hydroxycinnamic acid, and then perform an etherification reaction (e.g., Williamson ether synthesis with an ethyl halide) to obtain this compound. This approach might be advantageous if 4-hydroxybenzaldehyde is more readily available or less expensive than 4-ethoxybenzaldehyde.

Visualizing Reaction Pathways

Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde Condensation Condensation 4-Ethoxybenzaldehyde->Condensation Malonic Acid Malonic Acid Malonic Acid->Condensation Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine) Base Catalyst (e.g., Piperidine)->Condensation Solvent (e.g., Pyridine) Solvent (e.g., Pyridine) Solvent (e.g., Pyridine)->Condensation Heat Heat Heat->Condensation Acidification Acidification Condensation->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound Final Product

Caption: A typical workflow for the Knoevenagel condensation synthesis of this compound.

Perkin Reaction Side Reaction Pathway

Perkin_Side_Reaction Reactants 4-Ethoxybenzaldehyde + Acetic Anhydride Intermediate Acetoxy Carboxylate Intermediate Reactants->Intermediate Perkin Condensation Desired_Product This compound Intermediate->Desired_Product Hydrolysis Side_Product Alkene Side Product Intermediate->Side_Product Decarboxylation (High Temp)

Caption: Potential side reaction pathway in the Perkin synthesis of this compound.

Quantitative Data Summary

Synthetic RouteTypical Yield RangeKey Optimization ParametersCommon Side Products
Knoevenagel Condensation 60-90%Catalyst choice and concentration, water removalMichael adducts, self-condensation products
Perkin Reaction 40-70%High temperature, anhydrous conditionsDecarboxylated alkene byproducts
Heck Reaction 50-85%Ligand choice, base, solventIsomerized (Z)-product, reduced starting materials

References

Technical Support Center: Optimizing Reaction Conditions for 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethoxycinnamic Acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting solutions, and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

Introduction to Synthetic Strategies

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its preparation is most commonly achieved through two classic named reactions: the Knoevenagel Condensation and the Perkin Reaction . Both methods involve the condensation of 4-ethoxybenzaldehyde with a suitable nucleophile to form the characteristic α,β-unsaturated carboxylic acid structure.

The Knoevenagel Condensation , particularly the Doebner modification, is often favored for its milder reaction conditions and generally higher yields.[1][2] This reaction typically involves condensing 4-ethoxybenzaldehyde with malonic acid in the presence of a weak base like pyridine and a co-catalyst such as piperidine or β-alanine.[1][3] The reaction proceeds through a decarboxylation step, making it a highly efficient one-pot synthesis.[4]

The Perkin Reaction is another robust method, involving the condensation of 4-ethoxybenzaldehyde with an acid anhydride (typically acetic anhydride) and an alkali salt of the acid (like sodium acetate) as a base catalyst.[5][6][7] This reaction generally requires higher temperatures and longer reaction times compared to the Knoevenagel condensation.[8][9]

Below, we delve into the specifics of optimizing these reactions, troubleshooting common issues, and providing detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for preparing this compound: Knoevenagel or Perkin?

A1: For laboratory-scale synthesis, the Knoevenagel condensation (specifically the Verley-Doebner modification using malonic acid, pyridine, and a catalyst like β-alanine or piperidine) is often preferred.[1][10] The advantages include milder reaction conditions (refluxing pyridine, ~90-120°C) and often cleaner reactions with higher yields.[1][11] The Perkin reaction, while effective, typically requires higher temperatures (around 180°C) and can sometimes lead to more side products.[7][12]

Q2: What is the role of the base catalyst in these reactions?

A2: In the Knoevenagel Condensation , a weak base (like piperidine or pyridine) is crucial for deprotonating the active methylene compound (malonic acid), forming a nucleophilic enolate ion.[13][14] This enolate then attacks the carbonyl carbon of the 4-ethoxybenzaldehyde. Using a strong base is generally avoided as it can promote the self-condensation of the aldehyde.[4]

In the Perkin Reaction , the alkali salt (e.g., sodium acetate) acts as the base to deprotonate the acid anhydride, generating a carbanion.[6][15] This carbanion then acts as the nucleophile, attacking the aldehyde.[7]

Q3: Can I use a different solvent for the Knoevenagel condensation instead of pyridine?

A3: While pyridine is traditionally used as both a solvent and a catalyst in the Doebner modification, greener and solvent-free alternatives have been developed.[3][4] Some methods utilize ammonium salts, like ammonium bicarbonate, as a catalyst under solvent-free conditions or in more benign solvents like water, often with microwave irradiation to accelerate the reaction.[13][16]

Q4: How do I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (4-ethoxybenzaldehyde) from the product (this compound). The disappearance of the aldehyde spot and the appearance of a new, more polar product spot indicate the reaction is proceeding.

Q5: What is the expected stereochemistry of the double bond in the final product?

A5: Both the Knoevenagel and Perkin reactions predominantly yield the more thermodynamically stable trans (or E)-isomer of this compound. This is due to the steric hindrance between the phenyl ring and the carboxylic acid group in the cis (Z)-isomer.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: Malonic acid or 4-ethoxybenzaldehyde may have degraded. The base catalyst (e.g., piperidine, pyridine) may be old or impure.[17] 2. Insufficient Heating: The reaction temperature may be too low for the condensation and/or decarboxylation to occur efficiently. 3. Presence of Water: Moisture in the reagents or solvent can interfere with the reaction, especially in the Perkin reaction where anhydrous conditions are preferred.[8] 4. Unfavorable Equilibrium: The initial aldol-type addition is reversible.[18]1. Verify Reagent Quality: Use freshly opened or purified reagents. Ensure 4-ethoxybenzaldehyde is free of the corresponding carboxylic acid (4-ethoxybenzoic acid). Use anhydrous sodium acetate for the Perkin reaction.[8] 2. Optimize Temperature: For Knoevenagel, ensure the pyridine is refluxing gently. For Perkin, maintain a temperature of at least 170-180°C.[7] 3. Ensure Dry Conditions: Use oven-dried glassware and anhydrous solvents where specified.[19] 4. Drive the Reaction Forward: In the Knoevenagel condensation, the in-situ decarboxylation of the malonic acid intermediate drives the reaction to completion. Ensure sufficient reaction time for this step.[4]
Formation of a Mixture of Products 1. Self-Condensation of Aldehyde: This can occur if too strong a base is used or if reaction temperatures are excessively high.[4][18] 2. Incomplete Reaction: Unreacted starting materials will be present alongside the product.1. Use a Weak Base: Stick to weak amine bases like pyridine or piperidine for the Knoevenagel condensation.[17] Avoid strong bases like NaOH or KOH. 2. Monitor Reaction Progress: Use TLC to monitor the reaction until the starting aldehyde is consumed. Increase reaction time if necessary.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or side products can act as impurities that inhibit crystallization. 2. Incorrect pH during Workup: The product is a carboxylic acid and will remain dissolved as its carboxylate salt if the solution is not made sufficiently acidic during precipitation.1. Purify the Crude Product: Perform a liquid-liquid extraction to remove neutral impurities (like unreacted aldehyde). If necessary, use column chromatography for purification.[20][21] 2. Ensure Acidification: After the reaction, when precipitating the product from an aqueous basic solution, ensure the pH is lowered to ~1-2 with a strong acid (e.g., concentrated HCl) to fully protonate the carboxylate.
Reaction Mixture Darkens Significantly (Charring) 1. Polymerization or Decomposition: Aldehydes can be prone to polymerization or decomposition at high temperatures, especially in the presence of acidic or basic catalysts.[18]1. Control Temperature Carefully: Avoid excessively high temperatures. Maintain a gentle reflux. 2. Consider Milder Conditions: If charring is a persistent issue with the Perkin reaction, switching to the milder Knoevenagel condensation is recommended.

Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound via Knoevenagel-Doebner Condensation

This protocol is an adaptation of the well-established procedure for substituted cinnamic acids.[1][22]

Materials:

  • 4-ethoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-ethoxybenzaldehyde (e.g., 10 mmol, 1.50 g), malonic acid (e.g., 20 mmol, 2.08 g), and pyridine (10 mL).

  • Add a catalytic amount of piperidine (e.g., 0.5 mL) to the mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 3-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete (as indicated by the consumption of 4-ethoxybenzaldehyde), allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing ice water (50 mL) and concentrated HCl (10 mL) with stirring.

  • A white precipitate of this compound will form. Continue stirring in the ice bath for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of cold water (2 x 20 mL).

  • Purify the crude product by recrystallization from an ethanol/water mixture to obtain fine white crystals.

  • Dry the purified product, record the final mass, and calculate the percent yield. Characterize by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Visualization of Reaction Mechanisms and Workflow

Knoevenagel Condensation Mechanism The reaction proceeds via the formation of a carbanion from malonic acid, which then attacks the aldehyde. Subsequent dehydration and decarboxylation yield the final product.

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration & Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Carbanion Malonic_Acid->Enolate + Piperidine - Piperidinium Aldol_Adduct Aldol Addition Intermediate Enolate->Aldol_Adduct + 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde Unsaturated_Diacid Unsaturated Diacid Aldol_Adduct->Unsaturated_Diacid - H₂O Final_Product This compound Unsaturated_Diacid->Final_Product Heat - CO₂

Caption: Knoevenagel-Doebner reaction mechanism.

Perkin Reaction Mechanism The Perkin reaction involves the formation of an enolate from the acid anhydride, which attacks the aldehyde.

Perkin_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Aldol Addition cluster_3 Step 3: Acyl Transfer & Elimination Acetic_Anhydride Acetic Anhydride Anhydride_Enolate Anhydride Enolate Acetic_Anhydride->Anhydride_Enolate + Acetate Alkoxide_Intermediate Alkoxide Intermediate Anhydride_Enolate->Alkoxide_Intermediate + 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde Mixed_Anhydride Mixed Anhydride Alkoxide_Intermediate->Mixed_Anhydride Intramolecular Acyl Transfer Final_Product This compound Mixed_Anhydride->Final_Product Elimination & Hydrolysis - Acetate, -H₂O

Caption: Generalized Perkin reaction mechanism.

General Experimental Workflow A typical workflow for the synthesis and purification of this compound.

Workflow A 1. Reaction Setup (Combine Reagents) B 2. Heating & Reflux (Monitor by TLC) A->B C 3. Reaction Quench & Product Precipitation B->C D 4. Isolation (Vacuum Filtration) C->D E 5. Purification (Recrystallization) D->E F 6. Final Product (Drying & Characterization) E->F

Caption: Synthesis and purification workflow.

References

Technical Support Center: Stability and Degradation of 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethoxycinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Here, you will find a curated collection of frequently asked questions and troubleshooting guides to navigate the complexities of working with this compound, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound, providing explanations grounded in chemical principles.

FAQ 1: What are the primary factors that can cause the degradation of this compound?

This compound, like other cinnamic acid derivatives, is susceptible to degradation through several pathways. The primary factors of concern are:

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, is a significant cause of degradation. The cinnamic acid structure contains a benzene ring and an alkene double bond, which can absorb UV radiation, leading to reactions like isomerization and dimerization.[1][2]

  • Thermal Stress: Elevated temperatures can accelerate degradation. While the product is chemically stable under standard ambient conditions, high temperatures can lead to decomposition.[3][4] The melting point of similar compounds is around 132-135°C, and boiling occurs at approximately 300°C, indicating thermal lability at higher temperatures.[3]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of this compound. This can be a concern in formulations containing peroxides or in the presence of atmospheric oxygen over long periods, potentially catalyzed by trace metal ions.[5][6]

  • Extreme pH: While generally stable, highly acidic or basic conditions can promote hydrolysis of the carboxylic acid group or other reactions.[4] For some cinnamic acid derivatives, a lower pH (e.g., 3-5) can enhance stability against oxidation.[5]

FAQ 2: How does photodegradation affect this compound and what are the likely degradation products?

Photodegradation is a critical stability concern. Upon exposure to UV light, two primary reactions can occur:

  • cis-trans Isomerization: this compound typically exists as the more stable trans-isomer. UV radiation can provide the energy to overcome the rotational barrier of the C=C double bond, leading to the formation of the cis-isomer. This can alter the biological activity and physical properties of the compound.

  • [2+2] Cycloaddition (Dimerization): In the solid state or in concentrated solutions, two molecules of this compound can undergo a [2+2] cycloaddition reaction upon UV irradiation to form cyclobutane dimers, such as truxillic and truxinic acid derivatives.[2] This dimerization leads to a loss of the parent compound and the formation of new, potentially inactive or undesirable, chemical entities.

FAQ 3: What are the recommended storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, the following storage conditions are recommended:

  • Protection from Light: Store in a tightly sealed, light-resistant container (e.g., amber glass vial) to prevent photodegradation.[4][7]

  • Controlled Temperature: Store in a cool, dry place.[7][8] Standard ambient room temperature is generally acceptable for the solid form.[3]

  • Inert Atmosphere: For long-term storage or for solutions that are particularly sensitive to oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[5]

  • Container Integrity: Ensure the container is tightly closed to prevent moisture ingress and oxidation.[3][4]

FAQ 4: I'm observing a color change (yellowing/browning) in my this compound formulation. What is the likely cause?

A yellow or brown discoloration is often an indicator of oxidative degradation.[5] This can be caused by:

  • Exposure to Air (Oxygen): Prolonged exposure to atmospheric oxygen can lead to the formation of colored oxidation products.

  • Presence of Metal Ions: Trace amounts of metal ions can act as catalysts for oxidative reactions.[5]

  • High pH: A higher pH environment can sometimes accelerate oxidative degradation and subsequent discoloration.[5]

To mitigate this, consider the use of antioxidants, chelating agents like EDTA to sequester metal ions, and maintaining an optimal pH for your formulation.[5]

Section 2: Troubleshooting Guides

This section provides structured guidance to identify and resolve common experimental issues related to the stability of this compound.

Troubleshooting Guide 1: Unexpected Loss of Potency or Inconsistent Assay Results

Problem: You are observing a decrease in the concentration of this compound over time in your stored samples or solutions, leading to inconsistent results in your assays.

Potential Causes & Investigative Workflow:

This workflow is designed to systematically identify the root cause of the observed degradation.

workflow start Start: Inconsistent Results Observed check_storage 1. Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage forced_degradation 2. Perform Forced Degradation Study (Photostability, Thermal, Oxidative, pH) check_storage->forced_degradation If storage is suspect analytical_method 3. Validate Analytical Method (Stability-Indicating?) forced_degradation->analytical_method To identify degradants excipient_compatibility 4. Assess Excipient Compatibility analytical_method->excipient_compatibility If method is valid analyze_results 5. Analyze Degradation Profile excipient_compatibility->analyze_results If formulation is involved remediate 6. Implement Corrective Actions (Optimize Storage, Formulation, etc.) analyze_results->remediate end_point End: Stable Formulation/Procedure Achieved remediate->end_point

Caption: Workflow for troubleshooting loss of this compound potency.

Step-by-Step Protocol: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop stability-indicating analytical methods.[9][10]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradants and degradation pathways.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated photostability chamber, oven, and pH meter

  • Validated HPLC-UV/DAD or LC-MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions: Expose the solutions to the following conditions. A control sample protected from stress should be analyzed concurrently.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours).[10][11]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for a specified time.[10][11]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for a specified time.[10]

    • Thermal Degradation: Heat a solution and a solid sample at a high temperature (e.g., 80°C) for a specified time.[11]

    • Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acid and base hydrolyzed samples.

    • Analyze all samples by a validated stability-indicating HPLC method. A diode-array detector (DAD) is useful for assessing peak purity. LC-MS can be used for the identification of degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Determine the primary degradation pathways based on which conditions caused the most significant degradation.

Expected Outcomes & Corrective Actions:

Stress ConditionLikely Degradation PathwayCorrective Actions
Light Exposure Photodimerization, cis-trans isomerizationFormulate in UV-protective packaging.
Heat Thermal decompositionStore at controlled room temperature or refrigerated.
Oxidation (H₂O₂) Oxidative cleavage of the double bond or modification of the aromatic ringAdd antioxidants (e.g., ascorbic acid, tocopherol) to the formulation; package under an inert atmosphere.[5]
Acid/Base Hydrolysis (less common for this structure, but possible)Buffer the formulation to a pH where the compound is most stable.
Troubleshooting Guide 2: Poor Solubility and Precipitation in Aqueous Formulations

Problem: You are experiencing difficulty dissolving this compound in aqueous buffers, or the compound precipitates out of solution over time.

Potential Causes & Solutions:

  • Inherent Low Aqueous Solubility: Cinnamic acid and its derivatives often have limited solubility in water.[5]

  • pH-Dependent Solubility: As a carboxylic acid, the solubility of this compound is pH-dependent. At a pH below its pKa, it will be in its less soluble protonated form.

  • Common Ion Effect: In buffers containing a common ion, the solubility may be reduced.

Solutions:

  • pH Adjustment: Increase the pH of the solution to above the pKa of the carboxylic acid group. This will deprotonate the acid, forming a more water-soluble carboxylate salt. A careful balance is needed, as a very high pH might accelerate oxidative degradation.[5]

  • Co-solvents: Incorporate a pharmaceutically acceptable co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to increase the solubility.

  • Surfactants: The use of non-ionic surfactants can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.

  • Complexation: Cyclodextrins can be used to form inclusion complexes with this compound, enhancing its aqueous solubility.

Experimental Protocol: Determining pH-Solubility Profile

Objective: To determine the solubility of this compound at different pH values to identify the optimal pH for formulation.

Procedure:

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a supernatant aliquot, filter it through a 0.22 µm filter, and dilute it with a suitable mobile phase.

  • Quantify the concentration of dissolved this compound using a validated HPLC-UV method.

  • Plot the solubility (concentration) as a function of pH. This profile will guide the selection of an appropriate pH for your formulation that balances solubility and stability.

By understanding the inherent stability characteristics of this compound and employing systematic troubleshooting, researchers can ensure the development of robust and reliable experimental systems and formulations.

References

Technical Support Center: Troubleshooting 4-Ethoxycinnamic Acid Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Ethoxycinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its crystallization. As a compound of interest in various research and development sectors, achieving a crystalline form with high purity, consistent morphology, and the desired polymorphic state is critical. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the common challenges encountered in the lab.

Quick Reference Data: this compound Analogue

Note: Specific experimental data for this compound is sparse in readily available literature. The following data for the closely related analogue, 4-Methoxycinnamic Acid , is provided as a strong predictive baseline due to structural similarity. Researchers should determine precise values for this compound experimentally.

PropertyValue (for 4-Methoxycinnamic Acid)Source(s)
Molecular Formula C₁₀H₁₀O₃[1][2]
Molecular Weight 178.18 g/mol [1][2]
Appearance White to off-white crystalline powder[3][4]
Melting Point 170-175 °C (lit.)[1][2][3]
Solubility Soluble in ethanol, ethyl acetate, methanol, DMSO.[4][5][6][7][3][4][5][6][7]
Water Solubility 0.712 mg/mL at 25 °C[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm starting a new crystallization process. How do I select the best solvent?

Answer: Solvent selection is the most critical parameter in developing a successful crystallization process. The ideal solvent should exhibit a steep solubility curve with respect to temperature: high solubility at elevated temperatures and low solubility at room temperature or below. This differential ensures that the compound dissolves completely when heated and then precipitates with high recovery upon cooling.

Causality and Scientific Rationale: The principle of recrystallization relies on purifying a solid by dissolving it in a hot solvent and allowing it to crystallize as the solution cools. Impurities, which are either present in smaller amounts or have different solubility profiles, should ideally remain in the cooled solvent (the "mother liquor"). A solvent that dissolves the compound too well at all temperatures will result in poor yield, while a solvent that dissolves it poorly even when hot will not be effective for recrystallization.

Workflow: Systematic Solvent Screening

G cluster_setup Setup cluster_testing Solvent Testing cluster_evaluation Evaluation s1 Place ~20 mg of crude This compound into several test tubes t1 Add candidate solvent dropwise at Room Temp s1->t1 t2 Observe Solubility t1->t2 t3 If insoluble, heat gently (e.g., to 60-80°C) t2->t3 Insoluble e2 Select Optimal Solvent(s) for Scale-up t2->e2 Soluble at RT (Poor Candidate) t4 Observe Solubility (Hot) t3->t4 t5 If soluble when hot, cool to Room Temp, then in ice bath t4->t5 Soluble t4->e2 Insoluble when Hot (Poor Candidate) t6 Observe Crystal Formation t5->t6 e1 Evaluate Crystal Quality (Yield, Morphology) t6->e1 t6->e2 No Crystals Form (Poor Candidate) e1->e2

Step-by-Step Solvent Screening Protocol:
  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes or vials.

  • Room Temperature Test: To each vial, add a different candidate solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water, toluene) dropwise, vortexing after each addition. Note if the compound dissolves readily at room temperature. A good solvent should not dissolve the compound at this stage.

  • Hot Solubility Test: For solvents where the compound was insoluble at room temperature, gently heat the vial in a water bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling & Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the vial with a glass rod or placing it in an ice-water bath.

  • Evaluation: The best solvent is one that required a moderate amount of solvent to dissolve the compound when hot but yielded a large quantity of well-formed crystals upon cooling.

Question 2: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?

Answer: "Oiling out," or liquid-liquid phase separation (LLPS), is a common and frustrating problem in crystallization. It occurs when, upon cooling or addition of an anti-solvent, the solute separates from the solution as a super-saturated liquid (an "oil") instead of a solid crystalline lattice.[8][9] This oil is an impurity-rich, metastable phase that may eventually solidify into an amorphous solid or poorly-defined crystals, trapping impurities and leading to a low-quality product.[9][10]

Causality and Scientific Rationale: Oiling out typically happens under conditions of very high supersaturation, where the kinetic barrier to forming an ordered crystal lattice is higher than that of forming a disordered liquid phase.[9] This can be caused by:

  • Rapid Cooling: Cooling the solution too quickly does not give molecules enough time to orient themselves into a crystal lattice.

  • High Solute Concentration: Starting with a solution that is too concentrated can lead to a rapid and uncontrolled crash-out.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation process.

  • Inappropriate Solvent Choice: The chosen solvent may have a very high solvating power that is difficult to overcome.

Troubleshooting Decision Tree: Oiling Out

G start Problem: Oiling Out Occurs q1 Is the cooling rate too fast? start->q1 a1_yes Reduce cooling rate. Use a Dewar or insulated bath for slow, controlled cooling. q1->a1_yes Yes q2 Is the initial concentration too high? q1->q2 No a1_yes->q2 end_node Resolution: Crystals Form Successfully a1_yes->end_node a2_yes Re-heat to dissolve the oil. Add 10-20% more hot solvent to dilute. Re-cool slowly. q2->a2_yes Yes q3 Is the solvent system optimal? q2->q3 No a2_yes->q3 a2_yes->end_node a3_yes Switch to a less-polar solvent or use a co-solvent system (e.g., Ethanol/Water, Toluene/Heptane). q3->a3_yes Yes q4 Have you tried seeding? q3->q4 No a3_yes->q4 a3_yes->end_node a4_yes Add a few seed crystals of pure material just below the saturation temperature. q4->a4_yes Yes q4->end_node No, but this often works! a4_yes->end_node

Recommended Actions to Prevent Oiling Out:
  • Reduce Cooling Rate: Instead of an ice bath, allow the flask to cool to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. For even slower cooling, place the flask in an insulated container.

  • Lower the Concentration: If oiling occurs, reheat the solution until the oil redissolves. Add more hot solvent (e.g., an additional 10-20% by volume) to decrease the supersaturation level, then attempt to cool slowly again.

  • Use Seed Crystals: Seeding provides a template for crystallization to occur, bypassing the high activation energy of primary nucleation.[10] Add a very small amount of pure, previously isolated this compound crystal to the solution just as it begins to cool and becomes slightly cloudy (the point of supersaturation).

  • Change the Solvent System: Sometimes a single solvent is not ideal. Try a co-solvent system. Dissolve the compound in a "good" solvent (like ethanol) and then slowly add a "poor" or "anti-solvent" (like water) at an elevated temperature until the solution becomes faintly turbid. Then, add a few drops of the good solvent to clarify and cool slowly.

Question 3: My crystal yield is very low. What are the common causes and solutions?

Answer: Low recovery is a frequent issue that can often be traced back to the choice of solvent, the volumes used, or mechanical losses during the procedure.

Causality and Scientific Rationale: The final yield is determined by the difference in the compound's solubility at the high and low temperatures of the process. If the compound remains significantly soluble even at the final, cold temperature, a large portion will be lost in the mother liquor.

Common CauseScientific ExplanationRecommended Solution
Inappropriate Solvent The compound has high solubility in the solvent even at low temperatures.Re-evaluate your solvent choice using the screening protocol. Look for a solvent with very low solubility at 0 °C.
Excessive Solvent Use Using too much solvent prevents the solution from becoming saturated upon cooling, thus inhibiting precipitation.Use the minimum amount of hot solvent required to fully dissolve the compound. Work in smaller, more concentrated batches.
Premature Crystallization Crystals form in the funnel during hot filtration, leading to product loss.Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering your solution. Work quickly.
Incomplete Crystallization The solution was not cooled sufficiently or for long enough.Ensure the solution is cooled in an ice-water bath for at least 30 minutes. Check the temperature of the slurry to ensure it's close to 0 °C.
Mechanical Loss Product is lost during transfers between flasks or during filtration.Rinse all glassware with a small amount of the cold mother liquor or pure cold solvent to recover all crystals. Ensure a good seal on your vacuum filtration setup.
Question 4: How do I know if I have the correct crystalline form (polymorph) and why does it matter?

Answer: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[11][12] These different forms, or polymorphs, can have significantly different physicochemical properties, including melting point, solubility, stability, and bioavailability, which is of critical importance in the pharmaceutical industry.[13][14][15] Confirming the polymorphic form requires specialized analytical techniques.

Causality and Scientific Rationale: Different polymorphs arise because molecules can pack in different arrangements within the crystal lattice. The most thermodynamically stable form is typically the least soluble, while metastable forms are more soluble but may convert to the stable form over time.[11] Controlling polymorphism is essential for ensuring batch-to-batch consistency and predictable product performance.[13]

Key Analytical Techniques for Polymorph Characterization:
  • Powder X-Ray Diffraction (PXRD): This is the gold-standard technique for identifying polymorphs. Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint." The formation of new peaks in a PXRD pattern is a strong indicator of a new crystalline form or a cocrystal.[16][17]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. Each polymorph will have a distinct melting point and may show solid-solid phase transitions at specific temperatures. A change in the melting temperature can indicate the formation of a cocrystal or a new polymorph.[16][17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect differences in the vibrational modes of molecules, which are sensitive to the hydrogen bonding and packing environment within the crystal. Shifts in characteristic peaks (e.g., C=O or O-H stretching) can indicate a different polymorphic form.[16]

  • Scanning Electron Microscopy (SEM): While not definitive for polymorphism, SEM reveals the crystal habit (shape and size). Different polymorphs often exhibit different external morphologies.[17]

Protocol: Basic Polymorph Screen
  • Generate Diverse Conditions: Crystallize this compound from a variety of different solvents (e.g., a polar protic like ethanol, a polar aprotic like acetone, and a non-polar like toluene).

  • Vary Crystallization Method: In addition to standard cooling crystallization, try other methods like anti-solvent addition and slow solvent evaporation.

  • Analyze Samples: Collect the crystals from each experiment and analyze them using PXRD and DSC.

  • Compare Data: Overlay the PXRD diffractograms and DSC thermograms. If all samples produce identical patterns and thermal events, it suggests that the compound crystallizes in a single, stable form under these conditions. If different patterns are observed, you have discovered multiple polymorphs that require further characterization.

References

Technical Support Center: Scaling Up the Synthesis of 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 4-Ethoxycinnamic Acid.

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, process chemists, and drug development professionals who are looking to scale up the production of this valuable chemical intermediate. This compound and its derivatives are crucial building blocks in pharmaceuticals and serve as precursors for widely used UV-absorbing agents in cosmetics.[1][2]

Scaling up a chemical synthesis from the lab bench to a pilot or production scale introduces challenges related to reaction kinetics, heat management, purification, and yield optimization. This guide provides in-depth, experience-based insights in a question-and-answer format to address the specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the synthesis of this compound, providing the necessary theoretical grounding for practical application.

Q1: What are the primary industrial methods for synthesizing this compound?

The two most established and industrially relevant methods for synthesizing this compound are the Perkin Reaction and the Knoevenagel Condensation .

  • Perkin Reaction : This is a classic organic reaction that involves the condensation of an aromatic aldehyde (4-Ethoxybenzaldehyde) with an acid anhydride (typically Acetic Anhydride) in the presence of the alkali salt of the corresponding acid (e.g., Sodium Acetate).[3][4] It is a robust method but often requires high temperatures (165-180°C) and extended reaction times.[5][6]

  • Knoevenagel Condensation (Doebner Modification) : This method involves the reaction of an aromatic aldehyde (4-Ethoxybenzaldehyde) with a compound containing an active methylene group, such as Malonic Acid.[7] The reaction is typically catalyzed by a weak base like pyridine, often with a co-catalyst such as piperidine or β-alanine.[8][9] This approach, specifically the Doebner modification which uses pyridine and leads to decarboxylation, generally proceeds under milder conditions than the Perkin reaction and can result in higher yields.[8][9]

Q2: What is the underlying mechanism of the Perkin reaction in this context?

The Perkin reaction proceeds through several key steps. Understanding this mechanism is crucial for troubleshooting issues like side-product formation.

  • Enolate Formation : The base (e.g., sodium acetate) abstracts an alpha-proton from the acid anhydride (acetic anhydride) to form an enolate ion. This is the rate-determining step.[5][10]

  • Nucleophilic Attack : The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 4-ethoxybenzaldehyde. This forms a tetrahedral alkoxide intermediate.[11][12]

  • Acyl Transfer & Elimination : The alkoxide intermediate undergoes an intramolecular acylation followed by the elimination of an acetate group, which is then protonated by the acetic acid formed in the first step. This dehydration step forms an unsaturated mixed anhydride.[3][5]

  • Hydrolysis : Finally, the unsaturated anhydride is hydrolyzed during the aqueous work-up to yield the final product, this compound, predominantly as the more stable trans-isomer.[12]

Q3: How does the Knoevenagel-Doebner condensation mechanism differ?

The Knoevenagel-Doebner condensation offers a more direct route to the α,β-unsaturated acid.

  • Enolate Formation : The basic catalyst (pyridine) deprotonates the malonic acid to form a nucleophilic enolate.

  • Aldol-type Addition : The enolate attacks the carbonyl of 4-ethoxybenzaldehyde to form a β-hydroxy dicarboxylic acid intermediate.[8]

  • Dehydration and Decarboxylation : This intermediate readily undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid. Upon heating in the presence of pyridine, this intermediate undergoes decarboxylation (loss of CO₂) to yield the final this compound product.[8][9] The use of malonic acid itself, rather than its ester, followed by decarboxylation is characteristic of the Doebner modification.[8]

Q4: Which synthesis method is preferable for large-scale production?

The choice depends on several factors including cost, available equipment, safety regulations, and desired purity.

  • The Knoevenagel Condensation is often favored for its milder reaction conditions (refluxing pyridine, ~90-115°C) and potentially higher yields.[8][13] However, the use of pyridine as both a catalyst and solvent can be a drawback on an industrial scale due to its toxicity, odor, and recovery costs. "Green" solvent-free approaches using microwave irradiation and safer catalysts like ammonium acetate are being developed to mitigate these issues.[14][15]

  • The Perkin Reaction uses cheaper, less hazardous reagents (acetic anhydride, sodium acetate) but demands high temperatures (>165°C), which requires specialized high-temperature reactors and careful process control to prevent side reactions.[5][6] The yields can sometimes be lower than the Knoevenagel route.

Q5: What are the typical purity requirements for this compound in pharmaceutical and cosmetic applications?

For use as an Active Pharmaceutical Ingredient (API) intermediate or in cosmetic formulations, the purity of this compound is critical. A typical specification is a purity of ≥99.0% .[16] It is essential that suppliers provide a comprehensive Certificate of Analysis (CoA) that details the purity and profiles of any impurities, residual solvents, or heavy metals.[16]

Section 2: Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and provide a robust starting point for lab-scale synthesis (10-100g). Adjustments will be necessary for pilot-scale batches.

Protocol 1: Knoevenagel-Doebner Synthesis of this compound

This protocol is adapted from the synthesis of 4-Methoxycinnamic Acid.[8][13][17]

Materials:

  • 4-Ethoxybenzaldehyde (1.0 eq)

  • Malonic Acid (1.5 eq)

  • Pyridine (as solvent, ~3-4 mL per gram of aldehyde)

  • Piperidine or β-alanine (catalytic amount, ~0.1 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Ethoxybenzaldehyde, malonic acid, and the catalytic amount of piperidine or β-alanine.

  • Solvent Addition : Add pyridine to the flask to dissolve the solids.

  • Heating : Heat the reaction mixture to reflux (~100-115°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation : Once the reaction is complete, cool the mixture to room temperature. Pour the cooled reaction mixture slowly into a beaker containing a stirred mixture of crushed ice and concentrated HCl. This will neutralize the pyridine and precipitate the crude product.

  • Isolation : Collect the white precipitate by vacuum filtration.

  • Washing : Wash the filter cake thoroughly with cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.

  • Drying : Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Purification : Recrystallize the crude this compound from ethanol or an ethanol/water mixture to achieve high purity.[17]

Protocol 2: Perkin Reaction Synthesis of this compound

This protocol is based on the classical Perkin synthesis of cinnamic acids.[3][18]

Materials:

  • 4-Ethoxybenzaldehyde (1.0 eq)

  • Acetic Anhydride (2.5-3.0 eq)

  • Anhydrous Sodium Acetate (1.0 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 4-Ethoxybenzaldehyde, acetic anhydride, and freshly fused (anhydrous) sodium acetate. Note: The use of anhydrous sodium acetate is crucial for the reaction's success.[6]

  • Heating : Heat the mixture in an oil bath to 170-180°C and maintain for 5-8 hours with vigorous stirring.

  • Hydrolysis : After cooling slightly, slowly and cautiously pour the hot mixture into a large volume of water to hydrolyze the excess acetic anhydride. Boil the resulting solution for 15-20 minutes to ensure complete hydrolysis.

  • Clarification (Optional) : If the solution is colored or contains resinous material, add activated charcoal and filter the hot solution.

  • Precipitation : Acidify the clear, hot filtrate with concentrated HCl until the precipitation of this compound is complete.

  • Isolation and Washing : Cool the mixture in an ice bath, collect the product by vacuum filtration, and wash with cold water.

  • Purification : The crude product can be purified by dissolving it in a saturated sodium bicarbonate solution, filtering to remove any insoluble impurities, and then re-precipitating the acid by adding HCl. Further purification can be achieved by recrystallization from methanol or ethanol.[17]

Section 3: Troubleshooting Guide for Scale-Up

Scaling up synthesis brings predictable challenges. This guide provides a systematic way to diagnose and solve them.

Issue CategoryQuestion & AnalysisRecommended Actions & Solutions
Low Yield Q: My yield is significantly lower on a larger scale. What are the potential causes? Analysis : On a larger scale, inefficient heat transfer can lead to incomplete reactions. Localized overheating in the Perkin reaction can promote side reactions like decarboxylation.[3] In the Knoevenagel reaction, insufficient mixing can prevent the catalyst from being effective throughout the batch. Reagent quality, especially the presence of water in the Perkin reaction, is also a critical factor.[6]1. Optimize Heating & Mixing : Ensure uniform heating with a jacketed reactor and use a powerful overhead stirrer. For the Perkin reaction, consider a programmed heating ramp. 2. Verify Reagent Quality : Use freshly opened or properly stored anhydrous reagents. For the Perkin reaction, ensure the sodium acetate is fully anhydrous. 3. Extend Reaction Time : Monitor the reaction with in-process controls (e.g., HPLC, TLC) and extend the reaction time until the starting material is consumed.
Product Purity Q: The final product is discolored and contains impurities. How can I improve purity? Analysis : Discoloration often arises from thermal degradation or side products, especially at the high temperatures of the Perkin reaction. Common impurities include unreacted 4-ethoxybenzaldehyde or aldol condensation byproducts.[10] Inefficient work-up can leave behind colored tars.1. Purification via Base Wash : Dissolve the crude product in a solution of sodium bicarbonate or sodium carbonate. Aldehydes and non-acidic impurities will remain insoluble or in the organic phase if an extraction is performed. Filter the solution and then re-precipitate the pure acid with HCl. 2. Recrystallization : Use an appropriate solvent like ethanol, methanol, or an ethanol/water mixture for recrystallization.[17] A two-solvent system can be very effective. 3. Activated Carbon Treatment : If the product is discolored, treat the basic solution (before re-precipitation) with activated charcoal to remove colored impurities.
Reaction Control Q: The Knoevenagel reaction becomes very vigorous during the initial heating phase. How can I manage this? Analysis : The decarboxylation step in the Knoevenagel-Doebner reaction can be highly exothermic and release a large volume of CO₂ gas, leading to a rapid increase in pressure and temperature.1. Controlled Reagent Addition : Instead of adding all reagents at once, consider adding the malonic acid or the catalyst portion-wise to the heated solution of the aldehyde in pyridine. 2. Efficient Cooling : Ensure the reactor is equipped with an efficient cooling system to manage any temperature spikes. 3. Adequate Headspace & Venting : Use a reactor that is appropriately sized (e.g., not more than 75% full) and has a proper venting system to safely manage gas evolution.
Work-up & Isolation Q: During work-up, the product precipitates as a fine, difficult-to-filter solid. What can I do? Analysis : Rapid precipitation caused by "shock cooling" or adding the acid too quickly can lead to very small particle sizes that clog filter media. The pH of precipitation is also critical.1. Control Precipitation Rate : Add the HCl slowly to the cooled reaction mixture with vigorous stirring. 2. Optimize Temperature : Allow the mixture to cool slowly to room temperature and then to 0-5°C in an ice bath to encourage larger crystal growth. 3. Check pH : Ensure the final pH is sufficiently acidic (pH 1-2) to ensure complete precipitation of the carboxylic acid. 4. Use a Filter Aid : If the particles remain fine, consider using a filter aid like Celite® to improve filtration speed.

Section 4: Data & Visualizations

Table 1: Comparison of Synthesis Methods for this compound
ParameterPerkin ReactionKnoevenagel-Doebner Condensation
Starting Materials 4-Ethoxybenzaldehyde, Acetic Anhydride4-Ethoxybenzaldehyde, Malonic Acid
Catalyst/Base Anhydrous Sodium AcetatePyridine, Piperidine/β-alanine
Solvent Acetic Anhydride (reagent & solvent)Pyridine
Temperature High (170-180°C)[5]Moderate (90-115°C)[13][17]
Typical Yields Moderate (50-70%)High (80-95%)[13]
Scale-Up Pros Inexpensive, common reagents.Milder conditions, higher yield.
Scale-Up Cons High energy cost, potential for side reactions, requires high-temp equipment.[6]Use of toxic/malodorous pyridine, cost of malonic acid, vigorous gas evolution.

Diagram 1: General Synthesis & Purification Workflow

cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage cluster_purification Purification Stage A Starting Materials (4-Ethoxybenzaldehyde + Reagents) B Reaction (Perkin or Knoevenagel) A->B Heat, Catalyst C Quenching & Hydrolysis B->C D Precipitation (Acidification) C->D E Filtration & Washing D->E F Drying E->F G Crude Product F->G H Recrystallization (e.g., from Ethanol) G->H I Final Filtration & Drying H->I J Pure this compound (>99%) I->J

Caption: General workflow for synthesis and purification.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Start Low Yield Observed Check_Reaction Was starting material fully consumed (TLC/HPLC)? Start->Check_Reaction Check_Workup Was precipitation and isolation efficient? Check_Reaction->Check_Workup Yes Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction No Check_Purity Is the isolated mass impure (oily, discolored)? Check_Workup->Check_Purity Yes Loss_During_Workup Loss During Work-up Check_Workup->Loss_During_Workup No Side_Reactions Side Reactions Dominant Check_Purity->Side_Reactions Yes Solution1 Action: Increase reaction time/temp. Check reagent quality (anhydrous?). Incomplete_Reaction->Solution1 Solution2 Action: Optimize precipitation pH (1-2). Ensure adequate cooling. Wash with minimal cold solvent. Loss_During_Workup->Solution2 Solution3 Action: Lower reaction temp. Improve mixing. Purify via base wash & recrystallization. Side_Reactions->Solution3

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Characterization of 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Ethoxycinnamic Acid (4-ECA). This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analytical characterization of this important intermediate. As an analogue of p-coumaric acid, 4-ECA presents unique challenges related to its solid-state properties, purity analysis, and physicochemical behavior. This guide provides in-depth, field-proven insights and troubleshooting protocols in a practical question-and-answer format.

Section 1: Purity Analysis and Impurity Profiling by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for pharmaceutical intermediates.[1] However, developing a robust, stability-indicating method for 4-ECA requires careful optimization to resolve process-related impurities and potential degradants.

Frequently Asked Questions (FAQs)

Q1: My 4-ECA peak is showing significant tailing in my reverse-phase HPLC method. What is the likely cause and how can I fix it?

A1: Peak tailing is a common issue, often stemming from secondary interactions between the analyte and the stationary phase. For an acidic compound like 4-ECA, the most likely cause is the interaction of the carboxylate group with residual, un-capped silanols on the C18 column surface.

  • Causality: At a mid-range pH, the carboxylic acid group exists in equilibrium between its protonated and deprotonated (anionic) forms. The anionic form can interact strongly with positively charged silanol groups, leading to a secondary retention mechanism that causes the peak to tail.

  • Troubleshooting Protocol:

    • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the carboxylic acid. Add a modifier like 0.1% phosphoric acid or formic acid to your aqueous mobile phase to bring the pH to ~2.5-3.0. This ensures the analyte is in its neutral, protonated form, minimizing silanol interactions. A similar approach is used for related compounds like 4-Methoxycinnamic acid.[2]

    • Use a Low-Silanol Activity Column: Modern HPLC columns, often labeled "end-capped" or designed for polar analytes, have a lower concentration of active silanol groups. Switching to such a column can significantly improve peak shape.

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion. Try reducing the injection volume or sample concentration to see if the peak shape improves.

Q2: I am struggling to separate a key process impurity from the main 4-ECA peak. What parameters should I adjust?

A2: Achieving resolution between closely eluting compounds requires a systematic approach to method development. The key is to manipulate the selectivity of the chromatographic system.

  • Expertise & Experience: Simply increasing the organic content of the mobile phase will decrease retention time but may not improve resolution. Instead, focus on parameters that alter the chemical interactions.

  • Troubleshooting Workflow:

G cluster_steps Troubleshooting Steps start Poor Resolution of Impurity a Modify Organic Solvent start->a Isocratic? Try Acetonitrile vs. Methanol b Change Mobile Phase pH a->b No improvement end Resolution Achieved a->end Improved selectivity c Adjust Column Temperature b->c No improvement b->end Improved selectivity d Switch Stationary Phase c->d No improvement c->end Improved selectivity d->end Improved selectivity

Caption: Logical workflow for improving HPLC peak resolution.

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. The different dipole moments and hydrogen bonding capabilities of these solvents can significantly alter selectivity.

  • Adjust Mobile Phase pH: Even small changes in pH can alter the ionization state of impurities, leading to shifts in retention time and improved separation.

  • Vary the Column Temperature: Temperature affects both mobile phase viscosity and analyte-stationary phase kinetics. Try adjusting the column temperature between 25°C and 40°C.

  • Consider a Different Stationary Phase: If resolution cannot be achieved on a C18 column, consider a phenyl-hexyl or a polar-embedded phase, which offer different retention mechanisms.

Table 1: Typical Starting HPLC-UV Method Parameters for 4-ECA

Parameter Recommended Setting Rationale
Column C18, 5 µm, 4.6 x 250 mm Standard for reverse-phase; provides good efficiency.[3]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) Organic solvent for elution; acid suppresses ionization.[3]
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Detection UV at ~310 nm Cinnamic acid derivatives have a strong UV chromophore.[4][5]
Column Temp. 30°C Provides stable and reproducible retention times.

| Injection Vol. | 10 µL | A good starting point to avoid column overload. |

Section 2: Solid-State Characterization: The Challenge of Polymorphism

Like many cinnamic acid derivatives, 4-ECA can likely exist in multiple crystalline forms, or polymorphs.[6][7] Polymorphism is a critical attribute, as different forms can exhibit different melting points, solubilities, and stability, impacting downstream processes and final product quality.[8]

Frequently Asked Questions (FAQs)

Q1: I have two batches of 4-ECA with the same purity by HPLC, but they have different melting points. Could this be polymorphism?

A1: Yes, this is a classic indicator of polymorphism. While HPLC confirms chemical purity, it provides no information about the solid-state form. A difference in melting point between batches of identical chemical purity strongly suggests the presence of different polymorphs or solvates.

  • Trustworthiness: A self-validating approach requires orthogonal techniques to confirm suspicions. The primary tool for investigating polymorphism is Differential Scanning Calorimetry (DSC), supported by Powder X-Ray Diffraction (PXRD).

  • Expertise & Experience: DSC provides thermodynamic information (melting points, phase transitions), while PXRD provides structural information (crystal lattice). Using both provides a comprehensive and unambiguous picture of the solid form.

Q2: How do I use Differential Scanning Calorimetry (DSC) to investigate potential polymorphism in 4-ECA?

A2: DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It can reveal melting events, solid-solid phase transitions, and desolvation events.

  • Experimental Protocol: DSC Analysis of 4-ECA

    • Sample Preparation: Accurately weigh 2-5 mg of the 4-ECA sample into a non-hermetic aluminum DSC pan. Crimp the pan with a lid.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program:

      • Equilibrate the cell at 25°C.

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 200°C for a related compound).[10]

      • Hold for 2 minutes to ensure complete melting.

      • Cool the sample back to 25°C at a controlled rate (e.g., 20°C/min).

      • Perform a second heating ramp under the same conditions as the first.

    • Data Analysis: Analyze the thermogram for endothermic (melting, desolvation) and exothermic (crystallization) events. Compare the melting point (Tonset and Tpeak) and the enthalpy of fusion (ΔHfus) between different batches. An irreversible solid-state phase transition may be observed on the first heat for a metastable form.[6][7]

Q3: My DSC thermogram shows a small endothermic event before the main melting peak. What does this signify?

A3: This pre-melting endotherm could indicate several phenomena. A systematic investigation is required to determine the cause.

  • Possible Causes & Verification:

    • Polymorphic Transition: The sample may be undergoing a solid-state transition from a lower-melting (metastable) form to a higher-melting (stable) form before melting.[7] To verify, run PXRD at different temperatures (before and after the event).

    • Desolvation: If the material is a solvate or hydrate, the peak could represent the loss of solvent.[8] Confirm this by running Thermogravimetric Analysis (TGA) concurrently with DSC. TGA will show a corresponding mass loss if solvent is being driven off.

    • Presence of an Impurity: The peak could be the melting of a eutectic mixture formed with an impurity. However, if the sample purity is high (>99.5%) by HPLC, this is less likely to be a distinct, sharp event.

Caption: Decision workflow for investigating solid-form inconsistencies.

Section 3: Structural Elucidation and Spectroscopic Analysis

Confirming the chemical identity of this compound is fundamental. A combination of spectroscopic techniques provides unambiguous structural confirmation.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristic peaks I should look for in the FT-IR spectrum of this compound?

Table 2: Predicted Key FT-IR Peaks for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type Expected Appearance
~2500-3300 Carboxylic Acid (O-H) Stretching Very broad, strong
~1680-1710 Carboxylic Acid (C=O) Stretching Strong, sharp
~1625-1640 Alkene (C=C) Stretching Medium
~1580-1600 & ~1500-1520 Aromatic Ring (C=C) Stretching Medium to strong
~1250-1260 Aryl Ether (C-O) Asymmetric Stretching Strong

| ~980 | Trans Alkene (=C-H) | Out-of-plane bend | Strong |

  • Self-Validation: The presence of the very broad O-H stretch and the strong carbonyl (C=O) peak are definitive for the carboxylic acid. The strong C-O stretch around 1250 cm⁻¹ confirms the aryl ether, and the peak near 980 cm⁻¹ is characteristic of the trans configuration of the double bond.

Q2: I'm using Mass Spectrometry for characterization. What molecular ions and fragmentation patterns should I expect for 4-ECA?

A2: Mass spectrometry is crucial for confirming the molecular weight and providing structural clues through fragmentation. For 4-ECA (Molecular Formula: C₁₁H₁₂O₃, Molecular Weight: 192.21 g/mol ), you should expect the following:

  • Electrospray Ionization (ESI) - Negative Mode: This is often ideal for acidic compounds. You should observe a strong signal for the deprotonated molecule [M-H]⁻ at m/z 191.

  • ESI - Positive Mode: You may see the protonated molecule [M+H]⁺ at m/z 193 or the sodium adduct [M+Na]⁺ at m/z 215.

  • Fragmentation Pattern (MS/MS): Fragmentation of the [M-H]⁻ ion would likely involve the loss of CO₂ (44 Da) from the carboxylate group, leading to a fragment ion at m/z 147. This is a common fragmentation pathway for cinnamic acid derivatives.

References

Validation & Comparative

A Comparative Guide to 4-Ethoxycinnamic Acid and Other Cinnamic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the structural modification of natural scaffolds presents a fertile ground for identifying novel therapeutic agents. Cinnamic acid, a naturally occurring aromatic acid, and its derivatives have long been a subject of intense scientific scrutiny due to their broad spectrum of biological activities. This guide provides an in-depth, objective comparison of 4-Ethoxycinnamic Acid against other prominent cinnamic acid derivatives, supported by experimental data to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

Introduction to Cinnamic Acid and Its Derivatives: A Structural Overview

Cinnamic acid consists of a benzene ring attached to an acrylic acid moiety. The versatility of this core structure lies in the potential for substitution on the phenyl ring, which gives rise to a diverse family of derivatives with distinct physicochemical and biological properties.[1][2] This guide will focus on a comparative analysis of this compound alongside its structurally related counterparts: p-Coumaric Acid (4-hydroxy), Caffeic Acid (3,4-dihydroxy), Ferulic Acid (4-hydroxy-3-methoxy), and Sinapic Acid (4-hydroxy-3,5-dimethoxy). The seemingly subtle variation of an ethoxy group at the C4 position can significantly influence the molecule's lipophilicity, membrane permeability, and interaction with biological targets.

Physicochemical Properties: The Foundation of Biological Activity

The therapeutic potential of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for this compound is not as abundant as for its hydroxylated and methoxylated analogs, we can infer some of its characteristics based on its structure and available information on similar compounds like 4-Methoxycinnamic Acid.[3][4][5]

PropertyThis compound (Predicted/Inferred)p-Coumaric AcidFerulic AcidCaffeic AcidSinapic Acid
Molecular Formula C₁₁H₁₂O₃C₉H₈O₃C₁₀H₁₀O₄C₉H₈O₄C₁₁H₁₂O₅
Molecular Weight 192.21 g/mol 164.16 g/mol 194.18 g/mol 180.16 g/mol 224.21 g/mol
Melting Point (°C) ~140-150211.5174223-225203-205
Water Solubility LowSlightly solubleModerately solubleSolubleModerately soluble
LogP (Predicted) ~2.9~1.5~1.7~1.2~1.5

Data for p-Coumaric, Ferulic, Caffeic, and Sinapic Acids are from experimental sources. Data for this compound is estimated based on its structure and data from similar compounds.

The ethoxy group in this compound is expected to increase its lipophilicity (higher LogP) compared to the hydroxyl- and methoxy-substituted derivatives. This enhanced lipophilicity may lead to improved membrane permeability, a critical factor for oral bioavailability and cellular uptake. However, it may also decrease aqueous solubility, posing formulation challenges.[3]

Comparative Biological Performance: A Data-Driven Analysis

The true measure of a compound's potential lies in its biological activity. This section presents a comparative analysis of this compound and its congeners across key therapeutic areas, supported by available experimental data.

Antioxidant Activity

The antioxidant capacity of cinnamic acid derivatives is a cornerstone of their therapeutic potential, playing a role in mitigating oxidative stress-related diseases. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.

CompoundDPPH Scavenging (IC₅₀/EC₅₀)ABTS Scavenging (IC₅₀)
This compound Data Not AvailableData Not Available
p-Coumaric Acid >100 µMData Not Available
Ferulic Acid ~50-100 µMData Not Available
Caffeic Acid <50 µMData Not Available
Amides of Caffeic and Ferulic Acid <100 µM (EC₅₀)[3]Data Not Available

Note: Lower IC₅₀/EC₅₀ values indicate higher antioxidant activity.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Cinnamic acid derivatives have demonstrated anti-inflammatory effects, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and the modulation of inflammatory signaling pathways.

CompoundCOX-1 Inhibition (IC₅₀)COX-2 Inhibition (IC₅₀)Nitric Oxide Inhibition (IC₅₀)
Ethyl p-methoxycinnamate 1.12 µM[7]0.83 µM[7]Data Not Available
p-Coumaric Acid Data Not AvailableData Not Available>100 µg/mL
Ferulic Acid Data Not AvailableData Not Available~50-100 µg/mL
Caffeic Acid Data Not AvailableData Not Available<50 µg/mL

Note: Lower IC₅₀ values indicate higher inhibitory activity.

Data on the ethyl ester of the closely related 4-methoxycinnamic acid reveals potent and relatively selective COX-2 inhibition.[7] This suggests that 4-alkoxycinnamic acid derivatives, including this compound, may exert their anti-inflammatory effects through this pathway. The inhibition of nitric oxide (NO) production is another important anti-inflammatory mechanism. While data for this compound is lacking, the trend observed in other derivatives suggests that the degree of hydroxylation on the phenyl ring correlates with more potent NO inhibition.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the search for new antimicrobial agents. Cinnamic acid and its derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

CompoundM. tuberculosis (MIC, µM)[1][2]Alternaria alternata (IC₅₀)[2]
This compound 12.5[1][2]Data Not Available
Ethyl p-coumarate Data Not Available176.8 µg/mL[2]
4-Propoxycinnamic Acid 6.25[1][2]Data Not Available
4-Butoxycinnamic Acid 3.12[1][2]Data Not Available
4-Pentoxycinnamic Acid 1.56[1][2]Data Not Available

Note: Lower MIC/IC₅₀ values indicate higher antimicrobial activity.

A quantitative structure-activity relationship (QSAR) study on 4-alkoxycinnamic acid derivatives has revealed their potential as anti-mycobacterial agents.[1][2] The data indicates that increasing the alkyl chain length of the 4-alkoxy group from ethoxy to pentoxy enhances the activity against Mycobacterium tuberculosis. This suggests that the lipophilicity of the molecule plays a crucial role in its ability to penetrate the mycobacterial cell wall. Furthermore, ethyl p-coumarate, the ethyl ester of p-coumaric acid, has demonstrated significant antifungal activity against the plant pathogen Alternaria alternata.[2]

Anticancer Activity

The development of novel anticancer agents with improved efficacy and reduced side effects is a major goal in pharmaceutical research. Cinnamic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

CompoundMCF-7 (IC₅₀)HeLa (IC₅₀)
This compound Data Not AvailableData Not Available
Cisplatin (Reference) 15.3 µM[8]~2.5-10 µM
Doxorubicin (Reference) ~0.05-1 µM~0.1-1 µM

Note: Lower IC₅₀ values indicate higher cytotoxic activity.

While specific IC₅₀ values for this compound against common cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer) are not available in the reviewed literature, the general anticancer potential of cinnamic acid derivatives is well-documented. Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The increased lipophilicity of this compound could potentially enhance its uptake by cancer cells, a factor that warrants further investigation.

Mechanistic Insights: Signaling Pathways and Molecular Targets

Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for rational drug design. Cinnamic acid derivatives are known to modulate several key signaling pathways involved in inflammation and cancer.

Inhibition of Inflammatory Pathways

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// Nodes LPS [label="LPS", fillcolor="#F1F3F4"]; TLR4 [label="TLR4", fillcolor="#F1F3F4"]; MyD88 [label="MyD88", fillcolor="#F1F3F4"]; IKK [label="IKK", fillcolor="#F1F3F4"]; IkB [label="IκBα", fillcolor="#F1F3F4"]; NFkB [label="NF-κB", fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF"]; COX2 [label="COX-2", fillcolor="#FBBC05"]; iNOS [label="iNOS", fillcolor="#FBBC05"]; ProInflammatory_Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#FBBC05"]; Cinnamic_Derivatives [label="Cinnamic Acid\nDerivatives", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="binds"]; TLR4 -> MyD88 [label="activates"]; MyD88 -> IKK [label="activates"]; IKK -> IkB [label="phosphorylates"]; IkB -> NFkB [label="releases"]; NFkB -> Nucleus [label="translocates to"]; Nucleus -> COX2 [style=dashed]; Nucleus -> iNOS [style=dashed]; Nucleus -> ProInflammatory_Cytokines [style=dashed]; Cinnamic_Derivatives -> IKK [label="inhibit", color="#EA4335", fontcolor="#EA4335"]; Cinnamic_Derivatives -> NFkB [label="inhibit\ntranslocation", color="#EA4335", fontcolor="#EA4335"]; } Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Many cinnamic acid derivatives exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[5][9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for COX-2, inducible nitric oxide synthase (iNOS), and various cytokines. By inhibiting the activation and nuclear translocation of NF-κB, these compounds can effectively suppress the inflammatory response.

Modulation of MAPK Pathways in Cancer

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// Nodes Growth_Factors [label="Growth Factors", fillcolor="#F1F3F4"]; Receptor [label="Receptor Tyrosine\nKinase", fillcolor="#F1F3F4"]; Ras [label="Ras", fillcolor="#F1F3F4"]; Raf [label="Raf", fillcolor="#F1F3F4"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Metastasis", fillcolor="#FBBC05"]; Cinnamic_Derivatives [label="Cinnamic Acid\nDerivatives", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Growth_Factors -> Receptor; Receptor -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Nucleus; Nucleus -> Proliferation [style=dashed]; Cinnamic_Derivatives -> Raf [label="inhibit", color="#EA4335", fontcolor="#EA4335"]; Cinnamic_Derivatives -> MEK [label="inhibit", color="#EA4335", fontcolor="#EA4335"]; } Modulation of the MAPK/ERK signaling pathway in cancer by cinnamic acid derivatives.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival. Some methoxylated cinnamic acid esters have been shown to modulate the MAPK/ERK pathway, leading to reduced cancer cell proliferation and migration.[10] This suggests that this compound and its derivatives could potentially target this critical oncogenic pathway.

Experimental Protocols: A Guide for Reproducible Research

To facilitate further research and comparative studies, this section provides standardized protocols for key in vitro assays.

DPPH Radical Scavenging Assay

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// Nodes Prepare_Solutions [label="1. Prepare DPPH and\nTest Compound Solutions", fillcolor="#F1F3F4"]; Mix_Reagents [label="2. Mix DPPH and\nTest Compound", fillcolor="#F1F3F4"]; Incubate [label="3. Incubate in Dark\n(30 min)", fillcolor="#F1F3F4"]; Measure_Absorbance [label="4. Measure Absorbance\nat 517 nm", fillcolor="#F1F3F4"]; Calculate_IC50 [label="5. Calculate % Inhibition\nand IC50", fillcolor="#F1F3F4"];

// Edges Prepare_Solutions -> Mix_Reagents; Mix_Reagents -> Incubate; Incubate -> Measure_Absorbance; Measure_Absorbance -> Calculate_IC50; } Workflow for the DPPH radical scavenging assay.

Objective: To determine the free radical scavenging activity of the test compounds.

Procedure:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the test compound solutions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[11][12]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

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// Nodes Prepare_Inoculum [label="1. Prepare Standardized\nBacterial/Fungal Inoculum", fillcolor="#F1F3F4"]; Serial_Dilution [label="2. Serially Dilute Test\nCompound in Broth", fillcolor="#F1F3F4"]; Inoculate [label="3. Inoculate Wells with\nMicroorganism", fillcolor="#F1F3F4"]; Incubate_Plate [label="4. Incubate at 37°C\nfor 18-24h", fillcolor="#F1F3F4"]; Determine_MIC [label="5. Determine MIC (Lowest\nConcentration with No\nVisible Growth)", fillcolor="#F1F3F4"];

// Edges Prepare_Inoculum -> Inoculate; Serial_Dilution -> Inoculate; Inoculate -> Incubate_Plate; Incubate_Plate -> Determine_MIC; } Workflow for the broth microdilution MIC assay.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Procedure:

  • Prepare a standardized inoculum of the target microorganism in a suitable broth medium.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13][14]

MTT Assay for Cell Viability and Cytotoxicity

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// Nodes Seed_Cells [label="1. Seed Cells in\n96-well Plate", fillcolor="#F1F3F4"]; Treat_Cells [label="2. Treat with Test\nCompound", fillcolor="#F1F3F4"]; Incubate_Cells [label="3. Incubate for\n24-72h", fillcolor="#F1F3F4"]; Add_MTT [label="4. Add MTT Reagent", fillcolor="#F1F3F4"]; Incubate_MTT [label="5. Incubate (2-4h)\nto Form Formazan", fillcolor="#F1F3F4"]; Solubilize [label="6. Solubilize Formazan\nCrystals (e.g., with DMSO)", fillcolor="#F1F3F4"]; Measure_Absorbance [label="7. Measure Absorbance\nat ~570 nm", fillcolor="#F1F3F4"]; Calculate_IC50 [label="8. Calculate % Viability\nand IC50", fillcolor="#F1F3F4"];

// Edges Seed_Cells -> Treat_Cells; Treat_Cells -> Incubate_Cells; Incubate_Cells -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Measure_Absorbance; Measure_Absorbance -> Calculate_IC50; } Workflow for the MTT cell viability assay.

Objective: To assess the effect of a compound on cell proliferation and determine its cytotoxic concentration.

Procedure:

  • Seed cells (e.g., MCF-7 or HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at approximately 570 nm.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4][8][15][16][17]

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and other key cinnamic acid derivatives. While data for this compound is still emerging, its structural features, particularly the ethoxy substitution, suggest a promising profile with enhanced lipophilicity that could translate to improved cellular uptake and biological activity.

The available data on related 4-alkoxycinnamic acids indicates a strong potential for antimicrobial and anti-inflammatory applications. However, to fully elucidate the therapeutic potential of this compound, further rigorous and direct comparative studies are essential. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate robust and comparable data on its antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.

Future research should also focus on:

  • In-depth ADME and toxicology studies to assess the safety and pharmacokinetic profile of this compound.

  • Elucidation of specific molecular targets and signaling pathways modulated by this compound.

  • Formulation development to address any potential solubility challenges and enhance bioavailability.

By systematically exploring the structure-activity relationships within the cinnamic acid family, the scientific community can unlock the full therapeutic potential of these versatile natural scaffolds and pave the way for the development of novel and effective drugs.

References

A Comparative Analysis of 4-Ethoxycinnamic Acid's Efficacy as a UV Blocker

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the ever-evolving landscape of photoprotection, the quest for novel, effective, and safe ultraviolet (UV) filters is a paramount objective. This guide provides an in-depth technical comparison of 4-Ethoxycinnamic Acid, a promising organic UV absorber, against a range of established UV blocking agents. By synthesizing available data and employing established experimental protocols, we aim to offer a clear perspective on its potential within modern sunscreen formulations.

Introduction to UV Radiation and Photoprotection

Solar UV radiation is broadly categorized into UVA (320-400 nm) and UVB (280-320 nm) wavelengths, both of which are implicated in a spectrum of cutaneous damage, from erythema (sunburn) to premature aging and carcinogenesis.[1] UV filters are the active ingredients in sunscreens designed to mitigate this damage by absorbing, scattering, or reflecting UV radiation.[2][3] They are broadly classified into organic (chemical) filters, which absorb UV radiation and convert it into less harmful energy, and inorganic (physical) filters, which primarily scatter and reflect UV radiation.[1]

This compound: A Profile

This compound belongs to the cinnamate family of organic compounds, which are well-established as effective UVB absorbers.[4] Its molecular structure, featuring a substituted phenyl ring conjugated with a propenoic acid group, is the basis for its UV-absorbing properties. The ethoxy group at the para position of the phenyl ring acts as an electron-donating group, which can influence the molecule's maximum absorption wavelength (λmax) and molar extinction coefficient (ε), key determinants of its efficacy as a UV filter.

While direct and extensive experimental data specifically for this compound is limited in publicly available literature, its properties can be reliably inferred from its close structural analog, 4-methoxycinnamic acid, and its widely used ester derivative, octyl methoxycinnamate (Octinoxate).[5][6] Cinnamate derivatives are known for their strong absorption in the UVB range, typically between 280 and 320 nm.

Comparative Analysis of UV Blocking Efficacy

To contextualize the potential of this compound, we will compare its anticipated performance with several widely used organic and inorganic UV filters: Oxybenzone, Avobenzone, Octinoxate (as a proxy for cinnamate efficacy), Zinc Oxide, and Titanium Dioxide.

Key Performance Metrics of UV Filters
UV FilterTypePrimary UV ProtectionTypical Wavelength of Max. Protection (λmax)Photostability
This compound (inferred) OrganicUVB~310 nmModerate
OxybenzoneOrganicUVB, UVA2~288 nm, ~325 nmRelatively Stable
AvobenzoneOrganicUVA1~357 nmLow (requires stabilization)
OctinoxateOrganicUVB~310 nmModerate (photodegrades over time)[6]
Zinc OxideInorganicBroad Spectrum (UVA1, UVA2, UVB)Broad absorption up to ~370 nm[1]High
Titanium DioxideInorganicUVB, UVA2Broad absorption up to ~400 nm[1]High

Note: The data for this compound is inferred based on the properties of 4-methoxycinnamic acid and its derivatives. The λmax can vary depending on the solvent and formulation.

Delving into the Mechanisms and Properties

UV Absorption Spectrum

The efficacy of a UV filter is fundamentally determined by its ability to absorb photons within the UV spectrum. Cinnamate derivatives, including the anticipated profile of this compound, exhibit a strong absorbance in the UVB range, which is the primary cause of sunburn.

  • Oxybenzone offers broader protection, covering both UVB and short-wave UVA (UVA2) regions.

  • Avobenzone is a notable UVA filter, crucial for comprehensive broad-spectrum protection, though it is notoriously photounstable.[2]

  • Inorganic filters like Zinc Oxide and Titanium Dioxide provide broad-spectrum protection by both absorbing and scattering UV radiation across the entire UVA and UVB range.[1]

Photostability: A Critical Factor

Photostability refers to a UV filter's ability to retain its protective properties upon exposure to UV radiation. A lack of photostability can lead to a rapid decline in a sunscreen's effectiveness.

Cinnamate derivatives like Octinoxate are known to undergo photodegradation over time.[6] It is reasonable to expect this compound to exhibit similar moderate photostability. Avobenzone is highly photounstable and requires photostabilizers, such as Octocrylene, in formulations.[2] In contrast, inorganic filters like Zinc Oxide and Titanium Dioxide are highly photostable.[1]

Experimental Protocols for Efficacy Assessment

To rigorously evaluate the efficacy of a novel UV blocker like this compound, a series of standardized in vitro experiments are essential.

In Vitro Sun Protection Factor (SPF) Determination

The Sun Protection Factor (SPF) is a measure of a sunscreen's ability to prevent UVB-induced erythema. The in vitro determination of SPF provides a reliable and ethical alternative to in vivo human testing for screening and formulation development.

Methodology:

  • Substrate Preparation: A roughened polymethylmethacrylate (PMMA) plate is used to mimic the surface of the skin.

  • Product Application: A precise amount of the test formulation (e.g., 1.2 mg/cm²) is applied evenly across the PMMA plate.

  • UV Transmittance Measurement: The plate is placed in a UV-Vis spectrophotometer equipped with an integrating sphere. The transmittance of UV radiation from 290 to 400 nm through the product film is measured.

  • SPF Calculation: The SPF is calculated using the following equation, which integrates the erythemal action spectrum and the solar spectral irradiance over the UVB range:

Diagram of In Vitro SPF Determination Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_substrate Prepare PMMA Plate apply_product Apply Test Formulation (1.2 mg/cm²) prep_substrate->apply_product measure_transmittance Measure UV Transmittance (290-400 nm) apply_product->measure_transmittance calculate_spf Calculate SPF Value measure_transmittance->calculate_spf

Caption: Workflow for in vitro SPF determination.

Critical Wavelength and Broad-Spectrum Protection Assessment

The critical wavelength is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the total integral from 290 to 400 nm. A critical wavelength of 370 nm or greater is required for a "broad-spectrum" claim in many jurisdictions, indicating significant UVA protection. [7] Methodology:

The UV-Vis absorbance spectrum obtained during the in vitro SPF test is used to calculate the critical wavelength.

Logical Relationship for Broad-Spectrum Protection:

G uv_absorbance UV Absorbance Spectrum (290-400 nm) critical_wavelength Critical Wavelength (CW) uv_absorbance->critical_wavelength Calculate broad_spectrum Broad-Spectrum Protection Claim critical_wavelength->broad_spectrum CW ≥ 370 nm

Caption: Criteria for a broad-spectrum protection claim.

Photostability Testing

Assessing the photostability of a UV filter is crucial for ensuring its sustained efficacy.

Methodology:

  • Sample Preparation: A thin film of the test formulation is applied to a quartz plate.

  • Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator.

  • UV-Vis Analysis: The UV-Vis absorption spectrum of the sample is measured before and after irradiation.

  • Data Analysis: The percentage of degradation is calculated by comparing the absorbance at the λmax before and after UV exposure.

Experimental Workflow for Photostability Assessment:

G start Prepare Sample on Quartz Plate measure_initial Measure Initial UV-Vis Spectrum start->measure_initial irradiate Expose to Controlled UV Irradiation measure_initial->irradiate measure_final Measure Final UV-Vis Spectrum irradiate->measure_final analyze Calculate % Photodegradation measure_final->analyze

Caption: Workflow for assessing UV filter photostability.

Conclusion and Future Perspectives

Based on the properties of its chemical analogs, this compound is anticipated to be an effective UVB absorber with moderate photostability. Its efficacy would likely be comparable to that of Octinoxate, making it a potentially valuable component in broad-spectrum sunscreen formulations, particularly when combined with effective UVA filters and photostabilizers.

However, to fully realize its potential, direct experimental validation of its UV absorption spectrum, molar extinction coefficient, in vitro SPF, and photostability is imperative. Further research should also focus on its safety profile, including percutaneous absorption and potential for endocrine disruption, to ensure its suitability for widespread use in cosmetic and pharmaceutical applications. The methodologies outlined in this guide provide a robust framework for such investigations, paving the way for the development of next-generation photoprotective agents.

References

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 4-Ethoxycinnamic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis

4-Ethoxycinnamic acid is a cinnamic acid derivative of significant interest in the pharmaceutical and materials science sectors. Its utility as a key intermediate and building block for more complex Active Pharmaceutical Ingredients (APIs) necessitates a rigorous understanding of its purity profile. The presence of unreacted starting materials, by-products, or residual solvents can drastically alter the efficacy, safety, and physical properties of the final product. Therefore, for researchers and drug development professionals, a robust, multi-faceted approach to purity analysis is not merely a quality control step but a foundational component of reliable and reproducible science.

This guide provides an in-depth comparison of standard analytical techniques for assessing the purity of newly synthesized this compound. We will move beyond procedural lists to explore the causality behind experimental choices, enabling you to design a self

A Comparative Guide to In Vitro and In Vivo Studies of 4-Methoxycinnamic Acid: From Cellular Mechanisms to Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on the Subject Compound: This guide addresses 4-Methoxycinnamic Acid (p-MCA) , a widely studied natural phenolic acid. While the initial query specified "4-Ethoxycinnamic Acid," the body of scientific literature is vastly more extensive for the methoxy derivative, allowing for a robust and meaningful comparison between in vitro and in vivo experimental data, which is the core objective of this guide. 4-Methoxycinnamic acid is a key bioactive compound found in various plants and food sources, including rice bran, coffee, and peanuts, and has garnered significant interest for its therapeutic potential.[1][2]

Introduction: Bridging the Bench-to-Bedside Gap

In drug discovery and development, the journey of a bioactive compound from a laboratory curiosity to a potential therapeutic agent is a meticulous process. This journey invariably begins with in vitro studies—experiments conducted in a controlled environment outside of a living organism, typically using cell cultures. These studies are paramount for elucidating fundamental mechanisms of action, determining cytotoxicity, and high-throughput screening. However, a living system is infinitely more complex than a petri dish. In vivo studies, conducted in whole, living organisms (e.g., animal models), are therefore the critical next step to evaluate a compound's efficacy, pharmacokinetics, and safety profile in a systemic context.

This guide provides a comparative analysis of the experimental data for 4-Methoxycinnamic Acid (p-MCA), exploring how the mechanistic insights gleaned from in vitro assays translate to the therapeutic outcomes observed in in vivo preclinical models. We will delve into its anti-inflammatory, antidiabetic, and anticancer properties, providing the causal links behind experimental choices and presenting the data in a clear, comparative format.

Anti-inflammatory and Chemopreventive Activity

Chronic inflammation is a key driver of numerous diseases, including cancer. The ability of p-MCA to modulate inflammatory pathways has been a significant area of research, with compelling correlations between cell-based assays and animal models of carcinogenesis.

In Vitro Evidence: Dissecting the Molecular Anti-inflammatory Pathway

The primary model for in vitro inflammation studies involves macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response. In this system, p-MCA has been shown to significantly inhibit the production of key inflammatory mediators.

One study demonstrated that p-MCA treatment of LPS-stimulated RAW 264.7 cells dose-dependently inhibited the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[3] This effect is rooted in its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[3][4] By preventing the nuclear translocation of the NF-κB p65 subunit, p-MCA effectively shuts down the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3]

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours to allow for adherence.

  • Pre-treatment: Treat the cells with varying concentrations of p-MCA (e.g., 10-100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is calculated from a standard curve.

In Vivo Evidence: From Inflammation Suppression to Cancer Prevention

The mechanistic insights from cell cultures have been validated in preclinical animal models. In a pivotal study using a 1,2-dimethylhydrazine (DMH)-induced rat colon carcinogenesis model, oral administration of p-MCA demonstrated potent chemopreventive effects.[3] Rats treated with DMH develop aberrant crypt foci (ACFs), which are precursors to colon tumors. Daily supplementation with p-MCA significantly reduced the number of ACFs.[3]

Crucially, the in vivo mechanism mirrored the in vitro findings. Analysis of the colon tissue from p-MCA-treated rats revealed decreased expression of iNOS and COX-2, reduced levels of TNF-α and IL-6, and suppressed nuclear translocation of NF-κB p65.[3] This provides a direct and powerful link, showing that the molecular inhibition of the NF-κB pathway observed in a petri dish translates to a tangible disease-modifying outcome in a living organism.

Data Summary & Comparison
ParameterIn Vitro Study (LPS-stimulated RAW 264.7 cells)In Vivo Study (DMH-induced rat colon carcinogenesis)
Model Murine Macrophage Cell LineMale Albino Wistar Rats
Key Endpoints NO, iNOS, COX-2, TNF-α, IL-6, NF-κB p65Aberrant Crypt Foci (ACFs), iNOS, COX-2, TNF-α, IL-6, NF-κB p65
Effective Dose Concentration-dependent effects observed20, 40, and 80 mg/kg body weight (oral)
Key Outcome Significant reduction in inflammatory mediators.Significant reduction in pre-cancerous lesions and inflammatory markers in colon tissue.[3]
Reference [3][3]

Visualization: NF-κB Signaling Pathway

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades pMCA 4-Methoxycinnamic Acid pMCA->IKK Inhibits NFkB_IkappaB NF-κB-IκBα (Inactive) IkappaB->NFkB_IkappaB NFkB NF-κB (p65/p50) NFkB->NFkB_IkappaB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkappaB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: p-MCA inhibits the LPS-induced inflammatory cascade by targeting the IKK complex, preventing NF-κB activation.

Antidiabetic and Antihyperglycemic Properties

The potential of p-MCA in managing type 2 diabetes has been explored through its effects on insulin secretion and glucose metabolism. Here, the translation from cellular electrophysiology to systemic glucose control is particularly evident.

In Vitro Evidence: Unlocking Insulin Secretion

Studies using pancreatic beta-cell lines, such as the rat insulinoma cell line (INS-1), are crucial for understanding insulinotropic activity. Research has shown that p-MCA directly stimulates insulin secretion from these cells.[5][6] The mechanism does not involve the common pathway of closing ATP-sensitive K+ channels, which is the target of sulfonylurea drugs.[6] Instead, p-MCA was found to increase the influx of extracellular Ca²⁺ into the beta-cells through L-type Ca²⁺ channels.[6] This rise in intracellular calcium is the direct trigger for the exocytosis of insulin-containing vesicles. This finding is significant as it suggests a different and potentially complementary mechanism to existing diabetes therapies.

In Vivo Evidence: Systemic Glucose Regulation

These in vitro findings were tested in streptozotocin (STZ)-induced diabetic rats, a standard model for type 1 and, in some protocols, type 2 diabetes. Daily oral administration of p-MCA (40 mg/kg) for four weeks significantly reduced fasting plasma glucose concentrations in diabetic rats but, importantly, did not alter glucose levels in healthy control rats, suggesting a low risk of inducing hypoglycemia.[5][7]

The antihyperglycemic effect appears to be multifaceted. In an oral glucose tolerance test, p-MCA improved the ability of both normal and diabetic rats to handle a glucose load.[7] Furthermore, in chronic studies, p-MCA was shown to increase hepatic glycogen storage in diabetic rats. It achieved this by favorably modulating the activity of key hepatic enzymes: suppressing the activity of the gluconeogenic enzyme glucose-6-phosphatase while raising the activity of glycolytic enzymes like glucokinase.[5][7] These results strongly suggest that the insulin-releasing properties observed in vitro contribute to improved glucose uptake and metabolism in vivo, leading to an overall antihyperglycemic effect.[7]

Data Summary & Comparison
ParameterIn Vitro Study (INS-1 Pancreatic β-cells)In Vivo Study (STZ-induced diabetic rats)
Model Rat Insulinoma Cell LineStreptozotocin-induced Diabetic Rats
Key Endpoints Insulin Secretion, Intracellular Ca²⁺ ([Ca²⁺]i)Plasma Glucose, Plasma Insulin, Hepatic Glycogen, Glucose-regulating Enzymes
Effective Dose 10-100 µM40 mg/kg body weight (oral, daily for 4 weeks)
Key Outcome Stimulated insulin secretion via Ca²⁺ influx through L-type channels.[6]Reduced plasma glucose, improved glucose tolerance, and modulated hepatic enzyme activity without causing hypoglycemia in normal rats.[5][7]
Reference [6][5][7]

Experimental Protocol: In Vivo Oral Glucose Tolerance Test (OGTT)

  • Animal Preparation: Fast male Wistar rats overnight (12-16 hours) with free access to water.

  • Baseline Measurement: Collect a baseline blood sample (Time 0) from the tail vein to measure fasting blood glucose.

  • Treatment: Administer p-MCA (e.g., 40 mg/kg) or vehicle control orally via gavage.

  • Glucose Challenge: After 30 minutes, administer a glucose solution (2 g/kg body weight) orally to all animals.

  • Blood Sampling: Collect subsequent blood samples at 30, 60, 90, and 120 minutes post-glucose administration.

  • Analysis: Measure blood glucose levels for each time point. Plot the mean glucose concentration versus time for each group and calculate the Area Under the Curve (AUC) to quantify glucose tolerance.

Direct Anticancer Activity

Beyond its anti-inflammatory and chemopreventive roles, p-MCA has also been investigated for its direct cytotoxic effects on cancer cells.

In Vitro Evidence: Inducing Cancer Cell Death

Treatment of various human breast cancer cell lines (MCF-7, T47D, and MDA-231) with a related compound, alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), resulted in a dose- and time-dependent decrease in cell proliferation and viability.[8][9] Importantly, it had minimal effects on non-tumoral cells, indicating a degree of cancer-selectivity.[8][9] The mechanism of cell death was identified as apoptosis (programmed cell death), which was confirmed by an increase in the pro-apoptotic protein Bax and a higher Bax/Bcl-2 ratio.[8][9] The compound also inhibited the migration and invasion of the highly metastatic MDA-231 cells in vitro.[8][9]

In Vivo Evidence: Shrinking Tumors in Animal Models

The promising in vitro anticancer effects were subsequently tested in vivo. When MDA-231 breast cancer cells were implanted in mice to form tumors (a xenograft model), treatment with ACCA dramatically affected tumor growth.[8][9] This demonstrates a clear translation from the cellular level to a whole-organism context, where the compound's ability to kill cancer cells in vitro leads to a reduction in tumor size in vivo.

Visualization: In Vitro to In Vivo Translation Workflow

InVitro_InVivo_Workflow cluster_invitro PART 1: In Vitro Analysis cluster_invivo PART 2: In Vivo Validation CellLines Cancer Cell Lines (e.g., MDA-231) Proliferation Proliferation Assay (MTT / Viability) CellLines->Proliferation Apoptosis Apoptosis Assay (Bax/Bcl-2 Ratio) CellLines->Apoptosis Migration Migration/Invasion Assay (Wound Healing / Transwell) CellLines->Migration Xenograft Tumor Xenograft Model (Mice with MDA-231 tumors) Proliferation->Xenograft Positive Result Leads to Apoptosis->Xenograft Positive Result Leads to Treatment Systemic Treatment (p-MCA derivative) Xenograft->Treatment TumorGrowth Tumor Growth Measurement (Volume & Weight) Treatment->TumorGrowth

Caption: A typical workflow showing how positive in vitro anticancer results justify progression to in vivo xenograft models.

Conclusion: A Coherent Narrative of Therapeutic Potential

The body of research on 4-Methoxycinnamic Acid provides a compelling example of the synergy between in vitro and in vivo studies. The anti-inflammatory mechanisms elucidated in macrophage cell cultures, centered on the inhibition of the NF-κB pathway, are directly reflected in the chemopreventive outcomes observed in animal models of colon cancer.[3] The insulin-releasing effects identified in pancreatic beta-cells provide a clear rationale for the potent antihyperglycemic activity seen in diabetic rats.[5][6][7] Finally, the direct cytotoxic and anti-proliferative actions demonstrated against cancer cell lines translate into tangible tumor growth inhibition in preclinical models.[8][9]

This guide underscores the necessity of a dual approach. In vitro studies offer unparalleled insight into molecular mechanisms with speed and cost-efficiency, while in vivo models provide the indispensable test of physiological relevance and systemic efficacy. For 4-Methoxycinnamic Acid, the consistent and logical progression from cell to organism paints a promising picture of a natural compound with multifaceted therapeutic potential that warrants further investigation and development.

References

A Comparative Guide to the Mechanism of Action of 4-Ethoxycinnamic Acid and Structurally Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of therapeutic agent discovery, cinnamic acid and its derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological activities. This guide provides an in-depth comparative analysis of the mechanism of action of 4-ethoxycinnamic acid, with a focus on its more extensively studied counterpart, 4-methoxycinnamic acid (p-MCA), against other key cinnamic acid derivatives: p-coumaric acid, caffeic acid, and ferulic acid. Through an objective lens, we will dissect their molecular interactions, supported by experimental data, to elucidate the subtle yet significant structural nuances that dictate their biological effects.

Introduction to Cinnamic Acid Derivatives: A Structural Overview

Cinnamic acid, a naturally occurring aromatic carboxylic acid, forms the foundational scaffold for a diverse family of derivatives.[1] These compounds, characterized by a benzene ring, a propylene side chain, and a carboxyl group, are ubiquitously found in the plant kingdom.[2][3] The therapeutic potential of these derivatives is largely dictated by the nature and position of substitutions on the phenyl ring, which profoundly influences their antioxidant and anti-inflammatory properties.[1]

This guide will focus on the comparative analysis of the following compounds:

  • This compound / 4-Methoxycinnamic Acid (p-MCA): Due to the limited specific research on this compound, this guide will heavily reference the closely related and well-studied 4-methoxycinnamic acid (p-MCA) as a representative of this subclass. p-MCA has demonstrated a range of biological activities, including anti-inflammatory, antifungal, neuroprotective, and anticancer effects.[4][5][6]

  • p-Coumaric Acid (4-hydroxycinnamic acid): A hydroxylated derivative of cinnamic acid.

  • Caffeic Acid (3,4-dihydroxycinnamic acid): Characterized by the presence of two hydroxyl groups on the phenyl ring.

  • Ferulic Acid (4-hydroxy-3-methoxycinnamic acid): A derivative containing both a hydroxyl and a methoxy group.

Comparative Mechanism of Action: A Multi-faceted Approach

The pharmacological effects of these cinnamic acid derivatives are primarily attributed to their antioxidant and anti-inflammatory capacities. These actions are not mutually exclusive and often intertwine to produce a synergistic therapeutic effect.

Antioxidant Activity: The Art of Free Radical Scavenging

The antioxidant potential of cinnamic acid derivatives is intrinsically linked to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals. The stability of the resulting phenoxyl radical is a key determinant of this activity.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely accepted method to evaluate the antioxidant capacity of these compounds. The IC50 value, representing the concentration required to scavenge 50% of the DPPH radicals, is a key metric for comparison.

CompoundAntioxidant Activity (DPPH Scavenging IC50)Key Structural Features
Cinnamic Acid 0.18 µg/mL[7]Unsubstituted Phenyl Ring
p-Coumaric Acid Weaker than Caffeic and Ferulic Acid[2]Single hydroxyl group at para position
Caffeic Acid ~16.48 µM[8]Two hydroxyl groups (catechol structure)
Acetyl Cinnamic Acid 0.16 µg/mL[7]Acetylated derivative
Vitamin C (Ascorbic Acid) 0.12 µg/mL[7]Reference Antioxidant

From the available data, it is evident that the presence and arrangement of hydroxyl groups on the phenyl ring significantly enhance antioxidant activity. Caffeic acid, with its catechol (3,4-dihydroxy) structure, is a potent antioxidant.[2] The acetylation of cinnamic acid also appears to slightly enhance its antioxidant capacity.[7]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Relative Antioxidant Activity of Cinnamic Acid Derivatives"

Anti-inflammatory Action: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. Cinnamic acid derivatives exert their anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory enzymes and the suppression of inflammatory signaling cascades.

1. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes:

COX and LOX are critical enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. The ability of cinnamic acid derivatives to inhibit these enzymes contributes significantly to their anti-inflammatory profile.

CompoundCOX/LOX Inhibition
4-Methoxycinnamic Acid (p-MCA) Inhibits COX-1, suggesting a role in preventing prostaglandin overproduction.[6]
General Cinnamic Acid Derivatives Moderate LOX inhibition (up to 46% at 100 µM).[9]
Phenoxyphenyl Cinnamic Acid Derivative Potent LOX inhibition (IC50 = 6 µM).[10]

2. Modulation of the NF-κB Signaling Pathway:

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The inhibition of the NF-κB pathway is a central mechanism for the anti-inflammatory effects of many phenolic compounds.

4-Methoxycinnamic acid has been shown to exert anti-inflammatory effects by downregulating inflammatory factors such as IL-1β, TNF-α, IL-6, and iNOS, an action associated with the Mincle signaling pathway.[4] Phenolic antioxidants, in general, can block the formation of NF-κB/DNA binding complexes, thereby inhibiting the transcription of pro-inflammatory genes.[11]

dot graph TD { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption="Inhibition of the NF-κB Signaling Pathway"

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from standard methodologies for determining antioxidant activity.[12][13]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (this compound and comparators)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.2 mM solution of DPPH in methanol.

  • Preparation of test samples: Prepare a series of concentrations for each test compound and ascorbic acid in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the test sample or control to the corresponding wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption="DPPH Radical Scavenging Assay Workflow"

Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized procedure based on commercially available COX inhibitor screening kits.[14][15][16]

Materials:

  • COX-1 or COX-2 enzyme

  • Assay buffer

  • Heme

  • Arachidonic acid (substrate)

  • Test compounds

  • Inhibitor control (e.g., SC-560 for COX-1, DuP-697 for COX-2)

  • 96-well plate (black for fluorescent assays)

  • Fluorometric or colorimetric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Assay Setup:

    • To appropriate wells, add assay buffer, heme, and the COX enzyme.

    • Add the test compound, inhibitor control, or solvent control to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Incubation: Incubate for a precise time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., stannous chloride or hydrochloric acid).

  • Detection: Measure the product formation using a plate reader at the appropriate wavelength for the detection method (e.g., fluorescence or absorbance).

  • Calculation: Calculate the percentage of COX inhibition for each test compound concentration and determine the IC50 value.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption="COX Inhibition Assay Workflow"

Conclusion

This compound and its structural analogs represent a compelling class of bioactive molecules with significant therapeutic potential. Their mechanism of action is multifaceted, primarily revolving around their antioxidant and anti-inflammatory properties. The subtle variations in the substitution patterns on the phenyl ring give rise to a spectrum of potencies in free radical scavenging and the inhibition of key inflammatory pathways like COX, LOX, and NF-κB. While more direct comparative studies on this compound are warranted, the existing body of research on related cinnamic acid derivatives provides a strong foundation for future drug discovery and development endeavors. This guide serves as a valuable resource for researchers aiming to harness the therapeutic promise of these versatile natural compounds.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Method Validation in Pharmaceutical Development

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by a vast dataset derived from a suite of analytical methods. The integrity of this data is paramount, as it informs critical decisions regarding a drug's safety, efficacy, and quality. 4-Ethoxycinnamic acid, a derivative of cinnamic acid, serves as a valuable building block in the synthesis of various pharmaceutical agents. Ensuring the accuracy and reliability of its quantification is not merely a matter of procedural adherence but a cornerstone of scientific and regulatory trust.

This guide provides an in-depth, experience-driven comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and direct UV-Vis Spectrophotometry. More importantly, it details the process of cross-validation, a critical exercise to ensure that different analytical methods yield comparable and reliable results. This is particularly crucial when methods are transferred between laboratories or when different techniques are employed throughout the various stages of drug development.

Our approach is grounded in the principles of scientific integrity, drawing upon the authoritative guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[1][2][3] Every protocol described herein is designed as a self-validating system, providing researchers, scientists, and drug development professionals with the rationale behind experimental choices and the framework to generate robust and defensible analytical data.

Understanding the Analyte: Physicochemical Properties of this compound

Before delving into method development and validation, a fundamental understanding of the analyte's physicochemical properties is essential. These properties dictate the optimal analytical approach.

PropertyValueSignificance for Analytical Method Development
Molecular Formula C₁₁H₁₂O₃Informs the molecular weight and elemental composition.
Molecular Weight 192.21 g/mol Crucial for preparing standard solutions of known concentration.
Structure The presence of a chromophore (the cinnamate system conjugated with the phenyl ring) makes it suitable for UV-Vis detection. The overall polarity influences its retention in reversed-phase HPLC.
UV Absorbance Maximum (λmax) Approx. 290-310 nmThis is the wavelength of maximum light absorption, providing the highest sensitivity for both UV-Vis spectrophotometry and HPLC-UV detection. The exact λmax should be determined experimentally in the chosen solvent.
Solubility Soluble in organic solvents such as methanol and acetonitrile.Dictates the choice of solvent for preparing stock and working standard solutions for both HPLC and UV-Vis analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, enabling the separation of the analyte from potential impurities and degradation products.

Causality Behind Experimental Choices for HPLC-UV
  • Reversed-Phase Chromatography: this compound is a moderately polar organic molecule. A reversed-phase setup, with a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for retaining and separating such compounds.

  • C18 Column: The octadecylsilyl (C18) stationary phase provides a hydrophobic environment that interacts with the nonpolar aspects of the this compound molecule, leading to good retention and separation.

  • Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous component (water, often with a pH modifier like formic or acetic acid) is used. The organic solvent elutes the analyte from the column, and its proportion is optimized to achieve a suitable retention time and peak shape. The addition of a small amount of acid suppresses the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak symmetry.

  • UV Detection: The conjugated system in this compound absorbs UV light strongly, making a UV detector a sensitive and reliable choice for quantification. Detection is performed at the λmax to ensure maximum sensitivity.

Experimental Protocol for HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or acetic acid)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.

  • Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined λmax (e.g., 295 nm)

  • Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Prepare the sample solution in the mobile phase, inject it into the HPLC system, and determine the concentration of this compound using the calibration curve.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique for the quantitative analysis of compounds with strong UV absorbance.

Causality Behind Experimental Choices for UV-Vis Spectrophotometry
  • Beer-Lambert Law: This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

  • Solvent Selection: The solvent used must be transparent in the UV region of interest and should not interact with the analyte in a way that alters its absorbance characteristics. Methanol is a common and suitable choice.

  • Wavelength Selection (λmax): Measuring absorbance at the λmax provides the highest sensitivity and minimizes the impact of minor fluctuations in the wavelength setting of the spectrophotometer.

Experimental Protocol for UV-Vis Spectrophotometric Analysis

Instrumentation:

  • Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

Reagents:

  • This compound reference standard

  • Spectroscopic grade methanol

Procedure:

  • Wavelength Maximum (λmax) Determination: Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL). Scan the solution from 200 nm to 400 nm against a methanol blank to determine the wavelength of maximum absorbance.

  • Standard Stock Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 2 µg/mL to 20 µg/mL.

  • Calibration Curve: Measure the absorbance of each working standard solution at the predetermined λmax using methanol as a blank. Construct a calibration curve by plotting absorbance against concentration.

  • Sample Analysis: Prepare the sample solution in methanol, measure its absorbance at the λmax, and determine the concentration of this compound using the calibration curve.

Cross-Validation: Bridging the Methodologies

Cross-validation is the formal process of comparing two validated analytical methods to demonstrate that they provide equivalent results.[4] This is essential when, for instance, a rapid in-process control method (like UV-Vis) is used alongside a more specific release testing method (like HPLC). The goal is to ensure consistency and reliability of data across different analytical platforms.

Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison stock Prepare a single Stock Solution of This compound samples Prepare multiple QC samples at different concentrations (low, mid, high) stock->samples Dilute hplc Analyze QC samples by validated HPLC method (n=6 replicates) samples->hplc uv Analyze QC samples by validated UV-Vis method (n=6 replicates) samples->uv results Tabulate mean, SD, and %RSD for each concentration level from both methods hplc->results uv->results stats Perform statistical analysis: - Calculate % difference between means - Perform Student's t-test results->stats criteria Compare results against pre-defined acceptance criteria stats->criteria

Caption: Workflow for the cross-validation of HPLC and UV-Vis methods.

Cross-Validation Protocol
  • Prepare a Single Batch of Quality Control (QC) Samples: From a single, accurately prepared stock solution of this compound, prepare a minimum of three concentration levels of QC samples (low, medium, and high) spanning the analytical range.

  • Analyze by Both Methods: Analyze each QC sample with both the validated HPLC-UV method and the validated UV-Vis spectrophotometric method. It is recommended to perform at least six replicate measurements for each QC level with each method.

  • Data Compilation and Statistical Analysis:

    • For each concentration level, calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the results from both methods.

    • Calculate the percentage difference between the mean concentrations obtained by the two methods for each QC level.

    • Perform a Student's t-test to determine if there is a statistically significant difference between the means of the two methods.

Acceptance Criteria for Cross-Validation

While specific acceptance criteria may vary depending on the stage of development and the intended use of the method, the following are generally accepted in the pharmaceutical industry:

  • Accuracy: The mean concentration determined by one method should be within ±15% of the mean concentration determined by the other method.[1]

  • Precision: The %RSD for the replicate measurements for each method should be within acceptable limits (typically ≤ 2% for HPLC and spectrophotometry).

  • Statistical Significance: The Student's t-test should show no statistically significant difference between the two methods (p > 0.05).

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods, highlighting their respective strengths and weaknesses.

ParameterHPLC-UVUV-Vis SpectrophotometryRationale for Performance
Specificity HighLow to ModerateHPLC physically separates the analyte from other components before detection. Spectrophotometry measures the total absorbance at a specific wavelength, so any other compound that absorbs at that wavelength will interfere.
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity over their respective analytical ranges.
Accuracy (% Recovery) 98-102%98-102%When validated correctly, both methods can provide high accuracy.
Precision (%RSD) < 2.0%< 2.0%Both methods are capable of high precision.
Limit of Quantitation (LOQ) LowerHigherThe separation and concentration effect of the HPLC column typically leads to a lower LOQ compared to direct spectrophotometry.
Analysis Time per Sample Longer (5-10 minutes)Shorter ( < 1 minute)HPLC requires time for the analyte to travel through the column.
Cost & Complexity HigherLowerHPLC instrumentation is more expensive and requires more specialized training to operate and maintain.

Conclusion: Selecting the Appropriate Method

Both HPLC-UV and UV-Vis spectrophotometry are viable techniques for the quantitative analysis of this compound, each with its own set of advantages.

  • HPLC-UV is the method of choice for release testing of final products and for the analysis of complex samples where specificity is critical. Its ability to separate the analyte from impurities and degradation products ensures the most accurate and reliable results.

  • UV-Vis Spectrophotometry is an excellent tool for rapid, high-throughput analysis, such as in-process controls, dissolution testing, or initial screening, where the sample matrix is simple and a high degree of specificity is not required.

The cross-validation of these two methods provides a high degree of confidence that the analytical data generated throughout the drug development lifecycle is consistent and reliable, regardless of the technique employed. By following the principles and protocols outlined in this guide, researchers can ensure the scientific integrity of their analytical data, paving the way for sound decision-making in the journey of bringing safe and effective medicines to patients.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Ethoxycinnamic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific innovation. The proper handling and disposal of laboratory chemicals are a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Ethoxycinnamic Acid, grounding each recommendation in established safety principles and regulatory guidelines. While a specific Safety Data Sheet (SDS) for this compound was not located, its close structural analog, 4-Methoxycinnamic Acid, provides a reliable basis for its hazard profile and handling procedures.

I. Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure, a thorough understanding of the chemical's hazards is essential. Based on data from the analogous 4-Methoxycinnamic Acid, this compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1][2][3][4][5]

  • Serious Eye Irritation (Category 2/2A) [1][2][3][4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [1][2][3][4][5]

These classifications necessitate careful handling to avoid direct contact and inhalation. The primary risk during disposal is the generation of dust if handling the solid form, and potential for skin and eye contact with the substance or contaminated materials.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling this compound. The following should be worn at all times:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against dust particles and splashes.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation.[5]
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is likely.Prevents respiratory tract irritation from airborne particles.[1][2][6][7]

Always inspect PPE for integrity before use and follow proper removal techniques to avoid cross-contamination.[5]

III. Disposal Procedures: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[8][9]

Proper segregation at the point of generation is crucial to prevent dangerous reactions.[8][10]

  • Solid this compound Waste:

    • Carefully sweep up any solid material, avoiding dust generation.[1][5][7]

    • Place the collected solid into a clearly labeled, sealable, and chemically compatible waste container.[8][11] The container should be labeled "Hazardous Waste" and include the full chemical name: "this compound".

    • Do not mix with other waste streams, especially bases or strong oxidizing agents.[1][10] Store in a designated satellite accumulation area.[10]

  • Contaminated Labware and Debris:

    • Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The resulting solvent rinse should be collected as hazardous waste.

Store hazardous waste containers in a designated, well-ventilated area, away from incompatible materials.[8][10][11] Containers must be kept closed except when adding waste.[8]

The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[7] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] This ensures the complete destruction of the compound, minimizing environmental impact. Alternatively, the waste should be sent to an approved waste disposal plant.[1][2][4][6]

IV. Spill Management

In the event of a spill:

  • Evacuate the immediate area and ensure adequate ventilation.[5][7]

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep up the absorbed material and place it into a labeled hazardous waste container for disposal.[1][2][5][7]

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Do not allow the spilled material to enter drains or waterways.[3][4][7]

V. Decision-Making Flowchart for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_start Start: Generation of this compound Waste cluster_assessment Waste Characterization cluster_procedures Disposal Procedures start Waste Generated is_solid Is the waste solid this compound? start->is_solid is_contaminated Is it contaminated disposable material? is_solid->is_contaminated No collect_solid Collect in a labeled, sealed hazardous waste container. is_solid->collect_solid Yes collect_contaminated Place in a separate, labeled hazardous waste container. is_contaminated->collect_contaminated Yes store Store in a designated satellite accumulation area. collect_solid->store collect_contaminated->store dispose Arrange for pickup by a licensed waste disposal service for incineration. store->dispose

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring the protection of yourself, your colleagues, and the ecosystem.

References

Navigating the Safe Handling of 4-Ethoxycinnamic Acid: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is a cornerstone of both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 4-Ethoxycinnamic Acid (CAS No: 2373-79-7), with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). While this document offers comprehensive guidance based on available safety information, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information.

Understanding the Hazard Profile of this compound

While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily found, information from chemical suppliers indicates that skin contact is a notable concern. As a derivative of cinnamic acid, it is prudent to handle it with the assumption that it may cause skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust, similar to its structural analogs like 4-methoxycinnamic acid. Therefore, a cautious and thorough approach to PPE is warranted.

Core Principles of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific laboratory operations being performed. The following table outlines the recommended PPE for various scenarios involving this compound.

Scenario Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- N95 or FFP2 respirator (if handling significant quantities or if dust generation is likely)
Dissolving in Solvents - Nitrile gloves (or other solvent-appropriate gloves)- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hood
Running Reactions and Work-up - Nitrile gloves (or other chemically resistant gloves)- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hood
Handling Spills - Chemical-resistant gloves (e.g., nitrile)- Chemical splash goggles- Laboratory coat or chemical-resistant apron- Respiratory protection (as dictated by the spill size and location)
Rationale for PPE Selection:
  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: Safety glasses with side shields provide a minimum level of protection. However, when handling solutions or in situations where splashing is possible, chemical splash goggles are required to provide a complete seal around the eyes.

  • Body Protection: A standard laboratory coat should be worn to protect against incidental contact. For larger-scale operations, a chemical-resistant apron may be advisable.

  • Respiratory Protection: When handling the solid form of this compound, particularly in larger quantities or in areas with poor ventilation, a respirator (such as an N95 or FFP2) is crucial to prevent the inhalation of airborne particles.

Operational and Disposal Plans: A Step-by-Step Approach

Engineering Controls and Safe Handling Practices:
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or involve volatile solvents, a certified chemical fume hood is mandatory.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Spill Response Protocol:

In the event of a spill, immediate and correct action is critical to mitigate any potential hazards. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Decontamination & Disposal Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the extent of the spill Evacuate->Assess Don_PPE Don appropriate PPE Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Collect Carefully collect the spilled material and absorbent Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste in a sealed, labeled container Decontaminate->Dispose Report Report the incident to the supervisor/safety officer Dispose->Report

Caption: Workflow for responding to a chemical spill of this compound.

Disposal Plan:

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. Collect all waste in a clearly labeled, sealed container and follow your institution's specific hazardous waste disposal procedures.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. While this guide provides essential information, it is not a substitute for the official Safety Data Sheet provided by the manufacturer. By integrating these practices into your laboratory workflow, you contribute to a robust culture of safety that protects yourself, your colleagues, and the integrity of your research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.